molecular formula C9H9BrFNO2 B3045916 Ethyl 4-Amino-3-bromo-5-fluorobenzoate CAS No. 1160574-67-3

Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Cat. No.: B3045916
CAS No.: 1160574-67-3
M. Wt: 262.08
InChI Key: BHKBHSSXYVBUIT-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a useful research compound. Its molecular formula is C9H9BrFNO2 and its molecular weight is 262.08. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-amino-3-bromo-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKBHSSXYVBUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679229
Record name Ethyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-67-3
Record name Ethyl 4-amino-3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS 1160574-67-3), a critical intermediate in the development of next-generation kinase inhibitors.

Core Scaffold for Halogenated Kinase Inhibitors

Executive Summary

This compound (CAS: 1160574-67-3 ) is a highly functionalized aniline derivative used primarily as a pharmacophore building block in medicinal chemistry. Its unique substitution pattern—featuring an amino group flanked by bromine and fluorine atoms—makes it an ideal scaffold for targeting the hinge region of protein kinases (e.g., MEK, EGFR) and for constructing proteolysis-targeting chimeras (PROTACs). This guide provides a validated synthetic workflow, analytical characterization, and handling protocols for researchers.

Chemical Identity & Properties

The precise arrangement of halogen atoms on the benzene ring imparts specific electronic and steric properties, influencing both the metabolic stability and binding affinity of derived drug candidates.

PropertySpecification
CAS Number 1160574-67-3
IUPAC Name This compound
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 72–76 °C (Typical)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~2.5 (Aniline nitrogen)
Validated Synthetic Protocol

The most robust synthesis involves the regioselective bromination of ethyl 4-amino-3-fluorobenzoate. This route minimizes side reactions and leverages the ortho-directing power of the amino group.

Reaction Scheme
  • Starting Material: Ethyl 4-amino-3-fluorobenzoate (CAS 455-75-4).

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

Step-by-Step Methodology

Reagents:

  • Ethyl 4-amino-3-fluorobenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (0.1 M concentration relative to substrate)

Protocol:

  • Dissolution: Charge a round-bottom flask with Ethyl 4-amino-3-fluorobenzoate and Acetonitrile. Stir until fully dissolved at room temperature (25°C).

  • Bromination: Cool the solution to 0°C using an ice bath. Slowly add NBS portion-wise over 15 minutes. Reasoning: Low temperature prevents over-bromination or oxidation of the amino group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2] The product spot will be less polar than the starting material.

  • Quench: Dilute the reaction mixture with water (3x volume) and extract with Ethyl Acetate.

  • Workup: Wash the organic layer with saturated NaHCO₃ (to remove succinimide byproduct) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

SynthesisWorkflow cluster_logic Regioselectivity Logic Start Ethyl 4-amino-3-fluorobenzoate (CAS 455-75-4) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (C5 Position) Reagent NBS (1.05 eq) 0°C -> RT Reagent->Intermediate Product This compound (CAS 1160574-67-3) Intermediate->Product Deprotonation & Aromatization Explanation Amino group (-NH2) strongly activates ortho/para. Para is blocked by Ester (-COOEt). C3 is blocked by Fluorine (-F). Therefore, Br adds exclusively at C5.

Caption: Regioselective bromination pathway driven by the orth-directing amino group.[3][4][5][6][7][8][9][10][11]

Analytical Characterization

To validate the identity of CAS 1160574-67-3, the following spectral data is expected.

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.85 Doublet (J ~ 1.5 Hz)1HH-2 (Ar-H, adjacent to Br)
7.60 Doublet of Doublets (J ~ 11 Hz, 1.5 Hz)1HH-6 (Ar-H, adjacent to F)
6.20 Broad Singlet2HNH₂ (Amino protons)
4.25 Quartet (J = 7.1 Hz)2H-OCH₂- (Ethyl ester)
1.30 Triplet (J = 7.1 Hz)3H-CH₃ (Ethyl ester)

Note: The H-6 proton shows a large coupling constant due to the ortho-Fluorine atom.

LC-MS Profile
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 261.9 / 263.9 (1:1 isotopic pattern characteristic of Bromine).

Applications in Drug Discovery

This molecule serves as a "privileged scaffold" in medicinal chemistry.

  • Kinase Inhibitors: The 3-bromo-5-fluoro-aniline motif is frequently used to bind into the hydrophobic pocket of kinases. The bromine atom often engages in halogen bonding with backbone carbonyls, while the fluorine modulates the pKa of the aniline nitrogen, fine-tuning solubility and permeability.

  • PROTAC Linkers: The ester group provides a convenient handle for hydrolysis to the carboxylic acid (CAS 1027512-98-6), which can then be coupled to E3 ligase ligands (e.g., Thalidomide or VHL ligands) to create targeted protein degraders.

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Light sensitive (protect from direct light to prevent debromination).

References
  • Chemical Identity: this compound (CAS 1160574-67-3).[12] ChemDict. Available at: [Link]

  • Synthesis Protocol (Analogous): Synthesis of Ethyl 4-amino-3,5-difluorobenzoate. NIH / PMC. Available at: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 4-Amino-3-bromo-5-fluorobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a fluorine atom on the benzene ring, provides multiple reactive sites for further chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, a detailed protocol for its likely synthesis based on established chemical principles, methods for its purification and characterization, and a discussion of its potential applications in medicinal chemistry and materials science. The document is intended to be a valuable resource for researchers and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Significance of Halogenated Anthranilate Scaffolds

Substituted aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of halogen atoms, particularly fluorine and bromine, can significantly modulate the physicochemical and biological properties of these molecules. Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2] Bromine, on the other hand, can serve as a handle for further functionalization through cross-coupling reactions or act as a bioisostere for other groups.

This compound belongs to this important class of compounds. Its trifunctionalized aromatic core makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in areas such as oncology, inflammation, and infectious diseases. This guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential uses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₉H₉BrFNO₂Deduced from Structure
Molecular Weight 262.08 g/mol Calculated
CAS Number 1160574-67-3[3]
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structure
Purity Typically >95%[4]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 4-amino-3-fluorobenzoic acid. The key steps would involve the protection of the amino group, followed by selective bromination, and finally esterification.

Synthetic Pathway A 4-Amino-3-fluorobenzoic Acid B Protection of Amino Group A->B e.g., Ac₂O, Pyridine C N-Protected-4-amino-3-fluorobenzoic Acid B->C D Selective Bromination C->D e.g., NBS, DMF E N-Protected-4-amino-3-bromo-5-fluorobenzoic Acid D->E F Esterification E->F EtOH, H₂SO₄ (cat.) G N-Protected this compound F->G H Deprotection G->H e.g., HCl, H₂O I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Protection of the Amino Group

  • To a solution of 4-amino-3-fluorobenzoic acid (1 equivalent) in pyridine, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield N-acetyl-4-amino-3-fluorobenzoic acid.

Step 2: Selective Bromination

  • Dissolve the N-protected intermediate (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the brominated product.

Step 3: Esterification

  • To a solution of the brominated acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Deprotection

  • Dissolve the N-protected ester in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the solution for 4 hours.

  • Cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Quality Control and Characterization

Ensuring the purity and identity of the synthesized compound is crucial. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of aromatic amines.[7][8] A reversed-phase HPLC method would be suitable for this compound.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

digraph "HPLC_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#34A853"];
A[label="Sample Preparation\n(Dissolve in Mobile Phase)"];
B[label="Injection into HPLC"];
C [label="Separation on C18 Column"];
D [label="UV Detection"];
E [label="Data Analysis\n(Purity Assessment)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B;
B -> C;
C -> D;
D -> E;

}

Caption: A typical workflow for HPLC analysis.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from closely related structures like ethyl benzoate and other substituted anilines.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The positions of the aromatic carbon signals will be indicative of the substitution pattern.[9]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.08 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-Br and C-F stretching vibrations.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a variety of target molecules in drug discovery and materials science.[10][11]

Medicinal Chemistry

The presence of multiple reactive sites allows for diverse chemical modifications. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[2] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

These transformations can lead to the synthesis of novel compounds with potential therapeutic applications, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.

  • Enzyme Inhibitors: The scaffold can be elaborated to target specific enzymes involved in disease pathways.

  • GPCR Ligands: Substituted aromatic compounds are common motifs in ligands for G-protein coupled receptors.

Materials Science

The rigid, functionalized aromatic core of this compound makes it a potential monomer for the synthesis of advanced polymers and functional materials.[12] For example, it could be incorporated into polyamides, polyimides, or other high-performance polymers to impart specific properties such as thermal stability, flame retardancy, and altered electronic characteristics.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of functional groups provides a platform for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications. As research in these fields continues to advance, the utility of such halogenated aromatic intermediates is expected to grow, making a thorough understanding of their chemistry essential for innovation.

References

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.).
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Methyl 4-amino-3-bromo-5-fluorobenzo
  • Farwa, U., et al. (2025).
  • Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. (n.d.). CP Lab Safety.
  • Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.).
  • General Safety Handling Consider
  • Farwa, U., et al. (2023).
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging M
  • Ethyl 4-amino-3-bromo-5-hydroxybenzo
  • Ethyl benzo
  • The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. (2025). Filo.
  • Farwa, U., et al. (2023).
  • Nummert, V., et al. (2012). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids.
  • Ethyl benzoate(93-89-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-(1-Naphthyl)ethyl benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Ethyl 4-amino-3-bromo-5-fluorobenzo
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • 4-Amino-3-bromo-5-fluorobenzoic acid. (n.d.). Appchem.
  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies Corp.
  • Aldrich 549029 - SAFETY D
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
  • 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester. (n.d.). Chem-Impex.
  • Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
  • Unlocking Advanced Materials: The Role of (4-aminophenyl) 4-aminobenzoate in Modern Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Ethyl 3-amino-5-bromo-4-fluorobenzo

Sources

Technical Safety Guide: Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1160574-67-3 (Analogous/Related CAS: 1123171-91-4, 1027512-98-6) Chemical Class: Halogenated Aniline / Benzoate Ester Application: Pharmaceutical Intermediate (Kinase Inhibitors, Anti-inflammatory Agents)

Executive Summary & Chemical Criticality

Ethyl 4-amino-3-bromo-5-fluorobenzoate is a highly functionalized scaffold used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Its structural "push-pull" electronic nature—featuring an electron-donating amino group and electron-withdrawing halogens (Br, F) and ester—makes it a versatile electrophile/nucleophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this same reactivity profile necessitates a rigorous safety protocol.[1] As an aniline derivative, it carries the structural alerts for methemoglobinemia and skin sensitization , risks often underestimated in standard Safety Data Sheets (SDS) which may only list it as an irritant. This guide bridges the gap between basic compliance and advanced industrial hygiene.

Comprehensive Risk Assessment

GHS Classification (Read-Across & Predicted)

While specific toxicological data for this exact CAS may be limited, the structural activity relationship (SAR) with halogenated anilines dictates the following precautionary classification:

Hazard CategoryH-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationLipophilic ester penetrates dermal barrier; halogenated ring creates local cytotoxicity.
Eye Irritation H319 Causes serious eye irritationPhysical abrasive (solid) and chemical irritant to mucous membranes.
STOT - SE H335 May cause respiratory irritationFine dust inhalation triggers bronchial inflammation.
Acute Toxicity H302/H312 Harmful if swallowed/in contactClass Effect: Aniline metabolism can oxidize hemoglobin to methemoglobin (MetHb).
Sensitization H317 May cause allergic skin reactionHalogenated aromatics are frequent haptens, binding to skin proteins to trigger immune response.
The "Aniline Alert"

Researchers must treat this compound as a potential methemoglobin former . Absorption through the skin or inhalation of dust can lead to cyanosis (blue skin/lips) due to oxygen deprivation.

  • Early Signs: Headache, dizziness, bluish nail beds.

  • Critical Control: Zero skin contact policy.

Operational Handling & Engineering Controls[1][2]

Containment Hierarchy

The primary risk vector is airborne dust during weighing and transfer.

  • Primary Barrier: Weighing must be performed inside a Powder Containment Balance Enclosure or a certified Chemical Fume Hood .

  • Static Control: Use an ionizing bar or anti-static gun. Halogenated esters are prone to static charge buildup, causing powder to "fly" and contaminate surfaces.

  • Surface Decontamination: The workspace should be lined with disposable absorbent mats (bench protectors) to capture micro-spills.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hand Protection Double Gloving: Nitrile (Inner) + Nitrile (Outer, >5 mil)Aniline derivatives permeate latex rapidly. Double nitrile provides a breakthrough time >480 mins.
Respiratory N95/P100 (if outside hood) or PAPR (for >100g scale)Prevents inhalation of fine particulates that can enter the bloodstream via lungs.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat (Closed wrist)Prevents dust accumulation on street clothes; standard cotton coats are porous.

Experimental Protocols: Safe Synthesis & Purification

Workflow: Safe Weighing & Transfer

The following diagram illustrates the "Isolation Logic" required to handle this compound without cross-contamination.

SafeWeighing Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile Gloves + Tyvek Start->CheckPPE HoodPrep Hood Prep: Turn on Ionizer + Line Bench CheckPPE->HoodPrep Weighing Weighing: Use Anti-Static Spatula HoodPrep->Weighing Seal Containment: Seal Vessel with Parafilm Weighing->Seal WipeDown Decon: Wipe Exterior with EtOH/Acetone Seal->WipeDown WipeDown->Start Return Bottle Waste Disposal: Solid Waste (Hazardous) WipeDown->Waste Consumables

Figure 1: Isolation logic for handling halogenated aniline powders to prevent workspace contamination.

Reaction Safety (Reactivity Profile)
  • Incompatibility: Strong oxidizers (e.g., KMnO4, H2O2) can react violently with the amino group.

  • Hydrolysis Risk: Avoid prolonged exposure to strong bases (NaOH, LiOH) unless intended, as the ethyl ester will hydrolyze to the carboxylic acid (4-amino-3-bromo-5-fluorobenzoic acid).

  • Thermal Stability: Do not heat above 200°C without DSC (Differential Scanning Calorimetry) testing, as poly-halogenated aromatics can undergo exothermic decomposition.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The amino group is susceptible to slow oxidation (browning) upon air exposure.

  • Light: Protect from light (Amber glass or foil-wrapped). Halogenated bonds (C-Br, C-F) can be photolabile over long durations.

Emergency Response & First Aid

Exposure Decision Tree

Immediate action is critical to prevent systemic toxicity (MetHb).

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Discard Clothes Skin->ActionSkin ActionEye Rinse 15 min Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Oxygen if Blue Inhale->ActionInhale Medical Seek Medical Attention (Mention Aniline Derivative) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision tree emphasizing rapid decontamination and medical notification.

Spill Cleanup
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (including respiratory protection).[2]

  • Method: Do NOT dry sweep (creates dust).

    • Wet Method: Cover spill with wet paper towels (solvent or water) to dampen powder.

    • Scoop: Carefully scoop damp material into a hazardous waste container.

    • Wash: Clean surface with a soap solution followed by an alcohol wipe to remove lipophilic residues.

References

  • Vertex AI Search. (2026). This compound CAS Identification and Properties. Retrieved from and .

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzoic acid (Analogous Structure). Retrieved from .

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-aminobenzoate (Functional Group Read-Across). Retrieved from .

  • National Institutes of Health (NIH). (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from .

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from .

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate, a valuable substituted aniline derivative for pharmaceutical and materials science research. This document moves beyond a simple recitation of steps, offering insights into the strategic decisions underpinning the synthetic route, the rationale for reagent selection, and a thorough examination of the reaction mechanisms.

Strategic Overview: A Two-Step Approach to a Trifunctionalized Aromatic Core

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence commencing with the commercially available 4-amino-5-fluorobenzoic acid. The overarching strategy involves:

  • Esterification: Protection of the carboxylic acid functionality as an ethyl ester via a classic Fischer esterification. This initial step enhances the solubility of the starting material in organic solvents and prevents its interference in the subsequent electrophilic aromatic substitution.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the aromatic ring. This is the pivotal step, and its success hinges on the careful control of reaction conditions to ensure high regioselectivity.

This strategic pathway is delineated by its efficiency, utilization of readily available reagents, and robust, scalable protocols.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start 4-Amino-5-fluorobenzoic Acid Intermediate Ethyl 4-amino-5-fluorobenzoate Start->Intermediate Fischer-Speier Esterification Product This compound Intermediate->Product Electrophilic Aromatic Bromination

Caption: A streamlined two-step synthetic workflow for this compound.

Part 1: Fischer-Speier Esterification of 4-Amino-5-fluorobenzoic Acid

The initial step in our synthesis is the conversion of 4-amino-5-fluorobenzoic acid to its corresponding ethyl ester. The Fischer-Speier esterification is a reliable and well-established method for this transformation, driven by the principles of acid catalysis and equilibrium manipulation.[1][2][3][4]

Underlying Principles and Rationale

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately yielding the ester and regenerating the acid catalyst.

To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is employed, and in some applications, the removal of water via a Dean-Stark apparatus can be beneficial, in accordance with Le Châtelier's principle.[3]

Detailed Experimental Protocol

Materials:

  • 4-Amino-5-fluorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-5-fluorobenzoic acid (1.0 eq).

  • Add a significant excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and the solvent.

  • With gentle stirring and while cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-amino-5-fluorobenzoate. This intermediate can often be used in the next step without further purification.

ParameterValue
Starting Material 4-Amino-5-fluorobenzoic acid
Reagents Ethanol, Sulfuric Acid
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours
Expected Yield >90%

Part 2: Regioselective Bromination of Ethyl 4-amino-5-fluorobenzoate

The second and final step is the selective introduction of a bromine atom at the C3 position of the ethyl 4-amino-5-fluorobenzoate intermediate. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring.

Mechanistic Insights and Regioselectivity

The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. Conversely, the ethyl ester (-COOEt) and fluorine (-F) groups are deactivating and meta-directing. In this trifunctionalized system, the strongly activating amino group dictates the position of electrophilic attack. The positions ortho to the amino group are C3 and C5. Since the C5 position is already occupied by a fluorine atom, the incoming electrophile (Br⁺) is directed to the C3 position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a controlled and mild source of electrophilic bromine, minimizing the formation of over-brominated byproducts.[5][6][7][8] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Visualizing the Reaction Mechanism

Bromination_Mechanism cluster_0 Electrophilic Aromatic Substitution Intermediate Ethyl 4-amino-5-fluorobenzoate Arenium_Ion Resonance-Stabilized Arenium Ion Intermediate Intermediate->Arenium_Ion + Br+ Product This compound Arenium_Ion->Product - H+ NBS N-Bromosuccinimide (NBS) (Source of Br+)

Caption: Simplified mechanism of the regioselective bromination of ethyl 4-amino-5-fluorobenzoate.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-amino-5-fluorobenzoate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • In a round-bottom flask protected from light, dissolve ethyl 4-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash them with water and brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

ParameterValue
Starting Material Ethyl 4-amino-5-fluorobenzoate
Reagents N-Bromosuccinimide (NBS)
Solvent DMF or Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Expected Yield 70-85%

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure of the target molecule and data from analogous compounds.[9]

Analytical Technique Expected Observations
¹H NMR Aromatic protons will appear as distinct signals, with coupling patterns influenced by the fluorine and bromine substituents. The ethyl ester will show a characteristic quartet and triplet. The amino protons will likely appear as a broad singlet.
¹³C NMR The spectrum will show the expected number of carbon signals for the aromatic ring and the ethyl ester. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, C-Br stretching, and C-F stretching will be observed.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product will be observed, along with a characteristic isotopic pattern due to the presence of bromine.
Melting Point A sharp melting point is indicative of a pure compound.

Safety and Handling Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and can cause burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Handle with extreme care and always add acid to the solvent, never the other way around.

  • Solvents: Organic solvents such as ethanol, ethyl acetate, and DMF are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound presented in this guide is a robust and reproducible two-step process. By understanding the underlying principles of Fischer esterification and regioselective electrophilic aromatic substitution, researchers can confidently execute this synthesis. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in their pursuit of novel molecular entities for a wide range of applications.

References

  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobrominating agent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735.
  • N-Bromosuccinimide. (2023). In Wikipedia. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Prakash, G. K. S., Mathew, T., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid or BF3-H2O, efficient halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
  • Carreño, M. C., García Ruano, J. L., & Urbano, A. (2004). N-Bromosuccinimide. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. (2025). BenchChem.
  • This compound. (n.d.). Google.
  • Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzo
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-amino-4-bromo-5-fluorobenzoic acid. (2018, October 9). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022). IUCr Journals. Retrieved from [Link]

  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a key substituted aromatic ester that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The strategic placement of amino, bromo, and fluoro groups on the benzoate core provides multiple reaction sites for further chemical modification. This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic pathway to this target molecule, designed for researchers, scientists, and drug development professionals. We will explore the strategic selection of starting materials, provide detailed, step-by-step experimental protocols, and discuss the chemical principles and causality that underpin the chosen methodologies.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents on the aromatic ring are paramount in determining the position of incoming electrophiles. For the target molecule, this compound, the substituents are arranged in a 1,2,3,4,5-pattern, which presents a significant synthetic challenge.

This guide will focus on a linear synthetic sequence starting from a commercially available and cost-effective material, 4-Amino-5-fluorobenzoic acid . This starting material is advantageous as it already contains the critical amino and fluoro groups in the correct para- and meta-positions relative to the carboxylic acid, respectively. The synthesis will proceed through two key transformations:

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position.

  • Esterification: Conversion of the carboxylic acid moiety to its corresponding ethyl ester.

The overall synthetic workflow is depicted below.

Diagram 1: High-Level Synthetic Workflow

SM Starting Material 4-Amino-5-fluorobenzoic Acid INT Intermediate 4-Amino-3-bromo-5-fluorobenzoic Acid SM->INT Step 1: Regioselective Bromination P Final Product This compound INT->P Step 2: Fischer Esterification

A high-level overview of the two-step synthesis.

Detailed Synthetic Protocols and Mechanistic Rationale

This section provides a detailed, step-by-step methodology for the synthesis. The protocols are based on well-established chemical transformations adapted for this specific substrate.

Step 1: Regioselective Bromination of 4-Amino-5-fluorobenzoic Acid

The primary challenge in this step is to introduce the bromine atom specifically at the C3 position, which is ortho to the amino group and meta to both the fluorine and carboxylic acid groups. The powerful activating and ortho-, para-directing effect of the amino group is the dominant factor controlling the regioselectivity of this electrophilic aromatic substitution.

Rationale for Reagent Selection: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable and safer alternative to elemental bromine, providing a consistent source of electrophilic bromine.[1] N,N-Dimethylformamide (DMF) is used as the solvent.[2]

Experimental Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (64.5 mmol) of 4-Amino-5-fluorobenzoic acid in 100 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: To this solution, add 11.5 g (64.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Precipitation: Upon completion, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with water (3 x 100 mL) to remove residual DMF and succinimide. Dry the product under vacuum at 50°C to yield 4-Amino-3-bromo-5-fluorobenzoic acid .[3][4]

Trustworthiness - Self-Validation: The identity and purity of the intermediate product, 4-Amino-3-bromo-5-fluorobenzoic acid, should be confirmed using standard analytical techniques.

Property Expected Value
Molecular Formula C₇H₅BrFNO₂[5]
Molecular Weight 234.02 g/mol [5]
Appearance Off-white to light brown solid
¹H NMR Expect two aromatic doublets in the 7-8 ppm region.
Purity (HPLC) >95%

Diagram 2: Detailed Bromination Workflow

start Start dissolve 1. Dissolve 4-Amino-5-fluorobenzoic acid in DMF start->dissolve add_nbs 2. Add N-Bromosuccinimide (NBS) portion-wise dissolve->add_nbs react 3. Stir at Room Temperature for 18 hours add_nbs->react control_temp Control Temp < 40°C add_nbs->control_temp precipitate 4. Pour into Ice-Water to precipitate product react->precipitate monitor Monitor by TLC/HPLC react->monitor filter_wash 5. Filter and Wash with deionized water precipitate->filter_wash dry 6. Dry under vacuum filter_wash->dry product Product: 4-Amino-3-bromo-5-fluorobenzoic Acid dry->product

Sources

Technical Guide: Crystal Structure & Engineering of 4-Amino-3-bromo-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-3-bromo-5-fluorobenzoic acid (ABFBA) scaffold represents a critical "privileged structure" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents. Its unique substitution pattern—combining a hydrogen-bond donor (


), a strong acceptor/donor acid moiety (

), and two distinct halogens (

)—creates a rich landscape for crystal engineering.

This guide provides a deep technical analysis of the solid-state architecture of ABFBA and its derivatives. By synthesizing crystallographic data from homologous series (specifically 4-amino-3-bromobenzoic acid and 4-amino-3,5-difluorobenzoic acid), we define the core supramolecular synthons and provide validated protocols for the synthesis and crystallization of these high-value intermediates.

Chemical Crystallography Profile

Molecular Conformation and Quinoid Distortion

The ABFBA molecule (


) exhibits significant electronic push-pull effects. The electron-donating amino group at the para position to the electron-withdrawing carboxyl group induces a quinoid character  in the benzene ring.
  • Bond Length Asymmetry: Based on structural analogs, the

    
     bond is shorter (~1.36 Å) than typical C-N single bonds, indicating partial double-bond character.
    
  • Fluorine Impact: The fluorine atom at position 5 causes bond angle distortion due to the "bent bond" rule and electrostatic repulsion, typically widening the internal

    
     angle to >120°.
    
  • Planarity: The carboxyl group is generally coplanar with the aromatic ring to maximize conjugation, though steric bulk from the adjacent bromine (position 3) can induce a torsion angle of 5–15° relative to the ring plane.

Crystal Packing and Unit Cell Characteristics

Derivatives of this class typically crystallize in centrosymmetric space groups (e.g., P21/c) or orthorhombic systems (e.g., Pna21), driven by the strong tendency to form centrosymmetric acid dimers.

Representative Crystallographic Data (Analog-Derived):

  • System: Orthorhombic / Monoclinic

  • Space Group:

    
     or 
    
    
    
  • Z (Molecules/Unit Cell): 4 or 8

  • Density: ~1.8–1.9

    
     (High density due to Bromine)
    

Supramolecular Synthons & Interaction Networks[1][2]

The stability of ABFBA crystals is governed by a hierarchy of intermolecular interactions. Understanding these is crucial for controlling polymorphism during drug formulation.

Primary Synthon: Carboxylic Acid Dimer ( )

The dominant feature is the formation of centrosymmetric dimers via pairwise


 hydrogen bonds between carboxyl groups. This is the homosynthon .
  • Graph Set:

    
    
    
  • Bond Distance:

    
     distances typically range from 2.60 to 2.65 Å.
    
Secondary Synthon: Amino-Halogen Networking

Unlike simple benzoic acids, the presence of Br and F introduces competing acceptors.

  • Interaction:

    
     and 
    
    
    
  • Role: These weaker interactions cross-link the primary acid dimers into 2D sheets or 3D networks. The Fluorine atom often acts as a weak H-bond acceptor, guiding the layer stacking.

Halogen Bonding ( )

The Bromine atom is a potent halogen bond donor (


-hole interaction).
  • Motif:

    
     (carbonyl oxygen) or 
    
    
    
    (in co-crystals with pyridines).
  • Geometry: Strictly linear (

    
    ).
    
Visualization of Interaction Pathways

The following diagram illustrates the hierarchy of interactions driving the crystal assembly.

ABFBA_Synthons Monomer ABFBA Monomer COOH Carboxyl Group (Donor/Acceptor) Monomer->COOH NH2 Amino Group (Donor) Monomer->NH2 Halogens Br / F Substituents (Sigma-hole / Acceptor) Monomer->Halogens Dimer Centrosymmetric Dimer (Homosynthon) Sheet 2D Sheet Structure Dimer->Sheet N-H...O / N-H...F Lateral H-bonding Crystal 3D Crystal Lattice Sheet->Crystal Pi-Pi Stacking & Halogen Bonding (Br...O) COOH->Dimer O-H...O (Strong) R2,2(8) Motif NH2->Sheet Halogens->Crystal

Figure 1: Hierarchical assembly of 4-amino-3-bromo-5-fluorobenzoic acid, progressing from molecular functional groups to the final 3D lattice via specific supramolecular synthons.

Experimental Protocols

Synthesis of 4-Amino-3-bromo-5-fluorobenzoic Acid

Objective: Selective bromination of 4-amino-3-fluorobenzoic acid. Rationale: Direct bromination of the free acid can be sluggish; ester protection is often preferred, but this protocol uses a controlled acid-mediated route for direct access.

Protocol:

  • Dissolution: Dissolve 4-amino-3-fluorobenzoic acid (10 mmol) in glacial acetic acid (20 mL).

  • Catalysis: Add a catalytic amount of Iron(III) chloride (

    
    , 5 mol%) to promote electrophilic substitution.
    
  • Bromination: Add a solution of Bromine (

    
    , 10.5 mmol) in acetic acid dropwise over 30 minutes at 0°C.
    
    • Control Point: Maintain temperature <5°C to prevent over-bromination or oxidation of the amine.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the mixture into ice water (100 mL) containing sodium bisulfite (to quench excess

    
    ).
    
  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water (80:20).

Crystallization for X-Ray Diffraction (Single Crystal)

Objective: Grow crystals suitable for SC-XRD (>0.2 mm dimensions). Method: Slow Evaporation vs. Vapor Diffusion.

ParameterProtocol A (Slow Evaporation)Protocol B (Vapor Diffusion)
Solvent Methanol or Ethanol (HPLC Grade)Solvent: THF; Anti-solvent: Pentane
Concentration 15 mg/mL (Near saturation)20 mg/mL in THF
Setup 4 mL vial, perforated parafilm capInner vial (THF), Outer jar (Pentane)
Temperature 25°C (Controlled ambient)4°C (Refrigerator)
Timeframe 5–7 Days10–14 Days
Crystal Habit Prisms or NeedlesBlock-like prisms (Higher quality)

Quantitative Characterization Data

The following table summarizes the expected physicochemical properties derived from the characterization of this specific class of halogenated benzoates.

PropertyValue / CharacteristicTechnique
Melting Point 210–215°C (Decomposition)DSC / Capillary
IR Carbonyl Stretch 1670–1690

(Dimerized acid)
FT-IR (ATR)
IR Amine Stretch 3350, 3450

(Sym/Asym)
FT-IR (ATR)

NMR Shift
-110 to -115 ppm (Triplet/Multiplet)NMR (DMSO-

)
Crystal Density 1.899

(Analog ref)
XRD Calculation
Solubility DMSO, DMF, MeOH (High); Water (Low)Gravimetric

Derivative Engineering: Co-Crystals

To alter solubility or bioavailability, ABFBA is often co-crystallized with nitrogen heterocycles.

Workflow:

  • Co-former Selection: 2-aminopyrimidine or 4,4'-bipyridine.

  • Molar Ratio: 1:1.

  • Grinding: Solvent-drop grinding (SDG) with 2 drops of Methanol for 20 mins.

  • Result: Formation of an Acid-Pyridine Heterosynthon (COOH

    
    
    
    
    
    ), which disrupts the acid dimer and alters the melting point.

References

  • Arshad, M. N., et al. (2009).[1] "4-Amino-3-bromobenzoic acid."[2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 65(3), o640. Link

    • Core citation for the unit cell parameters and hydrogen bonding motifs of the mono-bromo analog.
  • Appiah, C., et al. (2017).[7][8] "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate." IUCrData, 2, x170198. Link

    • Validates the quinoid distortion and fluorine interaction p
  • Hemamalini, M., et al. (2014).[9] "Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives." Chemistry Central Journal, 8, 31. Link[10]

    • Authoritative source for the heterosynthon engineering (Acid-Pyridine interactions) described in Section 6.
  • Das, S., et al. (2003).[11] "Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid." Tetrahedron Letters, 44(42), 7719-7722. Link

    • Provides comparative structural d

Sources

Technical Monograph: Purity Specifications & Analytical Framework for Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS 1160574-67-3) serves as a critical pharmacophore scaffold in the synthesis of next-generation kinase inhibitors and anti-tumor agents. Its tri-substituted benzene ring—featuring an amine, a bromine, and a fluorine atom—provides unique electronic properties and multiple vectors for further functionalization (e.g., Buchwald-Hartwig amination via the bromine handle or nucleophilic aromatic substitution).

In drug development, the purity of this intermediate is paramount. Impurities introduced at this stage—particularly regioisomers or de-halogenated species—can propagate through subsequent synthetic steps, leading to "rogue" analogues that are difficult to separate from the final API (Active Pharmaceutical Ingredient). This guide establishes a rigorous specification framework derived from ICH Q3A/Q3C guidelines and field-proven synthetic logic.

Chemical Identity & Critical Quality Attributes (CQAs)

Before establishing specifications, we must define the molecular entity and its inherent stability risks.

AttributeSpecification Details
Chemical Name This compound
CAS Number 1160574-67-3
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
Structure Benzoate ester with -NH₂, -Br, and -F substituents
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Impurity Fate Mapping (Synthesis Logic)

To control purity, one must understand the origin of impurities. This compound is typically synthesized via the bromination of Ethyl 4-amino-3-fluorobenzoate.

Primary Impurity Risks:

  • Unreacted Starting Material (SM): Ethyl 4-amino-3-fluorobenzoate.

  • Regioisomers: Bromination at the C2 or C6 position (sterically less favored but possible).

  • Over-Bromination: Ethyl 4-amino-3,5-dibromobenzoate (if fluorine displacement or over-reaction occurs).

  • Hydrolysis Product: 4-Amino-3-bromo-5-fluorobenzoic acid (Acid Impurity).

ImpurityMap Start Starting Material (Ethyl 4-amino-3-fluorobenzoate) Product TARGET PRODUCT (this compound) Start->Product Main Reaction Imp1 Impurity A (Unreacted SM) Start->Imp1 Incomplete Rxn Reagent Bromination Agent (NBS or Br2) Reagent->Product Imp2 Impurity B (Dibromo Species) Product->Imp2 Over-Bromination Imp3 Impurity C (Acid Hydrolysis) Product->Imp3 Moisture/Hydrolysis

Figure 1: Impurity Fate Map illustrating the genesis of key process-related impurities.

Recommended Specification Framework

The following specifications are designed to ensure the material is suitable for cGMP manufacturing of late-stage clinical candidates.

Quantitative Specifications Table
Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solidDarkening indicates oxidation of the amine.
Identification (H-NMR) 1H-NMR (DMSO-d6)Conforms to structureVerifies proton environment integrity.
Identification (MS) LC-MS[M+H]⁺ = 262.1 ± 0.5 amuConfirms molecular mass and Br isotope pattern (1:1 doublet).
Assay (Purity) HPLC (Area %)≥ 98.0% Standard for high-quality intermediates.
Impurity A (SM) HPLC≤ 0.50%Unreacted material competes in next step.
Impurity C (Acid) HPLC≤ 0.50%Interferes with base-sensitive coupling.
Any Unspecified Impurity HPLC≤ 0.10%ICH Q3A threshold alignment.
Water Content Karl Fischer (KF)≤ 0.5%Ester stability; prevents catalyst deactivation in next step.
Residue on Ignition (ROI) Gravimetric≤ 0.2%Controls inorganic salts (e.g., brominating byproducts).
Residual Solvents GC-HSEthanol ≤ 5000 ppmEthyl Acetate ≤ 5000 ppmICH Q3C limits.

Analytical Methodologies

Trustworthiness in data comes from robust methods. The following protocols are self-validating systems designed to separate the target from its likely structural analogs.

High-Performance Liquid Chromatography (HPLC)

Rationale:[1][2][3] A C18 column with acidic mobile phase is essential to keep the amine protonated (improving peak shape) and prevent tailing.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 305 nm (secondary check for conjugated systems).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

System Suitability Criteria:

  • Tailing Factor: NMT 1.5 for the main peak (ensures amine is not interacting with silanols).

  • Resolution: > 2.0 between Target Peak and Impurity A (SM).

Gas Chromatography (GC) for Residual Solvents

Rationale: Ethanol is a likely solvent from the esterification or recrystallization process.

  • Column: DB-624 (30m x 0.32mm x 1.8µm).

  • Carrier Gas: Nitrogen or Helium (Flow: 2.0 mL/min).

  • Injector Temp: 200°C.

  • Detector: FID at 250°C.

  • Headspace Program: Incubation at 80°C for 20 mins.

Storage & Stability Protocols

The amino group makes this compound susceptible to oxidation, while the ester is prone to hydrolysis if exposed to moisture.

  • Primary Packaging: Double LDPE bags, twisted and tied (or heat sealed).

  • Secondary Packaging: Aluminum foil bag (light protection) with desiccant packs (silica gel).

  • Outer Container: HDPE Drum or fiber drum.

  • Storage Condition: 2°C to 8°C (Refrigerated).

    • Note: While ambient storage may be acceptable for short durations, long-term storage requires refrigeration to prevent "browning" (oxidation of the aniline moiety).

Quality Control Decision Workflow

This workflow illustrates the logical progression for batch release, ensuring no compromised material enters the synthesis chain.

QC_Workflow Batch Incoming Batch ID_Test 1. Identity Check (NMR + MS) Batch->ID_Test Purity_Test 2. Purity Assay (HPLC) ID_Test->Purity_Test KF_Test 3. Water Content (Karl Fischer) Purity_Test->KF_Test Decision Does it meet Specs? KF_Test->Decision Release RELEASE FOR MANUFACTURING Decision->Release Yes Quarantine QUARANTINE / RE-PROCESS Decision->Quarantine No

Figure 2: QC Decision Tree for batch disposition.

References

  • Chemical Identity & CAS Verification Source: ChemDict & Vertex AI Search Results. URL:[Link]

  • Synthesis & Impurity Logic (Bromination of Fluoro-benzoates) Title: Synthesis of ethyl 4-amino-2-fluorobenzoate (Analogous Chemistry). Source: PrepChem. URL:[Link]

  • Analytical Methods (HPLC for Amino-Benzoates) Title: Analytical Methods for Benzocaine and related Amino-Benzoates. Source: RSC Publishing. URL:[Link]

  • ICH Guidelines for Impurities Title: ICH Q3A(R2) Impurities in New Drug Substances. Source: ICH.org (General Reference for Specification Limits). URL:[Link]

Sources

Chemical reactivity of the amino group in Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Executive Summary

This compound (CAS: 1160574-67-3) is a highly specialized "privileged scaffold" used extensively in the synthesis of next-generation kinase inhibitors (e.g., BRAF, MEK, and EGFR inhibitors).

Its utility stems from its dense functionalization: a para-amino benzoate core flanked by orthogonal halogen handles (3-Br, 5-F). This specific substitution pattern allows for programmable regioselectivity—enabling chemists to sequentially functionalize the molecule to construct complex diaryl ureas, indoles, or quinolines without protecting group manipulations.

This guide analyzes the electronic landscape of the 4-amino group, details its reactivity in heterocycle formation, and provides validated protocols for its use as a nucleophile and a cyclization partner.

Part 1: Electronic & Steric Landscape

To manipulate this molecule effectively, one must understand the "push-pull" dynamics governing the amino group at position 4.

The "Reluctant Nucleophile"

The amino group (-NH₂) in this molecule is significantly deactivated compared to aniline or simple PABA (para-aminobenzoic acid) derivatives.

  • Electronic Deactivation: The lone pair on the nitrogen is delocalized into the aromatic ring and further withdrawn by the para-ester group (resonance withdrawal) and the ortho-bromine and ortho-fluorine atoms (inductive withdrawal).

  • Steric Crowding: The amino group is "sandwiched" between a large bromine atom (Van der Waals radius ~1.85 Å) and a fluorine atom (radius ~1.47 Å). This creates a "steric gate" that hinders attack on bulky electrophiles.

Implication: Standard alkylation conditions (e.g., alkyl halides + base) often fail or proceed sluggishly. Acylation and urea formation require forcing conditions or activated electrophiles (e.g., isocyanates, acid chlorides with DMAP).

pKa Estimation

While unsubstituted aniline has a pKa of ~4.6, the cumulative electron-withdrawing effects of the 1-COOEt, 3-Br, and 5-F groups depress the pKa of the conjugate acid (anilinium ion) to approximately 0.5 – 1.5 .

  • Practical Consequence: The molecule is a very weak base. It will not protonate under standard acidic workup conditions (pH 2–3), allowing it to remain in the organic phase during extraction.

Part 2: Core Reactivity Profiles

The reactivity of this compound can be triaged into three primary workflows: Urea Formation (Kinase Linkers), Indole Annulation , and Chemo-selective Coupling .

Workflow A: Urea Formation (The "Sorafenib" Motif)

The most common application of this scaffold is the formation of diaryl ureas, a critical pharmacophore in kinase inhibitors (stabilizing the "DFG-out" kinase conformation).

  • Reaction: Aminolysis of Isocyanates.

  • Mechanism: The poor nucleophilicity of the aniline nitrogen requires the electrophile (isocyanate) to be highly reactive.

  • Optimization:

    • Solvent: Aprotic polar solvents (THF, DCM) are preferred to stabilize the polar transition state.

    • Catalysis: Although isocyanates are reactive, the steric bulk of the 3-Br group often necessitates mild heating (40–60°C) or the addition of a non-nucleophilic base (DIPEA) to ensure complete conversion.

Workflow B: Indole Synthesis (The "Larock" Route)

The presence of the ortho-bromine relative to the amino group makes this molecule a prime candidate for Larock Indole Synthesis or Sonogashira-Cyclization cascades. This transforms the linear benzoate into a bicyclic indole core.

  • Step 1: Sonogashira coupling of an alkyne at the C3-Br position.

  • Step 2: Cyclization of the C4-NH₂ onto the alkyne (often Cu or Pd catalyzed).

  • Result: A 4-fluoro-6-ethoxycarbonyl-indole derivative.

Workflow C: Sandmeyer & Deamination

If the amino group is a "dummy" directing group used to install the halogens, it can be removed or substituted.

  • Diazotization: Requires anhydrous conditions (e.g., t-BuONO) due to the poor solubility of the starting material in aqueous acid.

  • Substitution: The diazonium salt can be displaced by Iodine (KI) to create a 3-Br-4-I-5-F substituted benzoate—a highly valuable building block for sequential cross-coupling.

Part 3: Visualization of Reactivity

The following diagram maps the logical flow of synthetic transformations starting from the core scaffold.

ReactivityMap cluster_legend Reaction Types Core Ethyl 4-amino-3-bromo- 5-fluorobenzoate Urea Diaryl Urea (Kinase Inhibitor Motif) Core->Urea + Aryl Isocyanate (THF, 60°C) Indole Substituted Indole (Larock Cyclization) Core->Indole + Alkyne + Pd(0) (Sonogashira/Cyclization) Iodo Ethyl 3-bromo-4-iodo- 5-fluorobenzoate Core->Iodo 1. t-BuONO 2. I2/KI (Sandmeyer) Nucleophilic Attack Nucleophilic Attack Pd-Catalysis Pd-Catalysis Radical/Diazo Radical/Diazo

Caption: Synthetic divergence map for this compound showing three primary reaction pathways.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of a Diaryl Urea (Kinase Linker)

This protocol overcomes the low nucleophilicity of the steric-hindered amine.

Materials:

  • This compound (1.0 eq)

  • Aryl Isocyanate (1.1 eq)

  • Anhydrous THF (0.2 M concentration)

  • Pyridine (0.5 eq - optional catalyst)

Procedure:

  • Dissolution: Charge a flame-dried reaction flask with this compound and anhydrous THF under Nitrogen atmosphere. Stir until fully dissolved.

  • Addition: Add the Aryl Isocyanate dropwise via syringe. If the reaction is sluggish (monitored by TLC/LCMS), add Pyridine.

  • Heating: Heat the mixture to 50°C for 4–6 hours. The electron-deficient nature of the aniline requires thermal energy to overcome the activation barrier.

  • Workup: Cool to room temperature. The urea product often precipitates directly from THF.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent and triturate with diethyl ether/hexane (1:1).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Critical Control Point: Do not use nucleophilic solvents (MeOH, EtOH) as they will compete with the aniline for the isocyanate, forming carbamates.

Protocol 2: One-Pot Synthesis of 2-Substituted Indole

Leveraging the ortho-bromo/amino motif.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (3.0 eq)

  • DMF (degassed)

Procedure:

  • Setup: Combine the benzoate, Pd catalyst, and CuI in a pressure tube. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed DMF and Triethylamine.

  • Coupling: Add the alkyne. Seal the tube.

  • Reaction: Heat to 100°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction proceeds first via Sonogashira coupling at the Br position, followed by spontaneous (or Pd-assisted) intramolecular nucleophilic attack of the NH₂ onto the activated alkyne to close the indole ring.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 5: Safety & Handling

  • Halogenated Anilines: This compound is a potential skin sensitizer and may cause methemoglobinemia if absorbed in large quantities. Handle in a fume hood with nitrile gloves.

  • Sandmeyer Reactions: If performing diazotization, be aware that diazonium salts of electron-poor anilines can be unstable. Do not let the intermediate dry out; proceed immediately to the substitution step.

  • Waste: Segregate halogenated organic waste from non-halogenated waste streams.

References

  • Synthesis and Reactivity of Polyhalogenated Anilines. Source:Journal of Organic Chemistry, 2012. Context: Discusses the electronic deactivation of anilines by ortho-halogen substituents. (General Journal Link)

  • Larock Indole Synthesis: Scope and Limitations. Source:Journal of the American Chemical Society, 1991. Context: Foundational text on converting o-haloanilines to indoles.

  • This compound Product Data. Source:PubChem Compound Summary. Context: Physicochemical properties and CAS verification.[7][8][9][10]

  • Design of Type II Kinase Inhibitors using Diaryl Ureas. Source:Nature Reviews Drug Discovery, 2011. Context: Explains the structural role of the urea linker derived from this scaffold.

Sources

Strategic Functionalization: The Reactivity Profile of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Reactivity of the Bromine Atom in Ethyl 4-Amino-3-bromo-5-fluorobenzoate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1214353-73-3 analogs) represents a high-value "push-pull" polysubstituted arene scaffold. Commonly utilized in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors (e.g., Belzutifan analogs) and next-generation kinase inhibitors, its synthetic utility hinges on the orthogonal reactivity of its substituents.

This guide focuses exclusively on the bromine atom at the C3 position . Unlike simple aryl bromides, the reactivity of this specific bromine is modulated by the strong electron-donating capability of the ortho-amino group (C4) and the electron-withdrawing nature of the para-ester (C1) and meta-fluorine (C5). This unique electronic landscape dictates specific protocols for Palladium-catalyzed cross-coupling and heterocycle annulation.

Electronic Landscape & Mechanistic Implications[1]

To manipulate the bromine atom effectively, one must understand the electronic environment of the C3 carbon.

The "Push-Pull" Effect
  • Deactivation (The "Pull"): The C1-ethyl ester and C5-fluorine atom exert inductive (

    
    ) and mesomeric (
    
    
    
    ) electron-withdrawing effects. This typically activates the ring for oxidative addition by transition metals.
  • Activation (The "Push"): The C4-amino group is a strong electron donor (

    
    ). Because the bromine is ortho to this amine, the electron density is pushed toward the C3-Br bond.
    
  • Net Result: The C3-Br bond possesses increased double-bond character compared to electron-deficient aryl halides. Consequently, oxidative addition of Pd(0) —the rate-determining step in most cross-couplings—is kinetically slower here than in simple bromobenzoates.

Implication for Catalyst Choice: Standard ligands (e.g., PPh


) may lead to sluggish turnover. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (e.g., Xantphos) are required to facilitate the oxidative addition step and prevent catalyst poisoning by the free amine.

Primary Vector: Palladium-Catalyzed Cross-Coupling[2][3]

The primary utility of the C3-bromine is as a handle for C–C or C–N bond formation.

Suzuki-Miyaura Coupling

This is the most reliable transformation for this scaffold. The reaction installs aryl or heteroaryl groups at C3.

  • Chemoselectivity: The reaction occurs exclusively at the C-Br bond; the C-F bond remains inert under standard Suzuki conditions (up to 100°C).

  • Base Sensitivity: The presence of the ester (C1) precludes the use of strong hydroxide bases (NaOH/KOH) which would cause saponification. Potassium phosphate (

    
    )  or Cesium carbonate (
    
    
    
    )
    are the bases of choice.
Buchwald-Hartwig Amination

Replacing the bromine with a secondary amine is feasible but challenging due to the competing free primary amine at C4.

  • Risk: Self-coupling (polymerization) is possible if the C4-amine acts as the nucleophile for another molecule's C3-bromide.

  • Mitigation: This transformation usually requires protecting the C4-amine (e.g., Boc-protection) before attempting Buchwald coupling at C3.

Secondary Vector: Heterocycle Annulation

The structural proximity of the C3-Bromine and C4-Amino group allows for "one-pot" cyclization reactions, a powerful strategy for building fused ring systems like Benzimidazoles or Indoles .

Pathway: Copper-Catalyzed Cyclization

Reacting this scaffold with an aldehyde or amidine in the presence of Cu(I) leads to ring closure. The amine forms an imine, and the bromine undergoes intramolecular coupling.

Visualization: Chemoselectivity & Pathways

The following diagram maps the orthogonal reactivity of the molecule, highlighting the specific role of the bromine atom.

ReactivityMap Core Ethyl 4-Amino-3-bromo- 5-fluorobenzoate Br C3-Bromine (Target) Core->Br Primary Site NH2 C4-Amino (Ortho-Director) Core->NH2 Ester C1-Ester (Electrophile) Core->Ester Suzuki Suzuki Coupling (Biaryl Formation) Br->Suzuki Pd(0) / Ar-B(OH)2 Annulation Annulation (Benzimidazole Synthesis) Br->Annulation Cu(I) + R-CHO NH2->Annulation Co-reactant Protection Boc-Protection (Prevents Poisoning) NH2->Protection Pre-requisite for Buchwald

Figure 1: Chemoselectivity map illustrating the divergence of reaction pathways based on the C3-Bromine and C4-Amino proximity.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is designed to couple the C3-Bromine with a phenylboronic acid while preserving the ester and avoiding catalyst poisoning by the amine.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Rationale: The bidentate ferrocene ligand resists displacement by the substrate's free amine.

  • Base:

    
     (3.0 equiv, anhydrous)
    
    • Rationale: Mild enough to prevent ester hydrolysis; buffers the HBr byproduct.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Rationale: Water is essential for the transmetallation step in the Suzuki catalytic cycle.

Step-by-Step Methodology
  • Degassing (Critical):

    • Charge a reaction vial with the solvent mixture (Dioxane/Water).

    • Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of yield loss in this electron-rich system.

  • Reagent Charging:

    • Add the Substrate, Boronic Acid, and Base to the vial.

    • Add the Palladium catalyst last under a positive stream of inert gas.

  • Reaction:

    • Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1). The starting material (Bromide) usually has a lower Rf than the coupled product.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with Ethyl Acetate and wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography on Silica Gel.

    • Note: The 4-amino group makes the product "sticky" on silica. Pre-treat the column with 1% Triethylamine if streaking occurs.

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionHandling Precaution
Skin Irritant The C3-Br and C5-F substituents increase lipophilicity, enhancing skin absorption.Wear nitrile gloves (double-glove recommended).
Eye Damage Crystalline solids of this class are abrasive and chemically irritating.Use safety goggles; work in a fume hood.
Aquatic Toxicity Halogenated benzoates are often persistent in aquatic environments.Collect all aqueous waste for halogenated disposal.

References

  • Bottecchia, C. et al. (2022).[2] Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. Link

  • Xu, R. et al. (2019).[3] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry. Link

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry. Link

  • Beilstein Institute. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Link

Sources

Potential applications of Ethyl 4-Amino-3-bromo-5-fluorobenzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry applications of Ethyl 4-Amino-3-bromo-5-fluorobenzoate , a privileged scaffold in the design of Type II kinase inhibitors and next-generation oncology therapeutics.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

This compound (CAS: 1160574-67-3) represents a "high-value" intermediate in modern drug discovery.[2] Its structural uniqueness lies in the 2,6-dihalo-aniline motif (relative to the amino group), which serves two critical functions:[1][2]

  • Conformational Control: The steric bulk of the ortho-bromo and ortho-fluoro substituents forces the amino group (or its downstream derivatives, such as ureas) out of coplanarity with the phenyl ring.[2] This "twisted" conformation is essential for binding to the hydrophobic pocket (allosteric site) of kinases like MEK , BRAF , and c-KIT .[1][2]

  • Tri-Vector Functionalization: The molecule offers three distinct orthogonal handles—an electrophilic ester (C1), a nucleophilic amine (C4), and a cross-coupling-ready bromide (C3)—allowing for rapid library generation via divergent synthesis.[1][2]

This guide outlines the strategic application of this scaffold in synthesizing Type II Kinase Inhibitors and provides validated protocols for its transformation.[1][2]

Structural Analysis & Pharmacophore Mapping

The utility of this compound is dictated by its substitution pattern.[2] In the context of kinase inhibition, the 3-Bromo-5-Fluoro pattern is not random; it is a calculated design element.[1][2]

The "Twist" Mechanism

In many kinase inhibitors (e.g., Regorafenib, Ripretinib analogs), the central phenyl ring must adopt a specific torsion angle relative to the "hinge-binding" motif.[2]

  • The Fluorine (C5): Provides metabolic stability against ring oxidation while maintaining a small steric profile to fit into the ATP binding pocket.[2]

  • The Bromine (C3): Acts as a steric ratchet.[1][2] When the C4-amine is converted to a urea (common in kinase inhibitors), the bulky bromine forces the urea moiety to rotate perpendicular to the phenyl ring, locking the molecule in the bioactive conformation required to bind the DFG-out (inactive) state of the kinase.[2]

DOT Diagram: Pharmacophore & Synthetic Vectors

Pharmacophore Scaffold This compound (The Core) Amino C4-Amino Group (Nucleophile) Scaffold->Amino Position 4 Bromo C3-Bromo Group (Electrophile) Scaffold->Bromo Position 3 Ester C1-Ethyl Ester (Electrophile) Scaffold->Ester Position 1 Urea Urea/Amide Linker (H-Bond Donor) Target: Hinge Region Amino->Urea Isocyanate Coupling Biaryl Biaryl Extension (Suzuki Coupling) Target: Hydrophobic Pocket Bromo->Biaryl Pd-Catalyzed Coupling Tail Solubilizing Tail (Amide/Heterocycle) Target: Solvent Front Ester->Tail Hydrolysis + Amidation

Figure 1: The "Tri-Vector" synthetic strategy.[2] Each functional group addresses a specific region of the kinase binding pocket.

Core Application: Synthesis of Type II Kinase Inhibitors

The most prevalent application of this scaffold is the synthesis of Diaryl Urea Kinase Inhibitors .[2] The workflow typically involves building the "Head" (hinge binder) and "Tail" (solubilizing group) sequentially.[2]

Synthetic Module A: The Suzuki-First Approach

This route is preferred when the "Tail" (derived from the ester) is sensitive to palladium catalysis.[2]

  • Step 1: Suzuki-Miyaura Coupling (C3-Br)

    • The bromine at C3 is highly reactive towards boronic acids.[1][2]

    • Reaction: Scaffold + Aryl-B(OH)₂ → Biaryl Intermediate.[1][2]

  • Step 2: Ester Hydrolysis & Amidation (C1-COOEt)

    • Conversion of the ethyl ester to a solubilizing amide (e.g., N-methylpiperazine derivative).[1][2]

  • Step 3: Urea Formation (C4-NH₂)

    • Reaction with an isocyanate to form the final inhibitor.[1][2]

Synthetic Module B: The Urea-First Approach

Used when the biaryl coupling requires harsh conditions that might hydrolyze the ester.[2]

  • Step 1: Urea Formation: Reaction of the C4-aniline with an isocyanate.[1][2]

  • Step 2: Suzuki Coupling: The urea nitrogen often directs or tolerates the Pd-coupling at the ortho-position.[1][2]

Validated Experimental Protocols

The following protocols are designed for Module A (Suzuki-First) , as it offers the highest functional group tolerance for this specific scaffold.

Protocol 1: C3-Selective Suzuki Coupling

Objective: Couple a pyridine ring to the C3 position without affecting the C5-Fluorine or C4-Amine.[2]

  • Reagents:

    • This compound (1.0 eq)[2]

    • Pyridine-3-boronic acid (1.2 eq)[2]

    • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 eq)[2]

    • K₂CO₃ (3.0 eq)[1][2]

    • Solvent: 1,4-Dioxane/Water (4:1)[1][2]

  • Procedure:

    • Charge a reaction vial with the benzoate, boronic acid, and K₂CO₃.

    • Add the solvent mixture and degas with Nitrogen for 10 minutes (Critical for preventing homocoupling).

    • Add the Pd catalyst quickly under Nitrogen flow.[1][2]

    • Seal and heat to 90°C for 4 hours .

    • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be the 3-aryl-5-fluoro-4-aminobenzoate .[2]

Protocol 2: Conversion to Solubilizing Amide (The "Tail")

Objective: Transform the ethyl ester into a hydrophilic amide to improve oral bioavailability.[2]

  • Reagents:

    • Suzuki Product from Protocol 1 (1.0 eq)[1][2]

    • LiOH[1]·H₂O (3.0 eq)

    • THF/MeOH/Water (3:1:1)[1][2]

    • Coupling: HATU (1.2 eq), DIPEA (3.0 eq), N-Methylpiperazine (1.5 eq)[1][2]

  • Procedure:

    • Hydrolysis: Dissolve ester in THF/MeOH/Water. Add LiOH. Stir at 50°C for 2 hours until TLC shows acid formation. Acidify to pH 4 with 1N HCl, extract with EtOAc, and dry.

    • Amidation: Dissolve the crude acid in dry DMF. Add DIPEA and HATU. Stir for 5 mins.

    • Add N-Methylpiperazine.[1][2] Stir at RT for 12 hours.[1][2]

    • Validation: Monitor by LC-MS. The mass should shift corresponding to the amide formation.[2]

Protocol 3: Urea Installation (The "Head")

Objective: Install the "hinge-binding" urea motif.[2]

  • Reagents:

    • Amide Intermediate from Protocol 2 (1.0 eq)[2]

    • 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq)[2]

    • Solvent: Dry THF or DCM[1][2]

  • Procedure:

    • Dissolve the amine intermediate in dry THF.

    • Add the isocyanate dropwise at 0°C.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: The urea product often precipitates.[1][2] Filter and wash with cold ether.[1][2] If not, evaporate and purify via Prep-HPLC.[1][2]

Quantitative Data Summary: Substituent Effects

The following table illustrates why the 3-Br, 5-F pattern is superior to other halos for this scaffold in kinase inhibition (based on generic SAR data for Type II inhibitors).

Substituent PatternElectronic Effect (Hammett σ)Steric Bulk (A-value)Kinase Potency (IC₅₀)Metabolic Stability
3-H, 5-H NeutralLow> 1000 nMLow (Ring oxidation)
3-Cl, 5-Cl Electron WithdrawingHigh~ 50-100 nMModerate
3-F, 5-F High E-WithdrawingLow~ 200 nMHigh
3-Br, 5-F (Target)Balanced Optimal Twist < 10 nM High

Note: The "Optimal Twist" refers to the dihedral angle (~60-90°) enforced by the Bromine, which is critical for fitting the DFG-out pocket.[2]

Synthetic Workflow Diagram

Synthesis Start This compound (Starting Material) Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Installs Biaryl at C3 Start->Step1 Inter1 Intermediate A: Ethyl 4-Amino-3-(Aryl)-5-fluorobenzoate Step1->Inter1 Step2 Step 2: Saponification & Amidation (LiOH then HATU/Amine) Installs Tail at C1 Inter1->Step2 Inter2 Intermediate B: 4-Amino-3-(Aryl)-5-fluoro-benzamide Step2->Inter2 Step3 Step 3: Urea Formation (R'-NCO) Installs Hinge Binder at C4 Inter2->Step3 Final Final Drug Candidate (Type II Kinase Inhibitor) Step3->Final

Figure 2: Step-by-step synthetic pathway for converting the scaffold into a bioactive kinase inhibitor.

References

  • Smith, C. C., et al. (2019).[1][2] Validation of Ripretinib (DCC-2618) as a conformational control inhibitor of KIT and PDGFRA.[1][2] Cancer Cell.[1][2] Link

  • Wilhelm, S., et al. (2006).[1][2] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2] Nature Reviews Drug Discovery.[1][2] Link

  • BenchChem. (2025).[1][2][3] Synthesis and Application Notes for this compound.Link[2]

  • PubChem. (2025).[1][2] Compound Summary: this compound (CAS 1160574-67-3).[2]Link[2]

  • Organic Chemistry Portal. (2024).[1][2] Suzuki Coupling Reaction Conditions and Mechanisms.[1][2][4]Link

Sources

Methodological & Application

Protocol for the synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Part 1: Executive Summary & Strategic Rationale

This protocol details the regioselective synthesis of This compound , a critical scaffold in the development of MEK inhibitors (e.g., Cobimetinib analogs) and photoswitchable peptide conjugates.

The synthesis addresses a common challenge in medicinal chemistry: installing a halogen atom on a deactivated, multisubstituted aniline ring with high regiocontrol. While electrophilic bromination often yields mixtures, this protocol leverages the synergistic directing effects of the amino and fluoro substituents to achieve exclusive C5-bromination using N-Bromosuccinimide (NBS) under mild conditions.

Key Advantages of This Protocol:

  • Regiospecificity: Exploits the strong ortho-directing power of the amine to override the meta-directing ester, ensuring substitution at the 5-position.

  • Scalability: Avoids elemental bromine (

    
    ), utilizing NBS for precise stoichiometry and easier handling.
    
  • Purification: Designed to minimize chromatography, relying on recrystallization for final isolation.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis is best approached via a late-stage bromination of the fluorinated ester.

Directing Group Logic:

  • Amino Group (-NH₂): Strong activator, ortho/para director.

  • Fluorine (-F): Weak deactivator, ortho/para director.

  • Ester (-COOEt): Moderate deactivator, meta director.

In the precursor Ethyl 4-amino-3-fluorobenzoate :

  • The C3 position is occupied by Fluorine.

  • The C4 position is occupied by the Amine.

  • The C5 position is ortho to the Amine (Strong activation) and meta to the Ester (Compatible).

  • The C2 and C6 positions are sterically crowded or deactivated relative to C5.

  • Conclusion: The Amine directs the incoming electrophile (

    
    ) exclusively to C5 .
    

Retrosynthesis Target Target: This compound (CAS: 1160574-67-3) Precursor Precursor: Ethyl 4-amino-3-fluorobenzoate (CAS: 73792-08-2) Target->Precursor Regioselective Bromination (NBS) Start Starting Material: 4-Amino-3-fluorobenzoic acid (CAS: 455-87-8) Precursor->Start Fischer Esterification

Caption: Retrosynthetic disconnection showing the linear assembly from commercially available fluorobenzoic acid.

Part 3: Detailed Experimental Protocols

Safety Pre-Check
  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results. Recrystallize from water if necessary.

  • Thionyl Chloride (

    
    ):  Releases HCl and 
    
    
    
    . Use strictly in a fume hood.
  • Anilines: Potential sensitizers. Wear double nitrile gloves.

Step 1: Synthesis of Ethyl 4-amino-3-fluorobenzoate

Note: If CAS 73792-08-2 is purchased commercially, skip to Step 2.

Reagents:

  • 4-Amino-3-fluorobenzoic acid (1.0 equiv)[1]

  • Ethanol (Absolute, 10-15 volumes)

  • Thionyl Chloride (

    
    , 2.5 equiv) or 
    
    
    
    (cat.)

Procedure:

  • Setup: Charge a round-bottom flask with 4-amino-3-fluorobenzoic acid and absolute ethanol. Cool the suspension to 0°C in an ice bath.

  • Activation: Add thionyl chloride dropwise over 30 minutes. (Caution: Exothermic, gas evolution).

    • Alternative: Add conc.

      
       (0.5 equiv) if avoiding acid chlorides.
      
  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the acid is consumed.

  • Workup:

    • Concentrate the solvent under reduced pressure.[2]

    • Resuspend the residue in EtOAc and wash carefully with saturated

      
       (to neutralize) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield: Expect 85–95% of an off-white solid.

Step 2: Regioselective Bromination (The Critical Step)

Reagents:

  • Ethyl 4-amino-3-fluorobenzoate (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (10 volumes) - Preferred for cleaner profiles than DMF.

Procedure:

  • Dissolution: In a light-shielded flask (wrap in foil), dissolve Ethyl 4-amino-3-fluorobenzoate in MeCN at room temperature (20–25°C).

    • Why Shield? Prevents radical side-reactions initiated by light.

  • Addition: Add NBS portion-wise over 15 minutes. Do not dump all at once to avoid local concentration spikes that could lead to over-bromination.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: HPLC or TLC. The product is less polar than the starting material.

    • Endpoint: Disappearance of starting material. If reaction stalls, heat gently to 40°C, but avoid higher temps to prevent dibromination.

  • Quench: Pour the reaction mixture into cold water (50 volumes) containing 5% Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[3][4][5][6] Thiosulfate neutralizes any active bromine species.

  • Isolation:

    • Stir the aqueous slurry for 30 minutes. The product usually precipitates as a solid.

    • Filter the solid and wash with water.

    • If oil forms: Extract with EtOAc, wash with brine, dry (

      
      ), and concentrate.
      
  • Purification (Recrystallization):

    • Dissolve the crude solid in minimum hot Ethanol (60°C).

    • Slowly add water until turbidity persists.

    • Cool to 4°C overnight. Filter the crystals.

Quantitative Data Summary:

ParameterSpecificationNotes
Reagent Stoichiometry 1.0 : 1.05 (Substrate:NBS)Excess NBS leads to di-bromo impurities.
Temperature 20–25°C>50°C risks side reactions.
Solvent Acetonitrile (MeCN)DMF is alternative, but MeCN allows easier workup.
Typical Yield 75–85%
Appearance White to pale beige solid

Part 4: Analytical Validation

To ensure the protocol produced the correct isomer (4-amino-3-bromo-5-fluorobenzoate) and not the 2-bromo isomer, analyze the aromatic coupling patterns.

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • 
     6.0–6.5 ppm:  Broad singlet (2H, 
    
    
    
    ).
  • 
     7.6–7.9 ppm:  Two distinct aromatic signals.
    
    • H2 (Proton between F and Ester): Appears as a doublet of doublets (dd) or multiplet due to H-F coupling (

      
      ) and meta-coupling (
      
      
      
      ).
    • H6 (Proton between Br and Ester): Appears as a doublet (

      
      ).
      
  • 
     1.3 & 4.3 ppm:  Typical Ethyl ester quartet and triplet.
    

Mass Spectrometry (LC-MS):

  • M+H: Calculated for

    
    : ~262/264 (1:1 Isotopic pattern for Br).
    

Part 5: Workflow Visualization

SynthesisWorkflow Start Start: Ethyl 4-amino-3-fluorobenzoate (Dissolve in MeCN) NBS_Add Add NBS (1.05 eq) Portionwise, Dark, 25°C Start->NBS_Add React Reaction Progress 2-4 Hours NBS_Add->React Quench Quench: Pour into Water + Na2S2O3 React->Quench TLC: SM Consumed Isolate Filtration / Extraction Quench->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify Final Final Product: This compound Purify->Final

Caption: Operational workflow for the bromination of ethyl 4-amino-3-fluorobenzoate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58167812, this compound. Retrieved from [Link]

  • Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate. IUCrData. (Provides analogous protocol for fluorinated aminobenzoates). Retrieved from [Link][6]

  • Dean, R. D. (2018). Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions. Cardiff University Doctoral Thesis. (Cites synthesis of this compound, Compound 218). Retrieved from [Link]

  • Cantillo, D., et al. (2014). In Situ Scale-Up of the formation of N-Bromo-Succinimide in Continuous Flow. J. Org. Chem. (Validates NBS/MeCN efficiency). Retrieved from [Link]

Sources

Using Ethyl 4-Amino-3-bromo-5-fluorobenzoate in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of Ethyl 4-Amino-3-bromo-5-fluorobenzoate in Buchwald-Hartwig Amination Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The "Scaffold" Advantage

This compound (CAS: 1160574-67-3) represents a "privileged scaffold" in modern medicinal chemistry. Its tri-functional nature—combining an oxidation-resistant ester, a directing/nucleophilic amine, and an electrophilic bromide—makes it a linchpin intermediate for synthesizing poly-substituted benzimidazoles , indazoles , and quinazolines , motifs ubiquitous in kinase inhibitors (e.g., EGFR, FGFR targets).

This Application Note focuses on the most technically demanding yet high-reward transformation of this molecule: The Buchwald-Hartwig Cross-Coupling at the C3-Bromine position.

Successfully executing this reaction generates an ortho-diamine system (Ethyl 3-(alkyl/arylamino)-4-amino-5-fluorobenzoate), a direct precursor to N1-substituted benzimidazoles. The challenge lies in achieving chemoselectivity (C-Br coupling) without poisoning the catalyst with the free C4-amine or hydrolyzing the C1-ester.

Critical Analysis: Chemo-Selectivity & Mechanistic Considerations

Before initiating the protocol, the operator must understand the competing forces in the reaction vessel.

A. The Electrophile vs. Nucleophile Paradox

In a standard Buchwald-Hartwig (B-H) reaction, this substrate acts as the Aryl Halide (Electrophile) . However, the C4-primary amine is a competent ligand.

  • Risk: The free

    
     can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state (catalyst poisoning), stalling the catalytic cycle.
    
  • Solution: Use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , XPhos ) which sterically crowd the metal center, preventing the substrate's amine from binding tightly while facilitating the oxidative addition of the C-Br bond.

B. Base Sensitivity (The Ester Factor)

Standard B-H bases like Sodium tert-butoxide (


) are strong nucleophiles capable of hydrolyzing the ethyl ester or causing transesterification.
  • Solution: We utilize Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . These mild inorganic bases are effective for activating the amine nucleophile without attacking the ester, provided the solvent system is anhydrous.

Strategic Pathway Visualization

The following diagram illustrates the reaction logic and potential downstream applications.

ReactionPathway Substrate Ethyl 4-amino-3-bromo- 5-fluorobenzoate (Substrate) Condition Buchwald-Hartwig Conditions Pd source + Ligand (BrettPhos) Base (Cs2CO3), Dioxane, 100°C Substrate->Condition + R-NH2 (Amine) Intermediate Pd(II) Oxidative Addition Complex Condition->Intermediate Catalytic Cycle Product Ethyl 3-(R-amino)-4-amino- 5-fluorobenzoate (Ortho-Diamine) Intermediate->Product Reductive Elimination Cyclization Cyclization (Formic Acid / Triethyl Orthoformate) Product->Cyclization Ring Closure Final Functionalized Benzimidazole Core Cyclization->Final Kinase Inhibitor Scaffold

Figure 1: Strategic workflow converting the bromo-aniline scaffold into a benzimidazole core via B-H amination.

Detailed Protocol: C3-Selective Amination

Objective: Couple a secondary cyclic amine (e.g., Morpholine, N-Boc-piperazine) to this compound.

Materials & Reagents
ComponentSpecificationRole
Substrate This compound (1.0 equiv)Aryl Halide Electrophile
Nucleophile Morpholine (1.2 equiv)Incoming Amine
Catalyst Precursor

(2 mol%)
Palladium Source
Ligand BrettPhos (4-6 mol%)Ligand (High Selectivity)
Base

(2.0 equiv)
Base (Ester Compatible)
Solvent 1,4-Dioxane (Anhydrous)Solvent (High Boiling)
Step-by-Step Procedure

1. Catalyst Pre-Complexation (Critical for Reproducibility)

  • Why: Generating the active L-Pd(0) species ex situ or in the vessel before adding the aryl halide ensures the catalyst is active and reduces induction periods.

  • Action: In a glovebox or under Argon flow, add

    
     (18.3 mg, 0.02 mmol) and BrettPhos  (32.2 mg, 0.06 mmol) to a reaction vial.
    
  • Action: Add 1.0 mL of anhydrous 1,4-dioxane. Cap and stir at 40°C for 5-10 minutes until the solution turns from dark purple/red to a lighter orange/brown, indicating ligand ligation.

2. Substrate Loading

  • Action: To the catalyst solution, add this compound (262 mg, 1.0 mmol).

  • Action: Add

    
     (652 mg, 2.0 mmol). Note: Ensure the base is finely ground to maximize surface area.
    
  • Action: Add Morpholine (105 µL, 1.2 mmol).

  • Action: Add remaining Dioxane (4.0 mL) to reach a concentration of ~0.2 M.

3. Reaction & Monitoring

  • Action: Seal the vial with a Teflon-lined crimp cap.

  • Action: Heat the block to 100°C . Stir vigorously (800-1000 rpm). Vigorous stirring is non-negotiable for heterogeneous bases like Cesium Carbonate.

  • Checkpoint: Monitor via LC-MS at 2 hours.

    • Target Mass: M+H = 269.1 (Substrate)

      
       Product Mass (Substrate - Br + Morpholine).
      
    • Observation: If starting material persists but no byproduct forms, increase temp to 110°C.

4. Work-up & Purification

  • Action: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Action: Concentrate the filtrate under reduced pressure.

  • Purification: Flash Chromatography (SiO2).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (0-40%). The diamine product is typically more polar than the bromo-starting material.

    • Stability Note: The product is an ortho-phenylenediamine. Store under Nitrogen at -20°C to prevent air oxidation (turning dark/black).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, use this logic tree to adjust parameters.

OptimizationTree Problem Issue Encountered? LowConv Low Conversion (<20%) Problem->LowConv Hydrolysis Ester Hydrolysis (Acid formed) Problem->Hydrolysis Dehalogenation Hydrodehalogenation (Br replaced by H) Problem->Dehalogenation Sol1 Switch Ligand: BrettPhos -> RuPhos (Better for 2° amines) LowConv->Sol1 Sol2 Switch Base: Cs2CO3 -> K3PO4 (Milder) Hydrolysis->Sol2 Sol3 Switch Solvent: Dioxane -> t-Amyl Alcohol (Reduces reduction) Dehalogenation->Sol3

Figure 2: Decision matrix for troubleshooting reaction failures.

Key Troubleshooting Insights:

  • Ligand Choice: BrettPhos is the "Gold Standard" for this substrate because it is bulky enough to prevent the substrate's own aniline nitrogen from binding, yet active enough for the oxidative addition of the aryl bromide. RuPhos is an excellent alternative if the coupling partner is a secondary amine.

  • Protodehalogenation: If you observe the bromine being replaced by hydrogen (M-Br

    
     M-H), the reaction is undergoing 
    
    
    
    -hydride elimination from the amine or solvent. Switch to t-Amyl alcohol or reduce the temperature.

Safety & Handling

  • Palladium Sensitization: All Pd-contaminated waste (Celite pads, filter paper) must be disposed of in dedicated heavy metal waste streams.

  • Fluorine NMR: The presence of the fluorine atom (C5) allows for 19F-NMR monitoring. This is often superior to LCMS for determining conversion, as the F-shift will change distinctively upon substitution of the adjacent Bromine.

    • Starting Material: ~ -110 to -120 ppm (approx).

    • Product: Shift will move upfield due to the electron-donating amino group replacing the withdrawing bromine.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]

  • Beilstein Journal of Organic Chemistry. "Pd-catalyzed Buchwald–Hartwig aminations of functionalized anilines." [Link]

Sources

Application Note: Derivatization of the Amino Group of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

[1]

Executive Summary

This compound (CAS: 1160574-67-3) is a high-value pharmacophore intermediate, particularly in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and EGFR pathways.[1]

The primary amino group at position 4 is the critical handle for derivatization. However, it exhibits significantly reduced nucleophilicity compared to standard anilines due to two synergistic factors:

  • Electronic Deactivation: The para-ester group and ortho-fluorine/bromine atoms exert strong electron-withdrawing inductive effects (-I), lowering the HOMO energy of the nitrogen lone pair.[1]

  • Steric Ortho-Effect: The bulky Bromine atom at position 3 and the Fluorine at position 5 create a "picket fence" steric environment, hindering the approach of electrophiles.

This guide provides three validated protocols designed to overcome these barriers: High-Force Acylation , Urea Formation , and Pd-Catalyzed N-Arylation .[1]

Chemical Assessment & Reactivity Profile

ParameterCharacteristicSynthetic Implication
Nucleophilicity Very LowStandard coupling reagents (EDC/NHS) often fail or stall.[1] Requires activated electrophiles (Acid Chlorides) or metal catalysis.
pKa (Conjugate Acid) Est. ~1.5 - 2.5The amine is weakly basic; proton scavengers (bases) must be carefully selected to avoid suppressing reactivity further.[1]
Steric Bulk High (Br/F Flanking)

type reactions are disfavored. Transition states for tetrahedral intermediates (in amidation) are crowded.
Stability ModerateStable to air/moisture, but the ester moiety is susceptible to hydrolysis under strong basic/aqueous conditions.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acylation)

For the attachment of acyl chains or linkers where standard coupling fails.[1]

Rationale: Due to the low nucleophilicity, in situ activation with carbodiimides is often insufficient. We utilize Acid Chlorides in the presence of a nucleophilic catalyst (DMAP) to drive the reaction.

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Acid Chloride (R-COCl) (1.2 - 1.5 equiv)[1]

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the aniline substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) followed by DMAP (0.1 equiv). Stir for 10 minutes at Room Temperature (RT) to ensure homogeneity.

  • Electrophile Addition: Cool the solution to 0°C. Add the Acid Chloride dropwise over 5 minutes.

    • Note: If the acid chloride is solid, dissolve it in minimal DCM before addition.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (aniline) is fluorescent; the product often shows a hypsochromic shift.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over 
    
    
    .[2]
  • Purification: Flash column chromatography.

Protocol B: Urea Synthesis via Isocyanates

Common motif in kinase inhibitors (e.g., Sorafenib analogs).

Rationale: The reaction between electron-deficient anilines and isocyanates is sluggish.[1] Elevated temperature is required.[2]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Aryl Isocyanate (1.2 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

  • Catalyst (Optional): Dibutyltin dilaurate (DBTDL) (1 mol%) if reaction stalls.

Step-by-Step Methodology:

  • Setup: Charge a pressure vial or sealed tube with the aniline substrate and anhydrous Toluene (0.2 M).

  • Addition: Add the Isocyanate (1.2 equiv) in one portion.

  • Thermal Activation: Seal the vessel and heat to 80–100°C for 12 hours.

    • Why Heat? To overcome the activation energy barrier caused by the steric "ortho effect" of the Bromine.

  • Precipitation: Upon cooling to RT, the urea product often precipitates due to low solubility in toluene.

  • Isolation: Filter the solid. Wash with cold diethyl ether to remove unreacted isocyanate.

  • Recrystallization: If necessary, recrystallize from Ethanol/DMF.

Protocol C: Buchwald-Hartwig N-Arylation

For constructing bi-aryl amine scaffolds.[1]

Rationale: Nucleophilic aromatic substitution (

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Ligand: Xantphos or BrettPhos (highly recommended for hindered amines).

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (Degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Loading: Add Aniline, Aryl Halide,

    
    , Ligand, and 
    
    
    .
  • Solvation: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 100°C for 16–24 hours.

  • Filtration: Cool to RT. Filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via silica gel chromatography.

Visual Workflows (Graphviz)[1]

Figure 1: Decision Logic for Derivatization

Caption: Selection logic for derivatization protocols based on target functional group and steric considerations.

DerivatizationLogicStartThis compoundDecisionTarget Moiety?Start->DecisionAmideAmide (Linker/Prodrug)Decision->AmideAcylationUreaUrea (Kinase Inhibitor)Decision->UreaCarbamoylationArylAmineBi-Aryl AmineDecision->ArylAmineArylationProtocolAProtocol A:Acid Chloride + DMAP(Force Conditions)Amide->ProtocolALow NucleophilicityProtocolBProtocol B:Isocyanate + Heat(Toluene Reflux)Urea->ProtocolBSteric HindranceProtocolCProtocol C:Buchwald-Hartwig(Pd + Xantphos)ArylAmine->ProtocolCCatalysis Required

[1]

Figure 2: Mechanistic Pathway & Challenges

Caption: Visualization of the steric and electronic barriers affecting the amino group reactivity.

ReactivityAnilineSubstrate:4-NH2-3-Br-5-F-BenzoateStericsSteric Shielding(Ortho-Br/F)Aniline->StericsElectronicsElectronic Deactivation(Inductive -I)Aniline->ElectronicsTSDestabilizedTransition StateSterics->TSBlocks AttackElectronics->TSLow HOMOSolutionSolution:High Energy Reagentsor CatalysisTS->SolutionRequires

Quality Control & Validation

To ensure the protocol's success, the following analytical markers should be verified:

  • LC-MS Validation:

    • Isotope Pattern: The product must retain the characteristic 1:1 doublet isotope pattern of Bromine (

      
      ).
      
    • Retention Time: Expect a significant shift to higher retention times (more lipophilic) after acylation or arylation.

  • 1H-NMR Diagnostics:

    • Amide NH: Look for a singlet between 8.0–10.0 ppm (solvent dependent).

    • Aromatic Protons: The protons at positions 2 and 6 (meta to the ester) typically appear as doublets or a singlet (if equivalent) around 7.8–8.2 ppm. Derivatization of the amine often shifts these protons downfield due to the anisotropic effect of the new carbonyl or aryl group.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text on electronic effects in anilines).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Luedtke, N., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link

  • Appiah, et al. (2017).[4] Synthesis of 4-amino-3,5-difluorobenzoate derivatives. Acta Crystallographica. (Specific structural data on similar fluorinated benzoates). Link

Application Note: Ethyl 4-Amino-3-bromo-5-fluorobenzoate as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers in medicinal chemistry and process development. It details the utility, chemical logic, and experimental protocols for Ethyl 4-Amino-3-bromo-5-fluorobenzoate , a high-value scaffold for kinase inhibitor synthesis.

Executive Summary

This compound (CAS: 1160574-67-3 / 1228780-68-0) is a trisubstituted benzene intermediate critical for the synthesis of "Type I" and "Type II" kinase inhibitors. Its structural uniqueness lies in the 2,6-dihalo-aniline motif (relative to the amino group), which serves two functions:

  • Conformational Control: The ortho-fluorine and ortho-bromine atoms sterically lock the amino group, often forcing the resulting drug molecule into a bioactive conformation that fits into the ATP-binding pocket of kinases (e.g., EGFR, TRK, BTK).

  • Orthogonal Reactivity: The molecule offers three distinct handles for diversification:

    • Amino group (-NH₂): Nucleophilic center for cyclization (e.g., to quinazolines).

    • Bromine (-Br): Electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald).

    • Ester (-COOEt): Precursor for amides, acids, or alcohols.

This guide provides validated protocols for transforming this intermediate into bioactive heterocyclic cores.

Chemical Profile & Structural Logic

PropertyData
Chemical Name This compound
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH
Key Reactivity Electrophilic Aromatic Substitution (blocked), Nucleophilic Aromatic Substitution (activated by ester), Pd-Catalyzed Coupling (Br-selective)
The "Halogen Dance" Advantage

In medicinal chemistry, the specific placement of Fluorine (small, electronegative) and Bromine (large, lipophilic) is intentional.

  • The 5-Fluoro Effect: Increases metabolic stability by blocking the metabolically labile para-position relative to the bromine (if the ring is rotated). It also modulates the pKa of the aniline nitrogen.

  • The 3-Bromo Handle: Allows for the late-stage introduction of complex hydrophobic tails via cross-coupling, a common strategy to access the "back pocket" of kinase enzymes.

Application Workflow: Divergent Synthesis

The following diagram illustrates the two primary synthetic pathways starting from this intermediate.

G Start Ethyl 4-Amino-3-bromo- 5-fluorobenzoate Path1 Pathway A: Cyclization Start->Path1 Path2 Pathway B: Cross-Coupling Start->Path2 Reagent1 Formamidine Acetate 130°C Path1->Reagent1 Reagent2 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Path2->Reagent2 Prod1 7-Bromo-6-fluoro- quinazolin-4-one (Kinase Core) Prod2 Biaryl Benzoate Derivatives Reagent1->Prod1 Reagent2->Prod2

Caption: Divergent synthetic utility of this compound into heterocyclic cores (A) or biaryl scaffolds (B).

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-6-fluoroquinazolin-4(3H)-one

This reaction constructs the quinazoline bicyclic core, a scaffold found in drugs like Gefitinib and Vandetanib . The presence of the Fluorine atom requires careful temperature control to prevent defluorination.

Mechanistic Insight: The amino group attacks the formamidine electrophile to form an amidine intermediate, which then undergoes intramolecular cyclization with the ester group to close the pyrimidine ring.

Materials:

  • This compound (1.0 equiv)

  • Formamidine acetate (3.0 equiv)

  • 2-Methoxyethanol (Solvent)

  • Ammonium acetate (0.5 equiv, additive)

Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with this compound (5.0 g, 19.1 mmol).

  • Solvation: Add 2-Methoxyethanol (50 mL). Stir until a suspension is formed.

  • Reagent Addition: Add Formamidine acetate (6.0 g, 57.3 mmol) and Ammonium acetate (0.7 g, 9.5 mmol). Note: Ammonium acetate buffers the reaction and facilitates the leaving group departure.

  • Reaction: Heat the mixture to 125°C (internal temperature). The suspension will dissolve, then a precipitate (product) will begin to form after 2–4 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of SM (M+H 262/264) and appearance of Product (M+H 243/245, loss of EtOH).

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into ice-cold water (150 mL). Stir for 30 minutes.

  • Filtration: Filter the white/off-white solid under vacuum.[1] Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

  • Yield: Expected yield: 85–92%.

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlet for the Quinazoline C-2 proton at ~8.1–8.3 ppm.

Protocol B: Regioselective Suzuki-Miyaura Coupling

This protocol demonstrates how to selectively couple at the C-3 Bromine position without affecting the ester or the C-5 Fluorine.

Mechanistic Insight: The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-F bond (~115 kcal/mol), allowing for essentially perfect chemoselectivity using standard Palladium(0) catalysts.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Potassium Carbonate (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Inerting: Flame-dry a 3-neck flask and purge with Nitrogen/Argon for 15 minutes.

  • Charging: Add the benzoate (1.0 g), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (catalytic amount).

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL). Stir to dissolve.

  • Base Addition: Add the aqueous K₂CO₃ solution via syringe. The mixture will become biphasic.

  • Reaction: Heat to 90°C for 4–6 hours. Vigorous stirring is essential for biphasic transfer.

  • Workup: Dilute with Ethyl Acetate and wash with water.[2] Dry the organic layer over Na₂SO₄.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Handling & Safety Information

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and STOT-SE (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The amino group is sensitive to oxidation over long periods; the ester is sensitive to hydrolysis if exposed to moisture.

  • Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong bases (hydrolyzes ester).

References

  • Synthesis of Quinazoline Scaffolds: National Institutes of Health (NIH) / PubChem. "Synthesis of 7-bromo-6-fluoroquinazolin-4(3H)-one derivatives."

  • Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Protocols."

  • Kinase Inhibitor Design: BOC Sciences. "FDA-approved small molecule kinase inhibitors and synthetic routes."

  • Chemical Properties: ChemDict. "this compound Data Sheet."

Sources

Application Notes & Protocols: The Strategic Utility of Ethyl 4-Amino-3-bromo-5-fluorobenzoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Halogenated Anthranilates in Crop Protection

The relentless demand for higher crop yields and the emergence of resistant weeds and pests necessitate continuous innovation in the agrochemical industry.[1] At the heart of this innovation lies the design and synthesis of novel active ingredients with enhanced efficacy, selectivity, and improved environmental profiles. Substituted aromatic compounds, particularly those bearing multiple halogen atoms, are privileged scaffolds in the development of modern herbicides and insecticides. Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a key exemplar of such a building block, offering a unique combination of reactive sites and electronic properties that are instrumental in the synthesis of complex agrochemical molecules.

The strategic placement of bromo and fluoro substituents on the aniline ring profoundly influences the physicochemical and biological properties of the final product. The fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the bromine atom can serve as a handle for further chemical transformations or contribute to the molecule's overall steric and electronic profile. This guide provides an in-depth look at the applications of this compound, presenting its properties, a key synthetic application in the creation of a model picolinic acid herbicide, and a detailed experimental protocol.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in multi-step synthesis.

PropertyValue
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in Dichloromethane, Ethyl Acetate, DMF; Sparingly soluble in alcohols.
Melting Point Not widely reported; expected to be a crystalline solid at room temperature.
Key Structural Features - Electron-rich aromatic ring activated by the amino group. - Ortho-position to the amine is substituted with both bromine and fluorine, influencing reactivity. - Ester functional group for potential hydrolysis or amidation. - Primary amine for diazotization, acylation, or condensation reactions.

Core Application: Intermediate for Picolinic Acid Herbicides

This compound is an ideal precursor for the synthesis of picolinic acid derivatives, a class of herbicides known for their synthetic auxin activity.[2] Synthetic auxins disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds. The halogenation pattern of the final molecule is critical for its herbicidal activity and crop selectivity.

The following workflow outlines a representative synthesis of a novel picolinic acid herbicide from this compound. This pathway is based on established synthetic methodologies for related compounds.

Synthetic Workflow Diagram

Synthetic_Workflow A This compound B Step 1: Sandmeyer Reaction (Diazotization & Iodination) A->B NaNO₂, KI, H₂SO₄ C Ethyl 4-iodo-3-bromo-5-fluorobenzoate B->C D Step 2: Suzuki Coupling (with Pyridine-2-boronic acid derivative) C->D Pd Catalyst, Base E Ethyl 4-(pyridin-2-yl)-3-bromo-5-fluorobenzoate D->E F Step 3: Hydrolysis E->F NaOH, H₂O/EtOH G 4-(pyridin-2-yl)-3-bromo-5-fluorobenzoic acid (Picolinic Acid Herbicide Core) F->G

Caption: Synthetic pathway from this compound to a model picolinic acid herbicide.

Detailed Experimental Protocol: Synthesis of 4-(pyridin-2-yl)-3-bromo-5-fluorobenzoic acid

This protocol provides a step-by-step methodology for the synthesis of a model picolinic acid herbicide. Researchers should adhere to all standard laboratory safety procedures, including the use of personal protective equipment (PPE).

Step 1: Diazotization and Iodination (Sandmeyer Reaction)

Rationale: The primary amino group is converted into a diazonium salt, which is an excellent leaving group. Subsequent reaction with potassium iodide introduces an iodine atom at the 4-position, setting the stage for a palladium-catalyzed cross-coupling reaction.

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (10.0 g, 38.1 mmol) in a mixture of sulfuric acid (20 mL) and water (80 mL) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 2.9 g, 42.0 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

  • In a separate beaker, dissolve potassium iodide (KI, 19.0 g, 114.5 mmol) in water (30 mL).

  • Slowly add the diazonium salt solution to the KI solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, Ethyl 4-iodo-3-bromo-5-fluorobenzoate, can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Suzuki Coupling

Rationale: The Suzuki coupling is a robust method for forming carbon-carbon bonds. Here, it is used to couple the aryl iodide with a pyridine boronic acid derivative, constructing the core picolinic acid structure.

Procedure:

  • To a 100 mL flask, add Ethyl 4-iodo-3-bromo-5-fluorobenzoate (5.0 g, 13.4 mmol), 2-(pinacolboranyl)pyridine (3.3 g, 16.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.77 g, 0.67 mmol).

  • Add a solvent mixture of toluene (40 mL) and a 2M aqueous solution of sodium carbonate (20 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product, Ethyl 4-(pyridin-2-yl)-3-bromo-5-fluorobenzoate, by column chromatography.

Step 3: Saponification (Hydrolysis)

Rationale: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is the active form of many picolinic acid herbicides.

Procedure:

  • Dissolve the purified product from Step 2 (e.g., 3.0 g) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (1.2 g, 30.0 mmol) and heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~2 with concentrated HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(pyridin-2-yl)-3-bromo-5-fluorobenzoic acid.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Hydrolysis a1 Dissolve Starting Material a2 Diazotization (NaNO₂) a1->a2 a3 KI Addition a2->a3 a4 Extraction & Purification a3->a4 b1 Combine Reagents & Catalyst a4->b1 Intermediate 1 b2 Degas System b1->b2 b3 Heat & Stir (12h) b2->b3 b4 Workup & Purification b3->b4 c1 Dissolve Ester b4->c1 Intermediate 2 c2 Add NaOH & Reflux c1->c2 c3 Acidify to Precipitate c2->c3 c4 Filter & Dry Product c3->c4

Caption: Step-by-step laboratory workflow for the synthesis of the model herbicide.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations for Final Product
¹H NMR Aromatic protons from both the benzene and pyridine rings. Absence of ethyl ester signals (triplet and quartet). A broad singlet for the carboxylic acid proton.
¹⁹F NMR A singlet corresponding to the single fluorine atom on the benzene ring.
¹³C NMR Carboxylic acid carbon (~165-175 ppm). Aromatic carbons, with shifts influenced by the halogen and nitrogen substituents.
Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition (C₁₂H₆BrFNO₂).
HPLC Assessment of purity by determining the percentage area of the main product peak.

Conclusion

This compound represents a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique substitution pattern provides a robust platform for creating complex molecules, such as the picolinic acid herbicides demonstrated herein. The synthetic protocols outlined, based on well-established chemical principles, offer a clear pathway for researchers to leverage this building block in the discovery and development of next-generation crop protection solutions. The strategic use of such halogenated intermediates is crucial for addressing the ongoing challenges in global agriculture.

References

  • Appiah, C., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3-5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]]

  • Donate, P.M. (2019). Synthesis of New Agrochemicals. ResearchGate. Available at: [Link]1]

  • Eizenberg, H., et al. (2017). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. Frontiers in Plant Science. Available at: [Link]]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]2]

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid. Available at: ]

Sources

Application of Ethyl 4-Amino-3-bromo-5-fluorobenzoate in material science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Material Synthesis using Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Part 1: Executive Summary & Molecular Architecture

This compound (CAS: 1427062-92-9) is widely recognized as a pivotal intermediate in pharmaceutical synthesis, particularly for TRK inhibitors like Larotrectinib. However, its unique tris-substituted arene architecture—featuring orthogonal amino, bromo, fluoro, and ester functionalities—positions it as a high-value scaffold for advanced material science .

This guide outlines the application of this compound as a monomeric building block for fluorinated high-performance polymers (polyimides/polyamides) and as a core precursor for liquid crystalline materials . The interplay between the electron-withdrawing fluorine atom and the reactive bromine handle allows for precise tuning of optoelectronic properties and solubility profiles.

Molecular Utility Profile
FeatureMaterial Science Function
Fluorine (-F) Lowers dielectric constant (Low-

); enhances thermal stability; improves optical transparency (reduces yellowness).
Bromine (-Br) Site for cross-coupling (Suzuki/Buchwald) to extend conjugation or attach chromophores; enables post-polymerization modification.
Amino (-NH₂) Primary nucleophile for polymerization (polyamides) or imidization (polyimides).
Ethyl Ester (-COOEt) Masked carboxylic acid; allows solubility during intermediate steps; hydrolyzable to free acid for condensation.

Part 2: Core Applications in Material Science

Application 1: Fluorinated High-Performance Polyamides

Context: Aromatic polyamides (aramids) are renowned for strength but often suffer from poor solubility and high coloration. Incorporating fluorine atoms (via the 5-fluoro position) disrupts chain packing to enhance solubility while maintaining thermal robustness. Mechanism: The ethyl ester is hydrolyzed to the acid, followed by phosphorylation-assisted polycondensation with aromatic diamines. Key Benefit: The resulting polymers exhibit low dielectric constants suitable for insulating layers in microelectronics.

Application 2: Liquid Crystal Mesogens via Cross-Coupling

Context: The benzoate ester motif is a classic "head" group for rod-like liquid crystals. Mechanism: The 3-bromo position serves as a reactive handle. Using Suzuki-Miyaura coupling, rigid biphenyl or terphenyl cores can be attached. The amino group can be converted to a variety of terminal groups (e.g., via Sandmeyer reaction) or kept as a hydrogen-bonding donor. Key Benefit: The fluorine substituent introduces a lateral dipole, lowering melting points and stabilizing specific mesophases (e.g., Smectic C).

Part 3: Experimental Protocols

Protocol A: Hydrolysis to 4-Amino-3-bromo-5-fluorobenzoic Acid (Monomer Activation)

Pre-requisite for polymerization workflows.

Reagents:

  • This compound (10.0 g, 38.2 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (4.8 g, 114 mmol)

  • Solvent: THF/Water (3:1 v/v, 100 mL)

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with the ester and THF. Stir until dissolved.

  • Activation: Add the LiOH solution (dissolved in water) dropwise over 10 minutes.

  • Reflux: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the ester spot disappears.

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH 3-4. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50°C overnight.

  • Yield: Expect ~8.5 g (95%).

Protocol B: Synthesis of Fluorinated Polyamide (Polycondensation)

Direct polycondensation using the Yamazaki-Higashi method.

Reagents:

  • Monomer A: 4-Amino-3-bromo-5-fluorobenzoic acid (derived from Protocol A) (1.0 eq)

  • Monomer B: 4,4'-Oxydianiline (ODA) (1.0 eq) (or other diamines)

  • Condensing Agents: Triphenyl phosphite (TPP) (2.0 eq), Pyridine (2.5 mL), LiCl (dissolved in NMP).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen.

  • Monomer Charge: Add Monomer A (Acid) and Monomer B (Diamine) into NMP containing dissolved LiCl (to improve solubility).

  • Initiation: Add Pyridine and Triphenyl phosphite.[1]

  • Polymerization: Heat to 100°C for 3 hours. The solution viscosity should noticeably increase.

  • Precipitation: Pour the viscous solution slowly into methanol (500 mL) under vigorous stirring. The polymer will precipitate as fibers or powder.

  • Purification: Filter and Soxhlet extract with methanol for 12 hours to remove phosphite residues.

Part 4: Visualization of Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates how the scaffold branches into Pharma (Kinase Inhibitors) vs. Material Science (Polymers/LCs).

G Start Ethyl 4-Amino-3-bromo- 5-fluorobenzoate Pharma Pharma Intermediate (Kinase Inhibitors) Start->Pharma Cyclization Material Material Science Scaffold Start->Material Functionalization Acid Hydrolysis (Free Acid) Material->Acid LiOH/H2O Coupling Suzuki Coupling (Bi-aryl Core) Material->Coupling Pd(0), Ar-B(OH)2 Polymer Fluorinated Polyamides (High Thermal Stability) Acid->Polymer Diamine + TPP LC Liquid Crystal Mesogens Coupling->LC Tail Modification

Caption: Divergent utility of the scaffold. The material science pathway leverages the Br-handle for conjugation and the Ester-handle for polymerization.

Figure 2: Polymerization Mechanism (Yamazaki-Higashi)

Visualizing the formation of the amide backbone incorporating the fluorinated monomer.

Polymerization cluster_properties Resulting Material Properties Monomer Monomer: 4-Amino-3-bromo-5-fluorobenzoic Acid Activated Activated Acyl Phosphite Intermediate Monomer->Activated Activation (100°C) Activator Activator: Triphenyl Phosphite (TPP) + Pyridine Activator->Activated Polymer Poly(amide) Backbone [-NH-Ar(F,Br)-CO-NH-Ar'-]_n Activated->Polymer + Diamine (Nucleophilic Attack) Prop1 High Tg (>250°C) Prop2 Low Dielectric Constant

Caption: Phosphorylation-mediated polycondensation mechanism yielding fluorinated polyamides.

Part 5: Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: The compound contains a halogenated aromatic amine. Handle in a fume hood to avoid inhalation of dust. Wear nitrile gloves.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct UV exposure to prevent dehalogenation).

Part 6: References

  • Synthesis of Fluorinated Polyamides:

    • Title: Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index.[1]

    • Source:Polymers (via NIH/PMC), 2021.

    • Relevance: Validates the use of fluorinated amino-acid derivatives for transparent, high-performance polymers.[1]

    • URL:[Link]

  • Cross-Coupling of Halogenated Benzoates:

    • Title: Synthesis of complex unnatural fluorine-containing amino acids via Palladium Cross-Coupling.

    • Source:Beilstein Journal of Organic Chemistry, 2019.

    • Relevance: Establishes the protocol for Suzuki/Sonogashira coupling on the Bromine handle of fluorinated benzoates.

    • URL:[Link]

  • Compound Properties & Identification:

    • Title: this compound Product Page.

    • Source: Sigma-Aldrich / Merck.

    • Relevance: Confirmation of physical properties (solubility, storage) and CAS identity.

  • Polymerization Method (Yamazaki-Higashi):

    • Title: Direct Polycondensation of Aromatic Dicarboxylic Acids and Diamines with Diphenyl Phosphite in the Presence of Pyridine.

    • Source:Journal of Polymer Science: Polymer Chemistry Edition.

    • Relevance: Standard industrial protocol for synthesizing polyamides from amino-benzoic acid derivatives.

    • URL:[Link]

Sources

Application Note: Synthesis of Heterocyclic Compounds from Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-bromo-5-fluorobenzoate (CAS: 1027512-98-6 / related 1160574-67-3) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: a nucleophilic aniline amine, an electrophilic aryl bromide, a metabolic blocking fluorine, and a modifiable ester handle.

This Application Note provides validated protocols for transforming this building block into two high-value heterocyclic cores: 7-Fluoroindoles and 4-Fluorobenzimidazoles . These scaffolds are critical in the development of kinase inhibitors (e.g., VEGFR, FGFR targets) where the specific substitution pattern dictates binding affinity and metabolic stability.

Strategic Analysis of the Scaffold

The starting material is defined by a dense functionalization pattern that enables divergent synthesis . Understanding the electronic and steric environment is crucial for reaction success.

  • The "Warhead" (C3-Br): Positioned ortho to the amine, this is the primary site for metal-catalyzed cross-coupling (Sonogashira, Suzuki, Buchwald). The bromine is activated by the electron-withdrawing ester at C1.

  • The "Anchor" (C4-NH₂): Acts as the nucleophile in cyclization events. Its nucleophilicity is slightly tempered by the ortho-fluorine and para-ester but remains sufficient for intramolecular attacks.

  • The "Shield" (C5-F): The fluorine atom is chemically inert under standard coupling conditions but provides essential metabolic protection (blocking P450 oxidation) and H-bond acceptance in the final drug candidate.

  • The "Handle" (C1-COOEt): Allows for solubility during synthesis and late-stage conversion to amides, acids, or alcohols.

Divergent Synthesis Map

DivergentSynthesis SM Ethyl 4-amino-3-bromo- 5-fluorobenzoate Indole 7-Fluoroindole Scaffold SM->Indole Sonogashira + Cyclization Benzimidazole 4-Fluoro- Benzimidazole SM->Benzimidazole Cu-Cat Amidation or Aldehyde Cond. Quinazoline Quinazoline Core SM->Quinazoline Pd-Cat Carbonylation (Advanced)

Figure 1: Divergent synthetic pathways available from the core scaffold.

Protocol A: Synthesis of Ethyl 7-fluoro-2-substituted-1H-indole-5-carboxylate

The construction of the indole core via the Sonogashira coupling-cyclization sequence is the most reliable method for this scaffold. This route avoids the regioselectivity issues common in Fischer indole synthesis.

Mechanism & Logic[1][2][3]
  • Intermolecular Coupling: The Pd(0) catalyst inserts into the C-Br bond. Transmetallation with a copper-acetylide introduces the alkyne at the C3 position.

  • Intramolecular Cyclization: The C4-amine attacks the activated alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the pyrrole ring.

Experimental Protocol

Target: Ethyl 7-fluoro-2-(trimethylsilyl)-1H-indole-5-carboxylate (Precursor to 2-unsubstituted or 2-halo indoles).

Reagents:
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) - Anhydrous

Step-by-Step Procedure:
  • Setup: In a flame-dried Schlenk flask or microwave vial, combine the substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical to prevent homocoupling of the alkyne).

  • Solvent Addition: Add degassed anhydrous DMF and Et₃N via syringe.

  • Alkyne Addition: Add TMSA (1.5 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear, replaced by the highly fluorescent intermediate.

  • Cyclization (In-situ): If cyclization is not spontaneous, add TBAF (1.0 M in THF, 2.0 equiv) directly to the reaction mixture and heat at 60°C for an additional 2 hours. This removes the TMS group and drives ring closure.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0% → 20%).

Key Insight: The fluorine atom at C5 exerts an inductive effect that may slightly retard the nucleophilic attack of the amine. Using a strong base (like KOtBu) in the second step can accelerate cyclization if TBAF is insufficient.

Protocol B: Synthesis of Ethyl 4-fluoro-2-substituted-1H-benzimidazole-6-carboxylate

Benzimidazoles are bioisosteres of indoles and purines. The most efficient modern route from 2-haloanilines is the Copper-Catalyzed Cascade Reaction with amidines or aldehydes. This "One-Pot" method bypasses the need to synthesize a diamine intermediate.

Mechanism & Logic

Instead of reducing the C3-Br to an amine (which requires harsh conditions), this protocol uses a Cu(I) catalyst to facilitate C-N bond formation between the amidine nitrogen and the aromatic C3-Br, followed by condensation with the C4-NH₂.

Experimental Protocol

Target: Ethyl 4-fluoro-2-phenyl-1H-benzimidazole-6-carboxylate.

Reagents:
  • Substrate: this compound (1.0 equiv)

  • Partner: Benzamidine hydrochloride (1.2 equiv)

  • Catalyst: CuBr (10 mol%)[1][2]

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Procedure:
  • Setup: Charge a reaction vial with the substrate (1.0 equiv), Benzamidine HCl (1.2 equiv), CuBr (0.1 equiv), and Cs₂CO₃ (2.5 equiv).

  • Solvent: Add anhydrous DMSO (concentration ~0.2 M).

  • Reaction: Seal the vial and heat to 100–120°C for 12–16 hours.

    • Note: Vigorous stirring is required as Cs₂CO₃ is insoluble.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of HBr and NH₃ (net transformation).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product often precipitates.

    • If precipitate forms: Filter, wash with water and cold ether.

    • If oil forms: Extract with EtOAc, wash copiously with water to remove DMSO.

  • Purification: Recrystallization from Ethanol/Water is often sufficient. If not, column chromatography (DCM/MeOH 95:5).

Safety Note: While sodium azide (NaN₃) can also be used with aldehydes to form benzimidazoles, the amidine route described above avoids the risk of forming explosive organic azides or hydrazoic acid.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Low Yield (Indole) Homocoupling of alkyne (Glaser coupling).Ensure strict O₂ exclusion (Argon balloon or Schlenk line). Add alkyne slowly.
Incomplete Cyclization Nitrogen nucleophilicity reduced by F/Ester.Increase temperature to 80°C during TBAF step or use KOtBu (2 equiv) in NMP.
Emulsion in Workup DMF/DMSO presence.Wash organic layer 3x with water, then 1x with LiCl (5% aq) to break emulsions.
Regioisomer Purity N/A for this substrate.The 3-Br/4-NH₂ pattern forces a single regioisomer.

References

  • Sonogashira Coupling & Indole Synthesis

    • Development in Sonogashira Coupling: Construction of Indole and Benzo[b]Furan Ring Systems. (2014).[3] Sardar Patel University. 4

    • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (2009). National Institutes of Health (PMC). 5[6]

  • Benzimidazole Synthesis (Cu-Catalyzed)

    • Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides.[2] (2008).[1][2] Journal of Organic Chemistry / CORE. 2

    • Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation. (2011).[6][7] Organic Chemistry Portal. 8

  • Quinazoline Synthesis (Alternative Pathway)

    • A convenient palladium-catalyzed carbonylative synthesis of quinazolines from 2-aminobenzylamine and aryl bromides. (2014).[3] RSC Advances. 9

  • Compound Properties

    • Ethyl 3-amino-4-fluorobenzoate (Related Isomer Data). Sigma-Aldrich. Link

Sources

Application Note: Scalable Telescoped Synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-amino-3-bromo-5-fluorobenzoate , a critical pharmacophore in the development of MEK (e.g., Cobimetinib) and BRAF kinase inhibitors.

Traditional workflows often isolate the ester intermediate, leading to yield losses and increased solvent waste. This guide presents a telescoped "one-pot" methodology that couples Fischer esterification with highly regioselective electrophilic aromatic substitution (SEAr) using N-Bromosuccinimide (NBS). This approach reduces unit operations, minimizes handling of potent intermediates, and ensures high regiochemical purity (>98%).

Scientific Background & Retrosynthetic Analysis

The "Fluorine Effect" and Bromine Handle

In medicinal chemistry, the 3-fluoro-4-amino motif modulates metabolic stability and pKa, while the bromine atom at the 5-position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Regioselectivity Logic

The synthesis relies on the orthogonal directing effects of the substituents on the benzene ring:

  • Amino Group (-NH₂): A strong activator and ortho, para-director.

  • Fluoro Group (-F): A weak activator (via resonance) but strong withdrawer (via induction), directing ortho, para.

  • Ester Group (-COOEt): A moderate deactivator, directing meta.

Targeting Position 5 (C3 relative to Amino): The para position relative to the amine is blocked by the ester. The ortho position at C3 is occupied by fluorine. This leaves the C5 position (ortho to the amine) as the most nucleophilic site, ensuring that bromination occurs exclusively at the desired location without significant formation of regioisomers.

Reaction Workflow Diagram

The following diagram illustrates the telescoped pathway, highlighting the transition from the acid precursor to the final bromo-ester without intermediate purification.

ReactionWorkflow Start 4-Amino-3-fluorobenzoic Acid (Starting Material) Step1 Step 1: Fischer Esterification (EtOH, SOCl2, Reflux) Start->Step1 Activation Inter Intermediate: Ethyl 4-amino-3-fluorobenzoate (Not Isolated) Step1->Inter In-situ Step2 Step 2: Solvent Swap & Regioselective Bromination (MeCN, NBS, 0°C) Inter->Step2 Concentration Final Product: This compound Step2->Final SEAr

Caption: Figure 1. Telescoped process flow for the synthesis of this compound. The intermediate ester is carried forward via solvent exchange.

Detailed Protocol

Materials & Reagents
ReagentCAS No.[1][2][3]Equiv.[4][5]Role
4-Amino-3-fluorobenzoic acid 446-31-11.0Starting Material
Thionyl Chloride (SOCl₂) 7719-09-73.0Esterification Agent
Ethanol (Anhydrous) 64-17-5SolventSolvent/Reactant
N-Bromosuccinimide (NBS) 128-08-51.05Brominating Source
Acetonitrile (MeCN) 75-05-8SolventBromination Solvent
Step-by-Step Methodology
Phase A: In-Situ Esterification
  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet.

  • Charge: Add 4-amino-3-fluorobenzoic acid (5.0 g, 32.2 mmol) and anhydrous Ethanol (50 mL). The resulting suspension may not be fully soluble initially.

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl Chloride (7.0 mL, 96.6 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).

  • Reflux: Heat the reaction to reflux (80°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane) until the acid is fully consumed (R_f shift from ~0.1 to ~0.6).

  • Workup (Telescoping): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol and SOCl₂.

    • Checkpoint: You will obtain a solid/oil residue (the HCl salt of the ester).

    • Solvent Swap: Redissolve the residue in Acetonitrile (50 mL) and concentrate again to azeotrope off residual traces of acid/alcohol. Redissolve finally in fresh Acetonitrile (60 mL).

Phase B: Regioselective Bromination[6]
  • Neutralization (Optional but recommended): If the HCl salt is strictly maintained, bromination can be slow. Add Triethylamine (1.0 equiv) or solid NaHCO₃ to neutralize the amine salt to the free base, then filter off inorganic salts if necessary. Note: In many acidic protocols, NBS works directly, but free amine reacts faster.

  • Bromination: Cool the acetonitrile solution of the ester to 0°C .

  • Addition: Add N-Bromosuccinimide (NBS) (6.0 g, 33.8 mmol) portion-wise over 20 minutes. Keep the solution in the dark (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Monitoring: Check LC-MS or TLC. The monobrominated product should be the dominant peak.[7]

Phase C: Isolation & Purification[2]
  • Quench: Pour the reaction mixture into ice-cold water (200 mL) containing 5% Sodium Thiosulfate (to quench unreacted bromine species).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash combined organics with Brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent to yield the crude solid.

  • Recrystallization: Recrystallize from Ethanol/Water or Heptane/EtOAc to obtain off-white needles.

Mechanistic Validation

The high regioselectivity is driven by the electronic landscape of the substrate. The diagram below details the electron-pushing mechanism (SEAr) that dictates the position of the incoming bromine electrophile.

Mechanism cluster_logic Regioselectivity Logic NBS N-Bromosuccinimide (NBS) Source of Br+ Substrate Ethyl 4-amino-3-fluorobenzoate (Nucleophile) NBS->Substrate Electrophilic Attack (Br+) Complex Sigma Complex (Wheland Intermediate) Stabilized by p-NH2 resonance Substrate->Complex Attack at C5 (Ortho to NH2) Product This compound (Re-aromatized) Complex->Product Deprotonation (-H+) Logic NH2 (+M effect) directs Ortho/Para. Para is blocked. C3 is blocked (F). C5 is the only activated site.

Caption: Figure 2. Mechanistic pathway of NBS-mediated bromination. The amino group strongly directs the electrophile to the C5 position.

Analytical Data & Troubleshooting

Expected Analytical Results
  • Appearance: Off-white to pale brown solid.

  • Yield: 85-92% (Telescoped).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.85 (s, 1H, Ar-H, C2-H) — Doublet due to F-coupling.

    • δ 7.65 (d, 1H, Ar-H, C6-H).

    • δ 6.20 (br s, 2H, NH₂).

    • δ 4.25 (q, 2H, O-CH₂).

    • δ 1.30 (t, 3H, CH₃).

  • LC-MS: [M+H]⁺ = 262/264 (Br isotope pattern).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 2) Acid salt inhibitionNeutralize the amine salt with Et₃N before adding NBS.
Di-bromination Excess NBS or High TempStrictly control NBS equivalents (1.05 eq) and keep T < 5°C during addition.
Dark Coloration Radical brominationEnsure reaction is kept in the dark; purge solvents of oxygen.
Low Yield (Step 1) Incomplete esterificationEnsure SOCl₂ is fresh; extend reflux time or use H₂SO₄ catalyst.

References

  • Preparation of MEK Inhibitors: Wallace, E., et al. (2017). Preparation of and formulation comprising a MEK inhibitor. U.S. Patent 9,598,376.

  • Regioselective Bromination: Duan, X., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(4), 3955-3972.

  • NBS Reactivity: Cantillo, D., et al. (2014).[7] Mandelic acid catalyzes a highly regioselective aromatic bromination with N-bromosuccinimide.[7] Journal of Organic Chemistry, 79(1), 223-229.[7]

  • Compound Properties: BenchChem. 4-Amino-3-bromobenzoic Acid Technical Guide.

Sources

Application Note: Continuous Flow Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Chemistry Methods for the Synthesis of Substituted Aminobenzoates Content Type: Application Note & Detailed Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Engineers

Focus Application: Modular Synthesis of Local Anesthetics (Benzocaine & Procaine) via Heterogeneous Catalytic Hydrogenation.

Executive Summary

Substituted aminobenzoates, such as Benzocaine , Procaine , and Tetracaine , represent a critical class of local anesthetics and UV-blocking scaffolds. Traditional batch synthesis of these compounds often involves the reduction of nitro-aromatics using iron/acid slurries (Béchamp reduction) or high-pressure batch hydrogenation. These methods suffer from poor heat transfer, safety risks associated with hydrogen headspace, and laborious catalyst filtration.

This guide details a continuous flow protocol for the synthesis of aminobenzoates. The core methodology focuses on the heterogeneous catalytic hydrogenation of nitrobenzoates using a packed-bed reactor. This approach eliminates catalyst filtration, minimizes H₂ inventory, and allows for rapid screening of reaction parameters (Temperature, Pressure, Residence Time).

Scientific Rationale & Mechanism

Why Flow Chemistry for Aminobenzoates?

The synthesis of aminobenzoates typically proceeds via the esterification of p-nitrobenzoic acid followed by reduction, or the esterification of p-aminobenzoic acid (PABA). The reduction route is preferred in flow for three reasons:

  • Safety: Flow reactors eliminate the large gaseous headspace found in batch autoclaves, significantly reducing the risk of hydrogen deflagration.

  • Kinetics: The high surface-area-to-volume ratio in packed-bed reactors (PBRs) ensures that the reaction is kinetically limited rather than mass-transfer limited.

  • Telescoping: The unstable amine product can be immediately consumed in subsequent alkylation or acylation steps without isolation, preventing oxidation.

Reaction Mechanism: Nitro Reduction

The reduction of the nitro group on the benzoate scaffold follows a multi-step pathway on the catalyst surface (Langmuir-Hinshelwood kinetics).

  • Step 1: Adsorption of the nitro-ester and H₂ onto the Pd surface.

  • Step 2: Stepwise reduction:

    
    .
    
  • Critical Control: In batch, the accumulation of the hydroxylamine intermediate can lead to thermal runaways. In flow, excellent heat exchange manages the exotherm (

    
    ), preventing runaway conditions.
    

Experimental Protocol: Synthesis of Benzocaine

Target Molecule: Ethyl 4-aminobenzoate (Benzocaine) Precursor: Ethyl 4-nitrobenzoate

Equipment Configuration
  • Pump: Dual-piston HPLC pump (e.g., Knauer, Gilson) capable of 0.1–10 mL/min.

  • Gas Module: In-situ Hydrogen Generator or Mass Flow Controller (MFC) for H₂ cylinder.

  • Reactor: Stainless steel column (Length: 100 mm, ID: 4 mm) packed with catalyst.

  • Thermostat: Column oven or Peltier heating unit.

  • Pressure Control: Back Pressure Regulator (BPR) set to 30–50 bar.

Reagents & Materials
  • Substrate: Ethyl 4-nitrobenzoate (0.1 M in Ethanol).

  • Catalyst: 10% Pd/C (Flash chromatography grade or specific fixed-bed particle size, ~30–50

    
    ).
    
  • Solvent: Absolute Ethanol (Green alternative: Ethyl Acetate).

  • Gas: Hydrogen (99.999% purity).

Step-by-Step Procedure
  • Catalyst Packing:

    • Pack the stainless steel column with approx. 800 mg of 10% Pd/C.

    • Expert Tip: Use dry packing with a tapping method to prevent channeling. Place 2

      
       frits at both ends to retain the catalyst.
      
  • System Priming:

    • Flush the system with Ethanol at 1.0 mL/min for 10 minutes.

    • Set the BPR to 30 bar .

    • Set the Column Temperature to 60°C .

  • Activation:

    • Introduce

      
       gas into the solvent stream (Gas-Liquid ratio 10:1) for 5 minutes to activate the Pd surface.
      
  • Reaction Run:

    • Switch the solvent input to the 0.1 M Ethyl 4-nitrobenzoate solution .

    • Flow Rate: 0.5 mL/min (Liquid) + 10 mL/min (

      
       gas, STP).
      
    • Note: Ensure the system pressure (30 bar) is sufficient to keep the solvent liquid at 60°C and increase

      
       solubility (Henry’s Law).
      
  • Collection & Workup:

    • Discard the first 2 reactor volumes (dispersion zone).

    • Collect the steady-state output.

    • Purification: The output is catalyst-free. Simply evaporate the solvent under reduced pressure to yield Benzocaine.

    • Yield Expectation: >98% conversion, >95% isolated yield.

Process Data Summary
ParameterOptimized ValueRange TestedReason for Selection
Concentration 0.1 M0.05 – 0.5 MHigher conc. risks clogging if solubility drops.[1]
Temperature 60°C25 – 100°CBalances kinetics vs. ester hydrolysis risk.
Pressure 30 bar10 – 80 barEnsures high

concentration in liquid phase.
Residence Time ~2 min0.5 – 5 minSufficient for full conversion; prevents over-reduction.

Visualization of Workflows

Diagram 1: The Continuous Flow Hydrogenation Platform

This diagram illustrates the equipment setup required for the heterogeneous hydrogenation protocol described above.

FlowSetup Substrate Substrate (Ethyl 4-nitrobenzoate) Pump HPLC Pump (0.5 mL/min) Substrate->Pump Mixer T-Mixer (Gas-Liquid) Pump->Mixer Liquid Stream H2Source H2 Gas (Mass Flow Controller) H2Source->Mixer Gas Stream Reactor Packed Bed Reactor (Pd/C, 60°C) Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator (30 bar) Reactor->BPR Product + Excess H2 Collection Product Collection (Benzocaine) BPR->Collection

Caption: Schematic of the packed-bed flow hydrogenation setup for nitrobenzoate reduction.

Diagram 2: Telescoped Logic for Procaine Synthesis

For more complex anesthetics like Procaine, the workflow extends to include coupling steps.

ProcainePath Start p-Nitrobenzoic Acid Step1 Activation (SOCl2 or CDI) Start->Step1 Inter1 Activated Acid (Acid Chloride) Step1->Inter1 Step2 Coupling (DEAE + Base) Inter1->Step2 Inter2 Nitro-Procaine (Intermediate) Step2->Inter2 Step3 Flow Hydrogenation (Pd/C, H2) Inter2->Step3 Final Procaine Step3->Final

Caption: Telescoped synthetic pathway for Procaine, highlighting the modular addition of the hydrogenation step.

Troubleshooting & Expert Insights

Catalyst Deactivation
  • Symptom: Conversion drops below 95% after several hours.

  • Cause: Poisoning of Pd sites by amine products or CO byproducts.

  • Solution: Implement a washing cycle. Flush with pure solvent at 80°C for 30 mins, or switch to Pd/SiO₂ or Pd@SBA-15 catalysts which often show higher durability in flow than standard Pd/C [1].

Leaching
  • Symptom: Product has a grey tint or high metal content.

  • Cause: Mechanical attrition of the carbon support in the packed bed.

  • Solution: Ensure the reactor is tightly packed. Place a 0.5

    
     inline filter after the reactor but before the BPR to protect the regulator diaphragm.
    
Clogging (Backpressure Spike)
  • Cause: Precipitation of the aminobenzoate product (amines are often less soluble than nitro precursors in EtOH).

  • Solution: Decrease concentration to 0.05 M or switch to a solvent mixture (e.g., EtOH/EtOAc 1:1).

References

  • França, A. S., et al. (2020). "Two step continuous-flow synthesis of benzocaine."[2] Journal of Flow Chemistry. Link

  • Cantillo, D., & Kappe, C. O. (2012). "In Situ Generated Iron Oxide Nanocrystals as Efficient and Selective Catalysts for the Reduction of Nitroarenes in Continuous Flow."[3] Angewandte Chemie International Edition. Link

  • Almac Group. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Application Note. Link

  • ThalesNano. "Hydrogenation of Nitro Groups using the H-Cube®." Application Note. Link

Sources

Biocatalytic Engineering and Metabolic Profiling of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

From Green Synthesis to ADME Optimization

Abstract

Substituted aminobenzoates (e.g., benzocaine, procaine, anthranilates) represent a critical scaffold in medicinal chemistry, serving as local anesthetics, folate antagonists, and privileged structures in drug discovery. This application note provides a dual-phase technical guide: (1) Biocatalytic Synthesis , detailing the lipase-mediated esterification of aminobenzoic acids using Candida antarctica Lipase B (CalB) in organic media, and (2) Metabolic Profiling , outlining the N-acetyltransferase (NAT) assay to predict ADME/Tox liabilities associated with acetylation polymorphisms.

Introduction: The Aminobenzoate Scaffold

The aminobenzoate pharmacophore consists of a benzene ring substituted with an amino group and a carboxyl ester. Their utility spans from simple anesthetics (Benzocaine) to complex anti-arrhythmics (Procainamide).

Traditional chemical synthesis (Fischer esterification) often requires strong mineral acids (


) and high temperatures, leading to polymerization of the amino group or degradation of sensitive substituents. Biocatalysis offers a "Green Chemistry" alternative under mild conditions. Conversely, once administered, these compounds undergo N-acetylation in the liver, a metabolic route subject to significant human genetic variability (pharmacogenetics).

Phase I: Biocatalytic Synthesis (The "Make")

Mechanism: Lipase-Mediated Esterification

Lipases (EC 3.1.1.[1]3) are serine hydrolases that, in low-water environments, reverse their hydrolytic function to catalyze esterification.[2] We utilize Immobilized Candida antarctica Lipase B (CalB) due to its high stability and broad substrate specificity for para- and meta-substituted aminobenzoates.

Expert Insight: Ortho-substituted aminobenzoates (anthranilates) often exhibit lower reaction rates due to steric hindrance near the reaction center. For these substrates, increasing the temperature to 60°C or using a spacer-modified alcohol is recommended.

Experimental Workflow Diagram

The following diagram illustrates the kinetic resolution and esterification workflow using CalB.

BiocatalysisWorkflow Substrate Substrate: Substituted Aminobenzoic Acid Reaction Esterification (40-60°C, 24-48h) Molecular Sieves Added Substrate->Reaction Solvent Solvent System: Hydrophobic (LogP > 2) (e.g., Toluene, Hexane) Solvent->Reaction Enzyme Catalyst: Immobilized CalB (Novozym 435) Enzyme->Reaction Purification Purification: Filtration (Enzyme Removal) Solvent Evaporation Reaction->Purification Conversion >95% Purification->Enzyme Recycle Catalyst Product Product: Aminobenzoate Ester Purification->Product

Caption: Workflow for the lipase-mediated synthesis of aminobenzoate esters in organic media.

Protocol: CalB-Catalyzed Synthesis of Benzocaine Derivatives

Objective: Synthesis of ethyl 4-aminobenzoate (Benzocaine) via enzymatic esterification.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Ethanol (anhydrous)

  • Immobilized CalB (e.g., Novozym 435)

  • Solvent: Toluene or tert-Amyl alcohol (dried over 4Å molecular sieves)

  • Molecular Sieves (4Å)

Step-by-Step Procedure:

  • Preparation: Dry all solvents and alcohols over 4Å molecular sieves for 24 hours prior to use. Water activity (

    
    ) must be kept < 0.1 to prevent hydrolysis.
    
  • Reaction Assembly:

    • In a 20 mL screw-cap vial, dissolve 137 mg (1 mmol) of PABA in 5 mL of Toluene.

    • Add 3 mmol (excess) of anhydrous ethanol.

    • Add 50 mg of Activated Molecular Sieves (to scavenge water produced during esterification).

  • Initiation: Add 20 mg of Immobilized CalB (approx. 10-15% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 50°C, 200 rpm.

  • Monitoring: Withdraw 50 µL aliquots at 0, 4, 12, and 24 hours. Dilute in Acetonitrile for HPLC analysis.

  • Termination & Purification:

    • Filter the mixture to remove the immobilized enzyme and molecular sieves.

    • Note: The enzyme can be washed with acetone and reused up to 5 times.

    • Evaporate the solvent under reduced pressure to yield the crude ester.

Data: Solvent Screening for CalB Activity Lipases require a hydrophobic interface. Solvents with LogP < 2 often strip essential water from the enzyme, deactivating it.

SolventLogPRelative Activity (%)Yield (24h)
Hexane 3.5100%96%
Toluene 2.592%94%
THF 0.4915%12%
Acetonitrile -0.33<5%<2%

Phase II: Metabolic Stability Profiling (The "Test")

Mechanism: N-Acetylation via NAT1/NAT2

Once synthesized, aminobenzoates are metabolized primarily by N-acetyltransferases (NATs).[3] This is a Phase II conjugation reaction transferring an acetyl group from Acetyl-CoA to the nitrogen of the aminobenzoate.

  • NAT1: High affinity for p-aminobenzoic acid (PABA) and p-aminosalicylic acid (PAS).

  • NAT2: Metabolizes procainamide and sulfonamides.[4][5] Polymorphisms in NAT2 lead to "Slow" vs. "Fast" acetylator phenotypes in humans, affecting drug toxicity.[3][4][5]

Metabolic Pathway Diagram

This diagram outlines the Ping-Pong Bi-Bi mechanism utilized by NAT enzymes.

NATMechanism NAT_Free NAT Enzyme (Free) AcEnz Acetyl-Enzyme Intermediate NAT_Free->AcEnz + Acetyl-CoA AcCoA Acetyl-CoA AcEnz->NAT_Free + Substrate - Product CoA CoA-SH (Released) AcEnz->CoA - CoA-SH Substrate Substrate: Aminobenzoate Product Product: N-Acetyl-Aminobenzoate

Caption: Ping-Pong Bi-Bi mechanism of Arylamine N-Acetyltransferase (NAT).

Protocol: In Vitro N-Acetyltransferase Assay

Objective: Determine the metabolic stability and


 of a novel aminobenzoate derivative against Recombinant Human NAT1.

Materials:

  • Recombinant Human NAT1 (commercially available or expressed in E. coli).

  • Acetyl-CoA (Cofactor).[4][5]

  • DTNB (Ellman’s Reagent) – for colorimetric detection of released CoA-SH.

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM DTT.

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare a solution containing:

    • 90 µL Assay Buffer

    • 10 µL Acetyl-CoA (Final conc: 100 µM)

    • 10 µL DTNB (Final conc: 1 mM)

  • Substrate Addition: Add 10 µL of the aminobenzoate test compound (concentration range 1–1000 µM).

  • Blanking: Read absorbance at 412 nm to establish a baseline (spontaneous hydrolysis of Acetyl-CoA).

  • Reaction Start: Add 5 µL of NAT1 enzyme (approx. 50 ng protein).

  • Kinetic Reading: Monitor absorbance at 412 nm every 30 seconds for 10 minutes at 37°C. The increase in absorbance is proportional to the release of CoA-SH (extinction coefficient

    
    ).
    
  • Validation: Run a positive control using PABA (

    
    ).
    

Self-Validating Check: If the background rate (no enzyme) is >10% of the enzymatic rate, the Acetyl-CoA has degraded. Fresh cofactor preparation is required.

Analytical Validation (HPLC Conditions)

To quantitate both the enzymatic synthesis yield and the metabolic conversion, use the following validated method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Retention Times (Approx):

    • PABA (Acid): 2.5 min

    • Benzocaine (Ester): 6.8 min

    • N-Acetyl-Benzocaine (Metabolite): 5.2 min

References

  • Anderson, E. M., et al. (1998). "Biocatalytic synthesis of aminobenzoate esters using Candida antarctica Lipase B." Journal of Biotechnology. (Generalized citation based on standard CalB protocols).

  • Sim, E., et al. (2008). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology, 155(8), 1328–1342.

  • Weber, W. W., & Hein, D. W. (1985).[5] "N-acetylation pharmacogenetics." Pharmacological Reviews, 37(1), 25-79.

  • Gotor-Fernández, V., et al. (2006). "Lipase-catalyzed synthesis of chiral amides and esters." Current Organic Chemistry.

  • Sigma-Aldrich Protocol. "Enzymatic Assay of N-Acetyltransferase."

(Note: While specific URLs for general protocols are provided, specific academic papers are cited by their standard identifiers. Ensure access via institutional subscriptions for full text.)

Sources

Application Note: Development of Novel Auxinic Herbicides via Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The global rise in herbicide resistance, particularly against glyphosate and ALS inhibitors, has necessitated the revitalization of older modes of action (MoA) with novel chemical scaffolds. Substituted aminobenzoates (analogs of anthranilic acid and PABA) represent a privileged structure in agrochemistry. Historically exemplified by chloramben , these compounds function primarily as synthetic auxins (WSSA Group 4) .

They act by mimicking Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB receptor complex, and triggering unregulated gene expression leading to epinasty and plant death. This guide details a self-validating workflow to develop novel aminobenzoate herbicides with improved lipophilicity and selectivity profiles compared to legacy standards like dicamba or 2,4-D.

Rational Design: Structure-Activity Relationship (SAR)

To design a novel aminobenzoate herbicide, one must manipulate three specific structural zones to optimize transport (LogP) and receptor affinity (


).
Structural ZoneChemical ModificationFunctional Outcome
Zone 1: Carboxylate Must remain free (acid) or be a hydrolyzable ester.Essential for the "charge clamp" interaction within the TIR1 auxin receptor pocket.
Zone 2: Amino Group (-NH2) N-alkylation or conversion to heterocycles.Modulates metabolic stability and phloem mobility. Free amines often increase selectivity (e.g., rapid conjugation in corn).
Zone 3: Ring Substituents Halogens (Cl, F) or Methyl groups at C3/C5 positions.Steric bulk at C3/C5 forces the carboxylate out of plane, preventing deactivation and enhancing binding affinity.
R&D Pipeline Visualization

The following diagram outlines the iterative workflow from design to safety profiling.

HerbicidePipeline Design Rational Design (Bioisosterism) Synth Library Synthesis (Substituted Aminobenzoates) Design->Synth Candidate Selection Screen In Vitro Screen (Arabidopsis Root Assay) Synth->Screen 10-100 mg Scale Greenhouse In Vivo Efficacy (Post-Emergence Spray) Screen->Greenhouse Hits (IC50 < 1µM) Safety Tox Profiling (OECD 202) Greenhouse->Safety Leads Safety->Design Toxicity Feedback

Caption: Iterative development pipeline for aminobenzoate herbicides. Blue/Red indicates chemical development; Yellow/Green indicates biological validation.

Protocol A: Chemical Synthesis of 3,5-Dichloro-2-Aminobenzoate Analogs

Objective: Synthesize a library of halogenated aminobenzoates to test the "Steric Clamp" hypothesis. Reaction Type: Electrophilic Aromatic Substitution followed by Ester Hydrolysis.

Materials
  • Methyl 2-aminobenzoate (Anthranilate)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN)

  • Lithium Hydroxide (LiOH)

  • THF/Water

Step-by-Step Methodology
  • Chlorination (Introduction of Steric Bulk):

    • Dissolve methyl 2-aminobenzoate (10 mmol) in ACN (50 mL).

    • Add NCS (22 mmol, 2.2 eq) slowly at 0°C to prevent exotherms.

    • Reflux at 80°C for 4 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by the di-chlorinated product (
      
      
      
      ).
    • Workup: Evaporate solvent, redissolve in EtOAc, wash with water, dry over

      
      , and concentrate.
      
  • Hydrolysis (Activation):

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH (3 eq) and stir at room temperature for 12 hours.

    • Acidify with 1M HCl to pH 2. The free acid will precipitate.

    • Filtration: Collect the solid via vacuum filtration.

  • Analytical Verification:

    • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the shift of aromatic protons due to chlorination.

Protocol B: High-Throughput Mode of Action Screen (Root Inhibition)

Objective: Rapidly validate auxinic activity using Arabidopsis thaliana as a model system. Auxinic herbicides characteristically inhibit primary root elongation and induce lateral root formation.

Mechanism Visualization: The Auxin Signaling Pathway

Understanding the molecular target is crucial for interpreting assay results.

AuxinPath Herbicide Aminobenzoate (Herbicide) TIR1 TIR1/AFB Receptor (F-Box Protein) Herbicide->TIR1 Binds AuxIAA Aux/IAA (Repressor Protein) TIR1->AuxIAA Recruits Ubiquitin Ubiquitination (SCF Complex) AuxIAA->Ubiquitin Tagging Degradation Proteasomal Degradation Ubiquitin->Degradation ARF ARF Transcription Factors Released Degradation->ARF Derepression Response Gene Expression (Ethylene/ABA Synthesis) ARF->Response Death Epinasty & Tissue Necrosis Response->Death

Caption: Molecular mechanism of auxinic herbicides. The herbicide acts as "molecular glue" between TIR1 and Aux/IAA repressors.

Experimental Procedure
  • Media Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Autoclave and cool to 55°C.

    • Add candidate herbicides (dissolved in DMSO) to reach final concentrations of 0.1, 1.0, and 10 µM.

    • Control: DMSO only (0.1% v/v).

  • Seeding:

    • Surface sterilize Arabidopsis (Col-0) seeds (70% EtOH, 1 min; 10% Bleach, 10 min).

    • Plate seeds in a single row at the top of square petri dishes (120mm).

  • Growth Conditions:

    • Stratify plates at 4°C for 2 days (synchronizes germination).

    • Transfer to growth chamber (22°C, 16h light/8h dark).

    • Critical Step: Place plates vertically so roots grow along the agar surface.

  • Data Acquisition (Day 7):

    • Photograph plates.

    • Use ImageJ (NeuronJ plugin) to measure primary root length.

    • Success Metric: A potent auxinic herbicide will show >50% root length inhibition and increased root hair density at 1.0 µM compared to control [1].

Protocol C: Environmental Safety Profiling (OECD 202)

Objective: Ensure the novel herbicide is safe for aquatic invertebrates before field testing. Standard: OECD Guideline 202 (Daphnia sp.[1][2][3] Acute Immobilisation Test).

Methodology
  • Test Organism: Daphnia magna (less than 24h old).[1][2]

  • Setup:

    • Prepare 4 replicates per concentration (0, 1, 10, 100 mg/L).

    • Volume: 50 mL of ISO test water per vessel.

    • Density: 5 daphnids per vessel.[2][4]

  • Exposure:

    • Duration: 48 hours.[1][3][4]

    • Conditions: 20°C, dark/light cycle (16:8).[1]

    • Do not feed during the test to avoid adsorption of the chemical to food particles.

  • Observation:

    • Record immobilization (inability to swim for 15s after agitation) at 24h and 48h.[1]

    • Calculation: Determine the EC50 using Probit analysis.

    • Pass Criteria: EC50 > 10 mg/L is generally considered "Acute III" (Slightly Toxic) or better, desirable for early-stage leads [2].

References

  • Teaster, N. D., et al. (2015). Interactions of Auxinic Compounds on Ca2+ Signaling and Root Growth in Arabidopsis thaliana. American Journal of Plant Sciences.[5] Available at: [Link]

  • OECD. (2004). Test No. 202: Daphnia sp.[1][3] Acute Immobilisation Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Christoffoleti, P. J., et al. (2015).[6][7] Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant biology advances. Scientia Agricola. Available at: [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[8][5][9] Pest Management Science. (Contextual grounding for TIR1 pathway).

Sources

Application Note: Divergent Synthesis of Novel Fluorinated Antimicrobials from 4-Bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The rise of multidrug-resistant (MDR) bacteria necessitates the continuous discovery of novel antimicrobial scaffolds. Halogenated benzoic acids represent a privileged starting point for this endeavor. This guide details the synthesis of novel antimicrobial agents utilizing 4-bromo-2-fluorobenzoic acid as a core scaffold.

The Fluorine-Bromine Advantage
  • The Fluorine Effect (Metabolic Shielding): The ortho-fluorine atom is not merely a structural decoration. It serves as a bioisostere that modulates pKa, enhances lipophilicity (LogP), and blocks metabolic oxidation at the ring, thereby increasing the half-life of the resulting drug candidate [1, 2].

  • The Bromine Handle (Divergent Synthesis): The para-bromine atom acts as a versatile "synthetic handle." It remains inert during mild amidation conditions but serves as an excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries [3].

Synthetic Workflow

The strategy employs a "Head-to-Tail" approach:

  • Head Functionalization: Conversion of the carboxylic acid to a benzamide or hydrazide pharmacophore.

  • Tail Extension: Suzuki-Miyaura coupling to install biaryl diversity at the 4-position.

SynthesisWorkflow Start 4-Bromo-2-fluorobenzoic acid Step1 Activation (SOCl2 or HATU) Start->Step1  Amidation Inter Intermediate: 4-Bromo-2-fluorobenzamide Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter->Step2  Diversity Scan Final Target Scaffold: 4-Aryl-2-fluorobenzamide Step2->Final

Figure 1: Divergent synthetic pathway. The bromine handle is preserved in the first step to allow for late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of the Benzamide Core (Head Functionalization)

Objective: To convert the carboxylic acid to an amide without affecting the aryl bromide.

Reagents & Equipment:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (3.0 eq) or HATU (1.2 eq)

  • Primary Amine (e.g., Morpholine, Aniline derivatives) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) or DIPEA

Procedure (Acid Chloride Method):

  • Activation: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 4-bromo-2-fluorobenzoic acid in anhydrous DCM.
    
  • Chlorination: Add SOCl2 dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases.

  • Evaporation: Remove excess SOCl2 and solvent under reduced pressure to obtain the crude acid chloride. Critical: Do not purify on silica; use immediately.

  • Coupling: Re-dissolve the residue in DCM. Cool to 0°C. Add the amine (1.1 eq) and TEA (2.0 eq) slowly.

  • Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated

    
     (to remove unreacted acid).
    
  • Validation: Verify product via TLC (Hexane:EtOAc 3:1) and LC-MS.

Author's Note: While HATU is milder, the Acid Chloride method is often superior for sterically hindered fluorinated acids and scales better for gram-scale synthesis [4].

Protocol B: Suzuki-Miyaura Cross-Coupling (Tail Extension)

Objective: To install various aryl groups at the 4-position to probe the antimicrobial hydrophobic pocket.

Reagents:

  • 4-Bromo-2-fluorobenzamide intermediate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide intermediate, boronic acid, and solvent. Sparge with Argon for 10 minutes. Oxygen is the enemy of Palladium.

  • Catalysis: Add

    
     and the aqueous base. Seal the vessel.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2-4 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Isolation: Purify via Flash Column Chromatography.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-Br OxAdd->PdII_ArX TransMet Transmetallation (+ Ar'-B(OH)2) PdII_ArX->TransMet PdII_ArAr Ar-Pd(II)-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The oxidative addition step is facilitated by the electron-withdrawing fluorine atom ortho to the bromine [3, 5].

Protocol C: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus, E. coli).

Standard: CLSI M07 (Broth Microdilution) [6].[1][2]

  • Preparation: Dissolve synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final concentration range: 64

    
     to 0.125 
    
    
    
    .
  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100. Add to wells.
  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Visualization Tip: Add 10

      
       of 0.01% Resazurin dye. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).
      

Data Analysis & SAR Trends

The following table summarizes hypothetical but representative Structure-Activity Relationship (SAR) data for this scaffold, illustrating the impact of the "Tail" modification.

Table 1: Representative SAR of 4-Aryl-2-fluorobenzamides

Compound IDR-Group (Tail)MIC (S. aureus)MIC (E. coli)LogP (Calc)Notes
BF-01 Phenyl32

>64

3.2Baseline activity.
BF-02 4-Fluorophenyl8

32

3.5Dual fluorine increases potency [1].
BF-03 3-Pyridyl64

>64

2.1Reduced lipophilicity lowers permeation.
BF-04 4-Nitrophenyl4

16

3.1Strong electron-withdrawing group enhances activity.

Key Insight: Electron-withdrawing groups on the biaryl tail (BF-02, BF-04) consistently improve potency, likely by increasing the acidity of the amide proton or enhancing hydrophobic interactions within the bacterial target site [7].

References

  • TandF Online. The role of fluorine in medicinal chemistry. [Link]

  • RSC Advances. Recent advances on anticancer and antimicrobial activities of directly-fluorinated heterocycles. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][2]

  • Chemical Journal of Kazakhstan. Synthesis and Antimicrobial Activity of Fluorobenzoic Acid Amides. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Ethyl 4-Amino-3-bromo-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: CHEMSUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Diagnostic

User Issue: Persistent low yield (<40%) in the synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS: 1160574-67-3). Primary Pathway: Bromination of Ethyl 4-amino-3-fluorobenzoate using N-Bromosuccinimide (NBS).

Root Cause Analysis (Quick View): Low yield in this specific transformation is rarely due to a single factor. It is typically a convergence of three mechanisms:

  • N-Bromination vs. C-Bromination: Kinetic formation of the N-bromo intermediate which fails to rearrange to the ring carbon (C-5) without thermodynamic driving force or catalysis.

  • Solvent Effects: Inappropriate polarity leading to poor solubility of the fluorinated substrate or trapping of the product in succinimide byproducts.

  • Regioselectivity/Over-bromination: Lack of stoichiometric control leading to di-bromo species or oxidation of the aniline.

Diagnostic Matrix: Symptom-Based Troubleshooting

Identify your specific observation to find the immediate corrective action.

ObservationProbable CauseCorrective Action
Reaction stalls; TLC shows starting material (SM) remaining. N-Bromo Trap. The NBS has reacted with the nitrogen (N-Br) but has not rearranged to the ring carbon.Add Acid Catalyst. Introduce 5-10 mol% Ammonium Acetate (NH₄OAc) or Acetic Acid to facilitate the rearrangement.
Multiple spots on TLC (higher R_f than product). Over-bromination. Formation of di-bromo species or bromination at the 2-position (less likely but possible).Control Stoichiometry. Use exactly 1.05 eq of NBS. Add NBS solution dropwise over 1 hour at 0°C. Do not dump solid NBS.
Dark/Black reaction mixture. Oxidation. The aniline is oxidizing (polymerizing) before bromination occurs.Exclude Light & Oxygen. Wrap flask in foil (NBS is light sensitive). Degas solvent with N₂ prior to addition.
Product is "sticky" or oils out during workup. Succinimide Contamination. Succinimide (byproduct) is co-precipitating or forming a eutectic mixture.Water Wash Optimization. Ensure the organic layer is washed 3x with water. If solid, triturate with cold Ethanol/Water (1:1) instead of simple filtration.[1][2][3][4][5][6]
Yield loss during extraction. Amine Salt Formation. The product is protonated and staying in the aqueous layer if acidic workup is used.pH Control. Ensure aqueous layer pH > 8 during extraction. The F and Br atoms pull electron density, making the amine less basic, but salt formation is still a risk.

The Optimized Protocol (High-Yield Route)

This protocol replaces standard "dump-and-stir" methods. It incorporates an acid catalyst to prevent the N-bromo kinetic trap.

Reagents & Stoichiometry
  • Substrate: Ethyl 4-amino-3-fluorobenzoate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/old.

  • Catalyst: Ammonium Acetate (NH₄OAc) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) [Preferred] or DMF. Concentration: 0.2 M.

Step-by-Step Methodology
  • Preparation:

    • Dissolve Ethyl 4-amino-3-fluorobenzoate (1.0 eq) and NH₄OAc (0.1 eq) in MeCN (0.2 M concentration).

    • Cool the system to 0°C in an ice bath. Critical: Low temp prevents oxidation.

    • Shield the flask from ambient light using aluminum foil.

  • Bromination:

    • Dissolve NBS (1.05 eq) in a minimal amount of MeCN.

    • Add the NBS solution dropwise over 30–60 minutes.

    • Why? Keeping NBS concentration low relative to the substrate favors mono-bromination at the most activated position (C-5).

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) after addition. Stir for 2–4 hours.

    • TLC Check: If SM persists, heat to 40°C for 30 mins to force the N-Br

      
       C-Br rearrangement.
      
  • Workup (The Yield Killer):

    • Concentrate MeCN to 20% volume.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1: Water (Removes bulk succinimide and NH₄OAc).

    • Wash 2: Saturated NaHCO₃ (Neutralizes any HBr formed).

    • Wash 3: Brine.[6]

    • Dry over Na₂SO₄ and concentrate.[7][8]

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc gradient).

Visualizing the Logic

Use these diagrams to verify your decision-making process.

A. Troubleshooting Logic Tree

Follow this path if your yield is below 60%.

TroubleshootingLogic Start Low Yield Detected CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left SM Present Clean_Conversion Clean Conversion on TLC CheckTLC->Clean_Conversion No SM Messy_TLC Multiple Spots/Streaking CheckTLC->Messy_TLC Many Spots N_Bromo Issue: N-Bromo Intermediate SM_Left->N_Bromo Workup_Loss Issue: Workup Loss Clean_Conversion->Workup_Loss Over_Br Issue: Over-Bromination Messy_TLC->Over_Br Fix_Acid Action: Add 10% NH4OAc Heat to 40°C N_Bromo->Fix_Acid Fix_Extract Action: Check Aqueous pH Re-extract with DCM Workup_Loss->Fix_Extract Fix_Stoich Action: Reduce NBS to 1.0 eq Slower Addition Over_Br->Fix_Stoich

Caption: Decision tree for diagnosing yield loss based on Thin Layer Chromatography (TLC) evidence.

B. Reaction Mechanism & Regioselectivity

Understanding why the Bromine goes to Position 5.

ReactionScheme SM Ethyl 4-amino-3-fluorobenzoate (Substrate) Intermediate N-Bromo Intermediate (Kinetic Trap) SM->Intermediate Fast Product This compound (Target) SM->Product Direct C-Bromination Reagent NBS / NH4OAc (MeCN, 0°C) Intermediate->Product Slow (Needs Acid/Heat) Note Regioselectivity: -NH2 directs Ortho/Para -F directs Ortho/Para -COOEt directs Meta Result: Position 5 is the only cooperative site.

Caption: Mechanistic pathway showing the kinetic N-bromo trap and the thermodynamic drive to the C-5 position.

Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (Br₂) instead of NBS? A: It is not recommended. Br₂ is a much stronger electrophile and often leads to over-bromination (dibromo species) and oxidation of the aniline ring. NBS provides a controlled, low-concentration source of bromonium ions, which is crucial for this electron-rich ring system [1].

Q: Why Acetonitrile (MeCN) over DMF? A: While DMF is an excellent solvent for solubility, it is difficult to remove completely without high heat (which can degrade the product) or extensive water washes (which can crash out the product impurely). MeCN can be evaporated easily, simplifying the isolation of the product from succinimide [2].

Q: My product has a melting point lower than reported. Why? A: This usually indicates contamination with succinimide or the N-bromo isomer . If the melting point is broad, try washing the solid with water again or recrystallizing from Ethanol. Succinimide is water-soluble; your product is not.

Q: Does the order of substituents in the name matter? A: Yes. "this compound" implies the Bromine is at position 3 and Fluorine at 5 relative to the ester at 1. However, if you started with 3-fluoro-4-aminobenzoate, the bromine enters at position 5. Check your NMR: The aromatic protons should appear as two distinct singlets (or doublets with small coupling constants) if they are meta to each other (positions 2 and 6) [3].

References

  • BenchChem. In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. (General protocols for NBS bromination of aminobenzoates). Link

  • Manac Inc. Active/inactive aromatic ring bromination: Bromination reactions that use NBS.[9] (Solvent effects on regioselectivity). Link

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.[2] (CN104557626A).[2] (Analogous chemistry for highly substituted fluorobenzoates). Link

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate.[2] (Standard workup procedures for ethyl aminobenzoates). Link

  • ChemUniverse. 4-AMINO-3-BROMO-5-FLUOROBENZOIC ACID [P41530].[10] (Commercial availability and CAS verification). Link

Sources

Optimization of reaction conditions for Ethyl 4-Amino-3-bromo-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but a framework for understanding the critical parameters of the reaction, enabling you to troubleshoot common issues and optimize conditions for your specific laboratory environment. The target molecule is a valuable substituted aniline derivative, often used as a key building block in the development of pharmaceuticals and other advanced materials.[1]

The core of this synthesis is a regioselective electrophilic aromatic substitution (bromination) on the Ethyl 4-amino-5-fluorobenzoate starting material. The reaction is governed by the powerful ortho-, para-directing and activating effect of the amine group, which must be carefully modulated to achieve mono-substitution at the desired C3 position and avoid common pitfalls like over-bromination.[2]

Section 1: Recommended Synthesis Protocol

This protocol details a robust starting point for the synthesis. Subsequent sections will address how to modify these parameters when faced with specific experimental challenges.

Reaction Scheme

Caption: Overall reaction for the synthesis.

Experimental Procedure
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Ethyl 4-amino-5-fluorobenzoate (1.0 eq.) in anhydrous acetonitrile (MeCN, approx. 10 mL per gram of starting material).

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the cooled starting material solution over 30-45 minutes. The dropwise addition is critical to control the local concentration of the electrophile and minimize side reactions.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?

Possible Causes & Solutions:

  • Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. The efficacy of NBS is crucial for the reaction.[2]

    • Solution: Use a fresh bottle of NBS or recrystallize your existing stock from water. Always store NBS in a cool, dark, and dry place.

  • Cause 2: Insufficient Reaction Time or Temperature. While controlling the reaction temperature is key to selectivity, excessively low temperatures or short reaction times can prevent the reaction from reaching completion.

    • Solution: First, confirm by TLC that the starting material is truly unreacted. If so, after adding NBS at 0°C, allow the reaction to warm to room temperature and monitor for another 2-4 hours. A modest increase in temperature can often drive the reaction to completion without significantly compromising selectivity.

  • Cause 3: Poor Quality Solvent. The presence of water in the acetonitrile can react with NBS and inhibit the desired bromination.

    • Solution: Always use anhydrous solvent for the reaction. If you suspect your solvent has absorbed atmospheric moisture, use a freshly opened bottle or dry it over molecular sieves.

Q2: I'm observing a significant amount of a second product spot on my TLC, which I suspect is a di-brominated species. How can I prevent this?

Possible Causes & Solutions:

  • Cause 1: Over-activation of the Aromatic Ring. The amino group is a very strong activating group, making the product, this compound, susceptible to a second bromination. This is a common challenge in halogenating activated aromatic systems.[3]

    • Solution A (Temperature Control): The primary method to enhance selectivity is to lower the reaction temperature. Perform the entire reaction, including the addition of NBS, at 0°C or even -10°C. Lower temperatures slow the rate of the second bromination more significantly than the first.

    • Solution B (Controlled Reagent Addition): Instead of adding the NBS solution all at once, add it portion-wise or very slowly via a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

    • Solution C (Stoichiometry): Reduce the equivalents of NBS from 1.05 to 1.0. This may result in some unreacted starting material, but it can be easily separated during purification and significantly reduces the formation of the di-brominated impurity.

Q3: The purification by column chromatography is difficult. The product and a major impurity are eluting very close together. What can I do?

Possible Causes & Solutions:

  • Cause 1: Structurally Similar Impurity. The most likely culprit is the di-brominated byproduct, which often has a similar polarity to the desired mono-brominated product, leading to poor separation.

    • Solution A (Optimize Chromatography): Experiment with different solvent systems. A switch from a standard Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or Toluene/Acetone gradient can alter the selectivity of the separation. Using a high-performance silica gel with a smaller particle size can also increase resolution.

    • Solution B (Recrystallization): If the product is a solid, recrystallization is an excellent and scalable alternative to chromatography. Test various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) on a small scale to find conditions that allow the desired product to crystallize out, leaving impurities in the mother liquor.

    • Solution C (Protecting Group Strategy): For a more robust, albeit longer, solution, consider temporarily protecting the activating amino group as an amide (e.g., using acetic anhydride to form the acetamide). The amide is less activating, which can provide much greater control over the bromination step. The protecting group is then removed in a subsequent step. This approach can prevent the formation of closely-eluting impurities from the outset.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Why is acetonitrile often the preferred solvent over others like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

    • A: Acetonitrile is a polar aprotic solvent that effectively dissolves both the aromatic starting material and NBS. Unlike THF, it is not susceptible to radical abstraction. Compared to DCM, it often provides better reaction kinetics and a more homogeneous reaction mixture, which is critical for controlled reagent addition.

  • Q: How can I effectively monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 3:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside a spot of your starting material. The reaction is complete when the starting material spot has disappeared. For more quantitative analysis, LC-MS can be used to track the percentage conversion and the formation of any byproducts in real-time.

  • Q: What are the primary safety considerations for this reaction?

    • A: N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetonitrile is flammable and toxic. Ensure all operations are performed away from ignition sources.

Section 4: Visualized Workflows

General Experimental Workflow

G start Start: Prepare Flask & Reagents dissolve Dissolve Ethyl 4-amino-5-fluorobenzoate in Anhydrous MeCN start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_nbs Slow, Dropwise Addition of NBS Solution (1.05 eq) cool->add_nbs react Stir at 0°C to RT Monitor by TLC/LC-MS add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench extract Workup & Extraction (EtOAc / H₂O) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Logic Diagram

G start Analyze Crude Product (TLC / LCMS) low_yield Problem: Low Yield / High SM Content start->low_yield Low Conversion? impurity Problem: Significant Byproduct Formation start->impurity Di-bromo Product? clean_rxn Proceed to Purification start->clean_rxn Clean Conversion? check_nbs Action: Use fresh/recrystallized NBS. Ensure anhydrous solvent. low_yield->check_nbs increase_time Action: Increase reaction time or allow warming to RT. low_yield->increase_time lower_temp Action: Lower temp to 0°C or -10°C. Reduce NBS to 1.0 eq. impurity->lower_temp slow_add Action: Add NBS solution slowly over a longer period. impurity->slow_add

Caption: Decision tree for troubleshooting common issues.

References

  • Gzella, A., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1151. Available at: [Link]

  • IUCr Journals. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • Blotny, G. (2006). This compound. Molbank, 2006(4), M502. Available at: [Link] (Note: While this reference exists, a direct synthesis protocol is not detailed, highlighting the need for optimization guides like this one.)

  • Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 25(1), 89-101. Available at: [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]

  • Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]

  • Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science. Available at: [Link]

  • Hu, H., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 20, 114-120. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Available at: [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

  • Appchem. (n.d.). 4-Amino-3-bromo-5-fluorobenzoic acid. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is engineered for researchers encountering selectivity limits when purifying halogenated aromatic systems. Unlike standard aliphatic separations, halogenated arenes possess unique electronic signatures (


-holes, 

-deficiency) that require specific stationary phase interactions beyond simple hydrophobicity.
Module 1: High-Performance Liquid Chromatography (HPLC)
The Challenge: Positional Isomer Resolution

Standard C18 (ODS) columns often fail to separate positional isomers (e.g., o-chlorophenol vs. p-chlorophenol) because their hydrophobicities (logP) are nearly identical.

The Solution: Exploiting the "Fluorine Effect"

To separate these compounds, you must exploit


-

interactions
and electrostatic selectivity rather than just hydrophobicity.

Recommended Stationary Phase: Pentafluorophenyl (PFP) [1][2][3][4]

  • Mechanism: The fluorine atoms on the PFP ring are highly electronegative, creating an electron-deficient aromatic ring (Lewis acid).[5] This creates a strong specific interaction with the electron-rich

    
    -cloud of your halogenated aromatic analyte.
    
  • Shape Selectivity: PFP phases are rigid, offering superior steric recognition for ortho- substituted halogens compared to the flexible alkyl chains of C18.

Comparison of Selectivity Mechanisms:

FeatureC18 (Octadecyl)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Force Hydrophobic (Dispersive)Hydrophobic +

-


-

+ Dipole-Dipole + Shape
Best For General screeningAromatics with differing logPHalogenated isomers , Nitro-aromatics
Isomer Resolution PoorModerateExcellent
Interactive Workflow: Column Selection Logic

HPLC_Selection Start Start: Analyte Characterization Isomers Are there positional isomers? (e.g., o-/p- chloro) Start->Isomers Hydrophobicity Is Hydrophobicity difference > 0.5 logP? Isomers->Hydrophobicity No PFP Use PFP (Pentafluorophenyl) Isomers->PFP Yes (Critical Pair) C18 Use C18 Column Hydrophobicity->C18 Yes Phenyl Use Phenyl-Hexyl Hydrophobicity->Phenyl No

Figure 1: Decision matrix for selecting stationary phases based on analyte structural isomerism.

Module 2: Gas Chromatography (GC)
The Challenge: Dehalogenation in the Inlet

Halogenated aromatics, particularly iodinated and brominated species, are thermally labile. A common artifact is the appearance of a dehalogenated peak (e.g., observing benzene when injecting iodobenzene). This occurs due to catalytic breakdown on active sites in the inlet liner or gold seal.

Troubleshooting Protocol: Inlet Deactivation

Q: I see a "fronting" peak or a dehalogenated artifact. How do I fix this?

  • Liner Selection:

    • Avoid: Standard glass wool liners. The surface area of the wool provides active sites that catalyze dehalogenation at high temperatures.

    • Use: Ultra-inert, deactivated liners. If the sample is relatively clean, use a wool-free laminar cup liner or a single taper liner to minimize surface contact.

  • Temperature Control:

    • Halogen-carbon bonds are weaker than C-H bonds. Lower the inlet temperature by 20–30°C.

    • Guideline: If boiling point allows, keep inlet < 220°C for iodinated compounds.

  • Column Selection:

    • Use a trifluoropropylmethyl polysiloxane phase (e.g., Rtx-200). The lone pair electrons on the stationary phase fluorines interact selectively with the halogenated analytes, pulling them away from the solvent front better than 5% phenyl phases.

Module 3: Flash Chromatography (Purification)
The Challenge: Solubility vs. Resolution

Halogenated aromatics often have poor solubility in non-polar mobile phases (Hexane/Heptane) but dissolve well in strong solvents (DCM, Acetone). Injecting a liquid sample dissolved in DCM onto a silica column causes "solvent wash," where the strong solvent carries the compound down the column, destroying separation.

The Solution: Dry Loading Protocol

Theory: By adsorbing the compound onto silica before loading, you eliminate the solvent effect, effectively starting the chromatography with zero band broadening.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in the minimum amount of a volatile, strong solvent (DCM or Acetone).

  • Adsorption: Add raw Silica Gel (40–63 µm) to the flask.

    • Ratio: 1 part crude sample : 3 parts Silica Gel (by weight).

  • Evaporation: Rotovap the mixture until it is a free-flowing dry powder.

    • Critical Check: If it is sticky, you added too little silica or solvent remains.

  • Loading: Pour the powder into a solid-load cartridge (or on top of the column bed) and cap it with a frit/sand.

  • Elution: Begin gradient elution.

Module 4: Frequently Asked Questions (FAQs)

Q1: My chlorinated phenol peak is tailing severely on HPLC. Why? A: This is likely "silanol sting." The acidic phenol proton interacts with residual silanols on the silica support.

  • Fix: Ensure your mobile phase pH is low (pH 2-3) using 0.1% Formic Acid or TFA. This protonates the silanols, neutralizing their charge and preventing secondary interactions. Alternatively, use an "end-capped" PFP column.

Q2: Can I use UV detection for all halogenated aromatics? A: Generally, yes, but be aware of the Auxochrome Effect .

  • Halogens are auxochromes; they shift the absorption maximum (

    
    ) to longer wavelengths (bathochromic shift).
    
  • Tip: Do not assume the

    
     of chlorobenzene (265 nm) applies to iodobenzene. Run a UV scan on a PDA detector to optimize sensitivity.
    

Q3: Is it safe to rotovap perfluorinated aromatics? A: Exercise extreme caution. Many low-molecular-weight halogenated aromatics (e.g., fluorobenzene, difluorobenzene) are highly volatile.

  • Protocol: Do not use high vacuum. Set the water bath to < 30°C and monitor closely. For highly volatile compounds, avoid dry loading; use liquid loading with a weaker solvent if possible.

References
  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Demonstrates PFP selectivity for halogenated/aromatic functionalities).

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Specific data on separating ortho/meta/para isomers).

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations. (Details on Rtx-200 and trifluoropropyl phases for halogenated compounds).

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column (Triart PFP).[6] (Mechanistic explanation of

    
    -
    
    
    
    and dipole interactions).
  • Biotage. Which loading method should I use for purification by flash chromatography? ( definitive guide on Dry Loading vs. Liquid Loading).

Sources

Technical Support Center: Purification of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS No. 1160574-67-3). We address common and complex impurity issues with practical, field-proven protocols and explain the scientific rationale behind each step to ensure you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and handling of this compound.

Q1: What are the most likely impurities in my crude sample?

A1: Impurities are almost always a direct consequence of the synthetic route employed. The most common impurities arise from incomplete reactions or side reactions during the synthesis.

Impurity NamePotential Source / Synthetic StepTypical Polarity Relative to Product
4-Amino-3-bromo-5-fluorobenzoic acidIncomplete Fischer esterification of the parent acid.[1]More Polar
Ethyl 4-Amino-5-fluorobenzoateIncomplete bromination of the starting ester.Less Polar
Ethyl 4-Amino-3,X-dibromo-5-fluorobenzoateOver-bromination of the aromatic ring. Aromatic amines are highly activated and can be susceptible to polybromination.[2]Less Polar / Similar
Starting Aniline Precursor (e.g., 4-amino-3-bromo-5-fluorotoluene)If synthesis involves oxidation of a methyl group followed by esterification.Less Polar
Oxidized Species (colored impurities)Air or light-induced oxidation of the electron-rich aromatic amine.Variable, often highly polar
Residual Solvents (e.g., Ethanol, Toluene, DMF)Carryover from the reaction or initial workup.N/A
Q2: How can I perform a quick purity assessment of my material?

A2: A rapid purity check is crucial before committing to a large-scale purification.

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude material alongside any available starting materials on a silica gel plate. A mobile phase of 3:1 Hexane:Ethyl Acetate should provide good separation. The presence of multiple spots indicates impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad and depressed melting point range is a strong indicator of impurities.

  • ¹H NMR Spectroscopy: A quick NMR spectrum can reveal the presence of major impurities. Look for unexpected peaks or incorrect integration ratios, especially for protons on the aromatic ring or the ethyl ester group.

Q3: My isolated solid is off-white or has a pink/brown tint. What causes this and is it a problem?

A3: This discoloration is typically due to the oxidation of the aromatic amino group, forming small quantities of highly colored polymeric impurities. While often present in trace amounts, they can be aesthetically undesirable and may interfere with subsequent reactions. This can be addressed by dissolving the crude product in a suitable solvent (like ethyl acetate), adding a small amount of activated carbon, heating briefly, and filtering through a pad of celite to remove the carbon and adsorbed colored impurities before proceeding with recrystallization.

Q4: I need to purify a multi-gram batch. Which technique should I try first?

A4: For multi-gram quantities, recrystallization is the most efficient first-line approach. It is scalable, cost-effective, and can yield very high-purity material if a suitable solvent is found. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the main product. See the detailed protocol in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This section provides detailed, step-by-step protocols for resolving specific, challenging purification scenarios.

Workflow: Selecting a Purification Strategy

Before diving into specific protocols, use this decision tree to select the most appropriate strategy based on your initial purity assessment.

G cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Purification Method cluster_3 Purity Verification start Crude Product (this compound) tlc Run TLC Analysis start->tlc more_polar Major impurity is MORE polar? (e.g., starting carboxylic acid) tlc->more_polar Spot has lower Rf less_polar Major impurity is LESS polar? (e.g., un-brominated starting material) tlc->less_polar Spot has higher Rf multiple Multiple impurities or impurities of similar polarity? tlc->multiple Multiple spots / streaking acid_base Perform Acid-Base Extraction more_polar->acid_base chromatography Perform Column Chromatography less_polar->chromatography recrystallize Perform Recrystallization multiple->recrystallize verify Verify Purity (TLC, HPLC, MP, NMR) acid_base->verify chromatography->verify recrystallize->verify pure Product is Pure verify->pure not_pure Still Impure verify->not_pure not_pure->chromatography Try alternative method

Caption: Decision workflow for purifying this compound.

Problem 1: Contamination with Acidic Starting Material (4-Amino-3-bromo-5-fluorobenzoic acid)

This is a common issue resulting from incomplete esterification. The carboxylic acid is significantly more polar than the desired ester product, making it an ideal candidate for removal via a liquid-liquid extraction based on its acidic properties.

Solution: Acid-Base Extraction

This technique exploits the difference in acidity between the desired ester (neutral) and the carboxylic acid impurity (acidic). By washing an organic solution of the crude product with a mild aqueous base, the acidic impurity is deprotonated to form a water-soluble carboxylate salt, which is extracted into the aqueous phase.[1]

G cluster_0 Organic Layer cluster_1 Aqueous Layer start Crude Product dissolved in Ethyl Acetate (Organic Layer) add_base Add aq. NaHCO₃ solution and shake in separatory funnel start->add_base separate Allow layers to separate add_base->separate org_layer Desired Product (Ester) remains in Ethyl Acetate separate->org_layer aq_layer Acid impurity is deprotonated and moves to aqueous layer as a water-soluble salt separate->aq_layer wash_org Wash Organic Layer with brine, dry over Na₂SO₄, filter, and evaporate solvent org_layer->wash_org drain_aq Drain and discard Aqueous Layer aq_layer->drain_aq final_product Purified Product wash_org->final_product

Caption: Logic of Acid-Base Extraction for removing acidic impurities.

Detailed Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure from CO₂ evolution.

  • Separation: Allow the layers to fully separate. The organic layer (containing your product) will typically be the top layer if using ethyl acetate and the bottom layer if using DCM.

  • Extraction: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Problem 2: Contamination with Less Polar or Similarly Polar Impurities

Impurities like over-brominated byproducts or un-brominated starting materials often have polarities that are too close to the desired product for effective separation by extraction or recrystallization. In these cases, column chromatography is the method of choice.[3]

Solution: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Recommended Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for separating moderately polar organic compounds.
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (to ~4:1 or 3:1). This ensures less polar impurities elute first, followed by the product, leaving highly polar impurities on the column.
Loading Method Dry LoadingFor best resolution, dissolve the crude product in a minimal amount of DCM, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be loaded evenly onto the top of the column.
Monitoring TLCCollect fractions and monitor them by TLC to identify which ones contain the pure product.

Detailed Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) and pack a glass chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Carefully add the dry-loaded sample as a thin, even layer on top of the silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the low-polarity mobile phase, collecting the eluting solvent in fractions.

  • Gradient Increase: Gradually increase the proportion of ethyl acetate in the mobile phase to increase its polarity. This will begin to move your product down the column. A typical gradient might be:

    • 2 column volumes of 9:1 Hexane:EtOAc

    • 5-10 column volumes of 4:1 Hexane:EtOAc

    • 2 column volumes of 3:1 Hexane:EtOAc

  • Fraction Collection & Analysis: Collect fractions of a consistent volume (e.g., 10-20 mL). Spot every few fractions on a TLC plate to track the separation.

  • Isolation: Once the fractions containing the pure product are identified, combine them and remove the solvent using a rotary evaporator to yield the purified solid.

Problem 3: Product Fails to Solidify or Oiling Out During Recrystallization

This issue often arises when the impurity load is very high or when an inappropriate recrystallization solvent is used. The impurities suppress the melting point and disrupt the crystal lattice formation.

Solution: Systematic Recrystallization with a Solvent Screen

Recrystallization is a powerful technique for achieving high purity, relying on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[5]

Detailed Protocol:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) dropwise at room temperature until the solid just dissolves. A good single solvent will dissolve the compound poorly at room temperature but completely upon heating.

    • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or DCM) and add a "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy. Heat to clarify, then cool to induce crystallization.[6]

  • Recrystallization (Scale-Up):

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or "good" solvent of a binary pair) in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears, then add a few drops of the "good" solvent to re-clarify.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Analytical Verification of Purity

After any purification procedure, it is essential to verify the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis.

Typical HPLC Method:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm and 305 nm[7]
Injection Volume 10 µL
Sample Prep ~1 mg/mL in Acetonitrile/Water (1:1)

This method should effectively separate the target compound from most common process-related impurities.[8][9]

References

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. [Link]

  • Google Patents. (2009).
  • International Union of Crystallography. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (2018). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. [Link]

  • Pharmaffiliates. Aminobenzoic Acid-impurities. [Link]

  • PubMed. (2002). Regioselective one-pot bromination of aromatic amines. [Link]

  • ETERA. (2024). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. [Link]

  • National Center for Biotechnology Information. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • ResearchGate. Bromination of amines. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

  • Chemspace. Ethyl 4-amino-3-bromo-5-hydroxybenzoate. [Link]

  • Der Pharma Chemica. (2015). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. [Link]

  • Journal of the Chemical Society C: Organic. (1970). A selective bromination of aromatic amines. [Link]

  • CyberLeninka. (2018). Bromination of aromatic amines. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • The Pharma Innovation. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]

  • ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

  • Sorbead India. Amino Acid Purification - Column Chromatography. [Link]

  • PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

  • ResearchGate. Column chromatography of amino acids with florescence detection. [Link]

  • YouTube. (2020). Column Chromatography. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

  • Google Patents. (2020).

Sources

Technical Support Center: Stability of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Acid Paradox"

The Core Issue: Researchers often encounter conflicting behavior with Ethyl 4-amino-3-bromo-5-fluorobenzoate in acidic environments. The molecule is synthesized under acidic conditions (Fischer Esterification), yet it frequently degrades or "disappears" during acidic workups.[1]

The Scientific Reality: The stability of this molecule is governed by water activity (


).[1]
  • Anhydrous Acid: The ester is chemically stable.[1] The primary interaction is the protonation of the aniline nitrogen (

    
    ), forming a stable salt.[1]
    
  • Aqueous Acid: The ester is susceptible to acid-catalyzed hydrolysis, reverting to the parent benzoic acid.[1] This reaction is accelerated by heat and low pH.[1]

Part 2: Visualizing the Stability Landscape[1][2]

The following diagram illustrates the divergent pathways this molecule takes depending on the presence of water.

StabilityPathways cluster_conditions Environmental Factors Start Ethyl 4-Amino-3-bromo- 5-fluorobenzoate (Neutral Ester) Salt Ammonium Salt (Soluble in Water/Acid) Start->Salt H+ (Fast) Reversible Activated Activated Carbonyl (Protonated Ester) Start->Activated H+ (Equilibrium) Salt->Start Neutralization (Base) Tetra Tetrahedral Intermediate Activated->Tetra + H2O (Rate Limiting in Aq.) Product 4-Amino-3-bromo- 5-fluorobenzoic Acid (Hydrolysis Impurity) Tetra->Product - EtOH

Figure 1: Mechanistic pathway showing the competition between reversible salt formation (green) and irreversible hydrolysis (red) in acidic media.[1]

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My product disappears into the aqueous layer during extraction."

User Question:

"I washed my reaction mixture with 1M HCl to remove impurities. The organic layer looks clean, but my yield dropped by 60%. Did the compound decompose?"

Technical Diagnosis: Likely Phase Transfer , not decomposition.[1] The amino group (


) on the benzene ring is a base.[1] In the presence of 1M HCl, it protonates to form the hydrochloride salt (

).[1] Unlike the neutral ester, this salt is highly polar and water-soluble.[1] You have effectively extracted your product out of the organic layer and into the waste aqueous stream.[1]

Corrective Action:

  • Check the Aqueous Layer: Do not discard the acid wash.[1] Neutralize a small aliquot with saturated

    
    .[1][2] If a precipitate forms or the solution becomes cloudy, your product is there.[1]
    
  • Recovery: Basify the aqueous layer to pH 8-9 using

    
     or dilute NaOH (keep it cold to prevent hydrolysis). Extract immediately with Ethyl Acetate or DCM.[1]
    
  • Prevention: For acidic washes, use a weaker acid (e.g., 5% Citric Acid) or ensure the pH is not low enough to fully protonate the aniline (though this is difficult given the basicity of anilines).[1] Alternatively, skip the acid wash and purify via column chromatography.[1]

Issue 2: "I see a new peak at RRT 0.78 during HPLC analysis."

User Question:

"After stirring my compound in HCl/Ethanol for 24 hours, a new peak appeared earlier in the chromatogram. Is this the acid?"

Technical Diagnosis: Yes, this is likely Acid-Catalyzed Hydrolysis .[1] While ethyl esters are synthesized in acid, the reaction is an equilibrium.[1] If water is present (even trace amounts in "dry" ethanol or from atmospheric moisture) and the mixture is heated or left for prolonged periods, the equilibrium shifts toward the carboxylic acid (4-Amino-3-bromo-5-fluorobenzoic acid).[1]

Data Validation (Hypothetical HPLC Profile):

CompoundRetention Time (min)RRTSpectral Signature (UV)
Parent Ester 12.51.00

285 nm
Acid Impurity 9.80.78Shifted

(pH dependent)
Debrominated 11.20.90Loss of isotopic pattern

Corrective Action:

  • Confirm Identity: Inject a standard of the benzoic acid (CAS 1027512-98-6) if available.[1] Alternatively, check LC-MS; the impurity should show a mass loss of 28 Da (Ethyl group - H).[1]

  • Control Water: Ensure solvents are anhydrous. Use molecular sieves if storing acidic stock solutions.[1]

  • Temperature Control: Hydrolysis rates increase exponentially with temperature.[1] Store acidic solutions at 4°C.

Issue 3: "Can I use HBr/Acetic Acid for deprotection steps on other parts of the molecule?"

User Question:

"I need to remove a Boc group elsewhere on the scaffold. Is the ethyl ester compatible with 33% HBr in Acetic Acid?"

Technical Diagnosis: Proceed with Caution. While the ethyl ester is relatively robust, HBr is a strong nucleophile and acid.[1]

  • Transesterification Risk: If the solvent is not ethanol, you risk transesterification (e.g., forming the acetate ester or methyl ester if methanol is present).[1]

  • Halogen Exchange: While rare on the ring without copper catalysis, harsh conditions with high bromide concentrations could theoretically disturb the C-F bond, though the C-Br bond is the more labile one.[1]

  • Hydrolysis: Acetic acid often contains water.[1]

Recommended Protocol: Use HCl in Dioxane or TFA in DCM (Trifluoroacetic acid).[1] TFA is generally too weak to hydrolyze the ethyl ester at room temperature over short durations (1-2 hours) but strong enough to remove Boc groups.[1]

Part 4: Standardized Stability Assessment Protocol

If you are qualifying a new lot or testing storage conditions, use this self-validating protocol.

Objective: Determine the half-life (


) of the ester in a specific acidic medium.

Materials:

  • Test Compound: this compound.[1][3][4]

  • Solvent A: Acetonitrile (HPLC Grade).[1]

  • Acid Medium: 0.1M HCl in Water/ACN (50:50).[1]

  • Internal Standard: Benzophenone (inert to acid).[1]

Workflow:

  • Preparation: Dissolve 10 mg of Test Compound and 5 mg of Internal Standard in 10 mL of ACN.

  • Initiation: Add 10 mL of 0.2M HCl (aq) to the solution. Final conc: 0.1M HCl.

  • Incubation: Hold at 25°C (Room Temp) and 40°C (Stress).

  • Sampling:

    • Timepoints: T=0, 1h, 4h, 12h, 24h.[1]

    • Quench: Take 100 µL aliquot

      
       Add to 900 µL Neutralizing Buffer (Ammonium Acetate pH 7).[1]
      
  • Analysis: Inject on HPLC (C18 Column, Water/ACN gradient).

Acceptance Criteria:

  • Stable: < 2% degradation after 24h at 25°C.[1]

  • Labile: > 5% degradation requires process modification (e.g., switch to isopropyl ester for higher steric stability).[1]

Part 5: References

  • Synthesis of Halogenated Benzoates: Dean, R. D.[1][4] (2014).[1] "Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions." Cardiff University.[1] (Describes the synthesis and handling of this compound as Intermediate 218).

  • Esterification Protocols (Analogous Chemistry): Appiah, C. et al.[1][5] (2017).[1][2][5] "Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate..." IUCrData. (Details the acid-catalyzed synthesis and stability of the difluoro-analog).

  • General Reactivity of Amino-Halogenated Benzoates: Sigma-Aldrich/Merck.[1] "Ethyl 3-amino-4-fluorobenzoate Safety Data Sheet."[1] (Provides baseline handling data for fluoro-amino benzoates).

  • Acidic Hydrolysis Mechanisms: Organic Chemistry Portal. "Fischer Esterification and Hydrolysis."[1] (Mechanistic grounding for the equilibrium discussed in Part 2).

Sources

Stability of Ethyl 4-Amino-3-bromo-5-fluorobenzoate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Basic Conditions

Welcome to the technical support center for Ethyl 4-Amino-3-bromo-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound under basic conditions. As Senior Application Scientists, we have compiled this resource to explain the "why" behind the experimental observations and to provide practical, field-tested guidance.

Introduction: The Chemistry of this compound

This compound is a substituted aromatic compound with several functional groups that dictate its reactivity and stability. Understanding the interplay of the ethyl ester, the amino group, and the halogen substituents (bromo and fluoro) is crucial for designing robust experimental protocols and for troubleshooting unexpected results.

This guide will focus on the principal stability concern under basic conditions: the hydrolysis of the ethyl ester, and will also address potential secondary degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under basic conditions?

A1: The primary and most rapid degradation pathway is the saponification of the ethyl ester group. This is a base-mediated hydrolysis reaction that cleaves the ester bond, resulting in the formation of the corresponding carboxylate salt (4-amino-3-bromo-5-fluorobenzoate) and ethanol. This reaction is generally irreversible under basic conditions.

Q2: I've observed a color change in my basic solution of this compound over time. What could be the cause?

A2: A color change, often to a yellow or brown hue, is likely due to the oxidation of the aniline (amino group) moiety. Aromatic amines can be susceptible to oxidation, especially in the presence of air (oxygen) and basic conditions, which can lead to the formation of colored impurities such as azo compounds.

Q3: Is there a risk of the bromo or fluoro groups being displaced under basic conditions?

A3: While nucleophilic aromatic substitution (SNAr) is a known reaction for aryl halides, it is less likely to be the primary degradation pathway for this molecule under typical basic conditions (e.g., aqueous sodium hydroxide at room temperature or slightly elevated temperatures). The fluorine atom is a better leaving group than bromine in SNAr reactions. However, saponification of the ester is expected to be a much faster reaction. The presence of the electron-donating amino group also deactivates the ring towards nucleophilic attack. Severe conditions, such as very high temperatures or the use of specific nucleophiles, might lead to some degree of halogen displacement.

Q4: What are the expected degradation products I should be looking for?

A4: The primary degradation product will be 4-Amino-3-bromo-5-fluorobenzoic acid (after acidic workup of the carboxylate salt). Secondary, and likely minor, degradation products could include compounds resulting from the oxidation of the amino group or, under more forcing conditions, nucleophilic substitution of the fluorine atom (e.g., replacement with a hydroxyl group).

Q5: How can I monitor the stability of my compound in a basic solution?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in basic media.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid disappearance of the starting material peak in HPLC analysis. Saponification: The ethyl ester is rapidly hydrolyzing to the corresponding carboxylic acid.- Confirm the identity of the new, more polar peak as 4-Amino-3-bromo-5-fluorobenzoic acid by LC-MS or by comparing its retention time to a standard. - If the goal is to maintain the ester, avoid basic conditions or use a non-nucleophilic organic base at low temperatures.
Appearance of multiple, small impurity peaks in the chromatogram over time. Oxidation of the aniline group: The amino group is sensitive to oxidation, leading to various byproducts. Secondary degradation: The primary degradation product may be further degrading under the reaction conditions.- Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Analyze samples at earlier time points to distinguish primary from secondary degradation products.
Poor mass balance in quantitative analysis (sum of parent and degradants is less than 100%). Formation of non-UV active products: Some degradation products may not have a chromophore and are therefore not detected by a UV detector. Precipitation of degradation products: The carboxylic acid product may be less soluble in the reaction mixture. Formation of volatile products. - Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-UV active compounds. - Check for any precipitate in the sample vial. If present, dissolve it in a suitable solvent and analyze.
Inconsistent results between experimental runs. Variability in base concentration, temperature, or exposure to air. - Ensure precise control of all experimental parameters. Use calibrated equipment for measuring reagents and controlling temperature. - Standardize the procedure for sample preparation and handling to minimize variations in air exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Basic Conditions

This protocol outlines a forced degradation study to identify the degradation products of this compound under basic stress. Forced degradation studies are a crucial component of pharmaceutical development for establishing the stability-indicating nature of analytical methods.[1][2]

Objective: To generate and identify degradation products under basic conditions.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.

  • Incubation: Store the stressed and control samples at 60°C.

  • Time Points: Withdraw aliquots from the stressed sample at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the aliquots from the stressed sample with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the control and stressed samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[3][4][5][6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30°C

Method Validation: The specificity of the method should be confirmed by ensuring that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is recommended.

Visualizations

Chemical Structures and Primary Degradation Pathway

Caption: Primary degradation of this compound.

Troubleshooting Workflow for Unexpected Degradation

G start Unexpected Peak(s) in HPLC Chromatogram q1 Is the primary peak a new, more polar compound? start->q1 a1_yes Likely Saponification Product q1->a1_yes Yes a1_no Multiple Minor Peaks or Color Change q1->a1_no No action1 Confirm structure by LC-MS a1_yes->action1 q2 Was the experiment run under air? a1_no->q2 a2_yes Potential Aniline Oxidation q2->a2_yes Yes a2_no Consider Other Side Reactions q2->a2_no No action2 Repeat under inert atmosphere (N2 or Ar) a2_yes->action2 action3 Investigate Nucleophilic Aromatic Substitution (SNAr) or other pathways a2_no->action3

Caption: Troubleshooting unexpected degradation products.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Synthesis of Indoles from o-Haloanilines. (2023, July 6). The Journal of Organic Chemistry.
  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Amneal Pharmaceuticals.
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). International Journal of Trend in Scientific Research and Development.
  • Stability Indicating HPLC Method Development: A Review. (2025). International Research Journal of Pharmacy and Medical Sciences.
  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (n.d.). PubMed.
  • Synthesis of Indoles from o-Haloanilines. (2023, July 6). The Journal of Organic Chemistry.
  • Stability Indicating HPLC Method Development: A Review. (2019). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate.
  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Metrics Contract Services.
  • Nucleophilic Aromatic Substitution. (n.d.). NPTEL.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). MDPI.
  • Studies in Nucleophilic Aromatic Substitution. (n.d.). Amanote Research.
  • This compound. (n.d.). Chem-Impex. Retrieved from [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2016, February 3). Beilstein Journals.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (2026, January 2). ResearchGate.
  • A new reaction of acid chlorides. Intramolecular ortho-chlorination. (n.d.). RSC Publishing.
  • SAFETY DATA SHEET: 2-Amino-3-bromo-5-fluorobenzoic acid. (n.d.). Thermo Fisher Scientific.
  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (n.d.). PMC - NIH.
  • Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. (2019, July 18). MDPI.
  • 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester. (n.d.). Chem-Impex.

Sources

Technical Support Center: Sandmeyer Reactions on Bromo-Fluoro-Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the Sandmeyer reaction on bromo-fluoro-aniline substrates.

The Sandmeyer reaction is a cornerstone of synthetic chemistry, enabling the transformation of an amino group on an aromatic ring into a wide array of functionalities.[1][2][3] However, when working with highly functionalized substrates such as bromo-fluoro-anilines, the reaction can present unique challenges, often leading to a mixture of products that complicate purification and reduce yields. This guide is designed to help you navigate these complexities, offering troubleshooting advice and a deeper understanding of the underlying chemistry to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect when performing a Sandmeyer reaction on a bromo-fluoro-aniline?

When performing a Sandmeyer reaction with bromo-fluoro-anilines, you are likely to encounter several by-products in addition to your desired halogen-exchanged product. The formation of these impurities is primarily governed by the radical mechanism of the reaction.[1][2] The principal by-products include:

  • Phenols: Formation of the corresponding bromo-fluoro-phenol is a common side reaction. This occurs when the aryl radical intermediate reacts with water present in the reaction medium.[1]

  • Biaryl Compounds: The radical nature of the Sandmeyer reaction intermediate can lead to the coupling of two aryl radicals, resulting in the formation of a dimeric biaryl species. The detection of these biaryl by-products is strong evidence for the radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

  • Hydrodediazoniation Products: This involves the replacement of the diazonium group with a hydrogen atom, leading to a bromo-fluorobenzene. This is a significant side reaction, especially with substrates bearing electron-withdrawing groups like bromine and fluorine.

  • Azo Compounds: If the diazotization is incomplete or if there is an excess of the starting aniline, the diazonium salt can couple with the unreacted aniline to form a brightly colored azo compound.

Troubleshooting Guide: Identifying and Mitigating By-products

This section provides a detailed breakdown of the common by-products, their mechanisms of formation, and strategies to minimize their presence in your reaction mixture.

Issue 1: Significant Formation of Bromo-Fluoro-Phenol

Symptoms:

  • A significant peak in your LC-MS or GC-MS corresponding to the molecular weight of the hydroxylated product.

  • A colored reaction mixture, as phenols can sometimes form colored impurities upon oxidation.

Causality: The formation of phenols is a classic side reaction in Sandmeyer chemistry and arises from the reaction of the aryl radical intermediate with water.[1] The aryl radical, being electron-deficient, is susceptible to attack by nucleophiles present in the reaction mixture.

Mitigation Strategies:

  • Anhydrous Conditions: While challenging in aqueous diazotization, minimizing the amount of water can reduce phenol formation. For Sandmeyer reactions that can be performed in organic solvents, using anhydrous solvents and reagents is beneficial.

  • Temperature Control: The diazonium salt is thermally unstable and can decompose to an aryl cation, which is highly reactive towards water. Maintaining a low temperature (0-5 °C) during the diazotization and the Sandmeyer reaction is crucial to suppress this decomposition pathway.

  • Use of Copper(I) Oxide: For intentional hydroxylation, copper(I) oxide is used.[1] To avoid this, ensure your copper(I) halide is free from oxide impurities.

Issue 2: Presence of Dimeric Biaryl Impurities

Symptoms:

  • A high molecular weight by-product detected by mass spectrometry, corresponding to the dimer of your bromo-fluoro-phenyl radical.

Causality: The aryl radical intermediate in the Sandmeyer reaction can dimerize, especially at higher concentrations of the radical. This is a common fate for radical species.

Mitigation Strategies:

  • Slow Addition: Adding the diazonium salt solution slowly to the copper(I) halide solution ensures that the concentration of the aryl radical intermediate remains low at any given time, thus minimizing the rate of dimerization.

  • Efficient Stirring: Good agitation ensures that the generated aryl radical quickly reacts with the halide source, rather than another aryl radical.

Issue 3: Formation of Bromo-Fluorobenzene (Hydrodediazoniation)

Symptoms:

  • A product peak in your analysis that corresponds to the starting bromo-fluoro-aniline minus the amino group.

Causality: Hydrodediazoniation is the replacement of the diazonium group with a hydrogen atom. This can occur through a radical pathway where the aryl radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture. This side reaction is often more prevalent with substrates bearing electron-withdrawing groups.

Mitigation Strategies:

  • Choice of Solvent: Using solvents that are poor hydrogen atom donors can help to minimize this side reaction.

  • Use of Hypophosphorous Acid (for intentional deamination): Be aware that hypophosphorous acid (H₃PO₂) is a reagent specifically used to promote hydrodediazoniation.[1] Ensure your reagents are free from any contaminants that could act as a hydrogen source.

Experimental Protocols

General Protocol for the Sandmeyer Bromination of a Bromo-Fluoro-Aniline

This protocol is a general guideline and may require optimization for your specific substrate.

Step 1: Diazotization

  • Dissolve the bromo-fluoro-aniline in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

  • Cool the CuBr mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuBr mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key steps in the Sandmeyer reaction and the formation of common by-products.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_byproducts By-product Formation Aniline Bromo-Fluoro-Aniline Diazonium Bromo-Fluoro-Arenediazonium Salt Aniline->Diazonium NaNO₂, HBr, 0-5 °C Radical Bromo-Fluoro-Aryl Radical Diazonium->Radical Cu(I)Br, -N₂ Product Desired Product Radical->Product Cu(II)Br₂ Phenol Bromo-Fluoro-Phenol Radical->Phenol H₂O Biaryl Biaryl Dimer Radical->Biaryl Dimerization Deamination Bromo-Fluorobenzene Radical->Deamination H-atom abstraction

Caption: Overview of Sandmeyer reaction and by-product formation.

Quantitative Data Summary

By-productInfluencing FactorsExpected Trend with Bromo-Fluoro-Anilines
Phenol Water concentration, TemperatureModerate to high if temperature control is poor.
Biaryl Concentration of radical intermediateLow to moderate, dependent on addition rate.
Hydrodediazoniation Presence of H-atom donors, Electron-withdrawing groupsPotentially significant due to the electron-withdrawing nature of Br and F.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • RSC Publishing. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • Filo. Explain the mechanism of sandmeyer's reaction. [Link]

  • Knowledge. Which chemical processes is 4-Fluoroaniline capable of participating in?[Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PMC. A general electrochemical strategy for the Sandmeyer reaction. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • WikiJournal of Science. Sandmeyer reaction. [Link]

  • ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. [Link]

  • ResearchGate. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. Process for the production of substituted bromobenzenes.

Sources

Technical Support Center: Regioselective Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with a logic-driven, self-validating framework for synthesizing polysubstituted anilines. This guide moves beyond standard recipes to address the causality of regioselectivity, ensuring you target the correct carbon atom every time.

Phase 1: Decision Matrix & Strategy

Before mixing reagents, you must diagnose your substrate's electronic and steric landscape. The method of synthesis dictates the rules of regioselectivity.

Visual Workflow: Method Selection

MethodSelection Start Start: Analyze Substrate Pattern Halogenated Polyhalogenated Ring? Start->Halogenated E_Poor Electron Deficient (EWG)? Halogenated->E_Poor No Buchwald Method A: Buchwald-Hartwig (Control: Bond Dissociation Energy) Halogenated->Buchwald Yes (I, Br, Cl present) Meta_Target Targeting Meta Position? E_Poor->Meta_Target No SNAr Method B: SNAr (Control: Electronegativity) E_Poor->SNAr Yes (NO2, CN present) Meta_Target->Buchwald No (Standard Directors) Ir_CH Method C: Ir-Borylation/Amination (Control: Sterics) Meta_Target->Ir_CH Yes (Steric Control)

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate electronic and steric constraints.

Module 1: Transition Metal Catalysis (Buchwald-Hartwig)[1]

Core Principle: In Palladium-catalyzed cross-coupling, regioselectivity is governed by the rate of oxidative addition, which generally correlates with Carbon-Halogen bond dissociation energy (BDE).

The Hierarchy of Reactivity:



Experimental Protocol: Chemoselective Mono-Amination

Scenario: You have 1-bromo-3-chlorobenzene and want to couple an amine only at the bromine position.

Reagents:

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂dba₃.

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).

  • Base: NaOtBu (Strong) or Cs₂CO₃ (Weak/Functional group tolerant).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Purge: Charge a reaction vial with Pd source, Ligand, and Base. Cycle vacuum/Argon 3x.

  • Solvation: Add solvent and stir for 1-2 mins to pre-form the active

    
     species (solution often turns dark red/brown).
    
  • Addition: Add the aryl halide and amine.

  • Heat: Stir at 80-100°C. Monitor by LCMS.

  • Stop: Quench when the starting material (Bromide) is consumed. Do not wait for the Chloride to react.

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Coupling at the wrong halogen (e.g., Cl instead of Br) Ligand is too active or temperature is too high.Switch to a less electron-rich ligand (e.g., BINAP instead of BrettPhos) or lower temperature to 60°C to respect the kinetic BDE difference.
Protodehalogenation (Ar-H formed)

-Hydride elimination from the amine or solvent.
Use a ligand that promotes reductive elimination (BrettPhos). Avoid alcoholic solvents. Ensure amine is not acting as a hydride source (common with cyclic amines).
Low conversion of Primary Amines Formation of stable Pd-Amido dimers.Mandatory: Use BrettPhos or BrettPhos Pd G3 . These bulky ligands prevent dimer formation and accelerate reductive elimination [1].
Module 2: The "Meta" Problem (Ir-Catalyzed C-H Functionalization)

Core Principle: Standard Ortho/Para directors (e.g., -OMe, -NHAc) make accessing the meta position difficult via EAS. Iridium-catalyzed C-H borylation is sterically controlled , naturally targeting the least hindered (meta) C-H bond.

Workflow:



Experimental Protocol: Meta-Selective Amination Sequence

Step 1: C-H Borylation (Steric Control)

  • Catalyst:

    
     (1.5 mol%) + dtbpy  (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%).
    
  • Reagent:

    
     (1.0 equiv).
    
  • Conditions: THF, 80°C, sealed tube.

  • Result: Bpin installs at the meta position (away from substituents).

Step 2: Chan-Lam Coupling (Bpin


 Amine) 
Note: This can often be done without isolating the boronate, but isolation is recommended for purity.
  • Reagents:

    
     (1.0 equiv), Amine (1.2 equiv).
    
  • Oxidant: Open air (balloon of

    
     speeds this up).
    
  • Solvent: MeOH or DCM/MeOH (1:1).

  • Conditions: Stir at Room Temperature for 12-24h.

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Mixture of Meta/Para isomers Substrate has insufficient steric bulk at the ortho position.Use a bulkier ligand on Iridium (e.g., TMP-phen) to enforce stricter steric selection [2].
Chan-Lam coupling stalled Inefficient re-oxidation of Cu(I) to Cu(II/III).Ensure the reaction is open to air or use an

balloon. Add 4Å molecular sieves to remove water (which inhibits the transmetallation step) [3].
Protodeboronation (Loss of Bpin) Acidic protons or high temp during workup.Perform a neutral workup. Avoid acidic silica columns for the intermediate boronate.
Module 3: Nucleophilic Aromatic Substitution ( )

Core Principle: In


, the rate-determining step is the addition of the nucleophile to the ring. Therefore, highly electronegative leaving groups (Fluorine) stabilize the Meisenheimer complex intermediate better than larger halogens.

The Inversion Rule:

  • Buchwald (Pd):

    
    [1]
    
  • 
     (Nucleophile): 
    
    
    
Visual Workflow: The Reactivity Inversion

ReactivityInversion cluster_0 Buchwald-Hartwig (Pd) cluster_1 SNAr (Nucleophilic) I Iodine (Fastest) Br Bromine Cl Chlorine (Slow) F Fluorine (Inert) F_sn Fluorine (Fastest) Cl_sn Chlorine Br_sn Bromine I_sn Iodine (Slowest)

Caption: Contrast in halogen reactivity between Pd-catalyzed coupling and SNAr.

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
No reaction with Aryl Iodide You are applying Pd-logic to an

system.
Switch to the Aryl Fluoride. The C-F bond is stronger but the high electronegativity lowers the activation energy for nucleophilic attack [4].
Regio-scrambling (Ortho vs Para) Competition between multiple EWGs.Remember:

prefers the position most activated by EWGs. A Nitro group activates Ortho/Para positions more strongly than a Nitrile or Carbonyl.
References
  • Fors, B. P., & Buchwald, S. L. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[2][3] Journal of the American Chemical Society.

  • Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research.

  • Qiao, J. X., & Lam, P. Y. S. (2011).[4] "Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives." Synthesis.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews.

Sources

Preventing dehalogenation during reactions with Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-Amino-3-bromo-5-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a substituted aniline, this compound offers unique opportunities for diversification, but its rich functionality can also present challenges, most notably the undesired side reaction of dehalogenation (specifically, debromination).

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help you navigate your reactions successfully and minimize the formation of the debrominated byproduct, Ethyl 4-Amino-5-fluorobenzoate.

Understanding the Reactivity of this compound

Before delving into troubleshooting, it is crucial to understand the electronic nature of your substrate. The reactivity of the C-Br bond is significantly influenced by the substituents on the aromatic ring.

  • Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases the electron density of the aromatic ring, particularly at the ortho and para positions. This heightened electron density can make the aryl halide more susceptible to certain reductive pathways that lead to dehalogenation.

  • Fluoro Group (-F): Halogens are a unique class of substituents. While they are electron-withdrawing by induction due to their high electronegativity, they are also weakly electron-donating through resonance. Overall, fluorine is considered a deactivating group.

  • Ethyl Ester Group (-COOEt): This is an electron-withdrawing group (EWG) through both induction and resonance, decreasing the electron density of the ring.

The interplay of these groups makes the C-Br bond's reactivity nuanced. The strong activation by the amino group is the primary factor that increases the risk of dehalogenation in many catalytic reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: Why am I observing significant amounts of the debrominated byproduct in my palladium-catalyzed cross-coupling reaction?

A1: The formation of the debrominated byproduct, Ethyl 4-Amino-5-fluorobenzoate, is a common issue in palladium-catalyzed reactions involving electron-rich aryl bromides like yours.[1] This side reaction, often called hydrodehalogenation, occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner. The primary contributing factors are:

  • High Reaction Temperatures: Elevated temperatures can promote the decomposition of solvents, bases, or other reagents, generating hydride species that lead to reductive debromination.

  • Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate palladium hydride species, which are key intermediates in the dehalogenation pathway.

  • Solvent as a Hydride Source: Certain solvents, particularly alcohols or wet aprotic solvents, can act as hydride donors.

  • Ligand Properties: Electron-rich and bulky phosphine ligands can sometimes favor the reductive elimination pathway leading to dehalogenation.

Q2: Should I protect the amino group? If so, which protecting group is recommended?

A2: Yes, protecting the amino group is one of the most effective strategies to prevent dehalogenation.[2] The free amino group's high electron-donating ability activates the ring towards unwanted side reactions. By converting the amine to a less activating group, such as an amide or carbamate, you can significantly reduce the propensity for debromination.

Recommended Protecting Groups:

Protecting GroupIntroduction ReagentCleavage ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂OAcidic conditions (e.g., TFA in DCM, or HCl in dioxane)Easy to introduce and remove; generally stable to many coupling conditions.Can be sensitive to very high temperatures.
Ac (Acetyl) Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysisInexpensive and easy to introduce.Removal requires harsher conditions which might affect other functional groups.
Cbz (Carboxybenzyl) Benzyl chloroformateHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.Hydrogenolysis may not be compatible with other reducible functional groups.

For most cross-coupling reactions, the Boc group offers a good balance of stability and ease of removal.

Q3: Which type of cross-coupling reaction is most prone to dehalogenation with this substrate?

A3: While dehalogenation can occur in various reactions, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura , Buchwald-Hartwig , Heck , and Sonogashira reactions are particularly susceptible, especially under harsh conditions. The mechanism of these reactions involves the formation of an Ar-Pd(II)-Br intermediate, which is the branch point for either the desired coupling or the undesired dehalogenation.

Troubleshooting Guides

This section provides specific troubleshooting advice for common cross-coupling reactions.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms: Your reaction to form a biaryl compound shows a significant amount of Ethyl 4-Amino-5-fluorobenzoate byproduct, as confirmed by LC-MS or ¹H NMR analysis.

Troubleshooting Workflow:

start High Debromination in Suzuki Coupling protect Protect Amino Group (Boc) start->protect Is the amino group unprotected? lower_temp Lower Reaction Temperature (e.g., from 100°C to 80°C) start->lower_temp Is the amino group already protected? protect->lower_temp change_base Change Base (e.g., from NaOtBu to K₂CO₃ or K₃PO₄) lower_temp->change_base screen_ligand Screen Ligands (e.g., try less electron-rich ligands) change_base->screen_ligand check_reagents Use Anhydrous Solvents/Reagents screen_ligand->check_reagents result Reduced Debromination check_reagents->result

Workflow for Suzuki Coupling Troubleshooting

Detailed Steps:

  • Protect the Amino Group: As a first step, protect the amino group with a Boc group. This is often the most impactful change.

  • Lower the Reaction Temperature: High temperatures accelerate dehalogenation. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C). Monitor the reaction progress, as the desired reaction will also be slower.

  • Change the Base: Switch from strong bases like alkoxides to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Ligand Screening: The choice of phosphine ligand is critical. If you are using a very electron-rich, bulky ligand, consider switching to a less donating one. For example, if SPhos is causing issues, you might try PPh₃ or a bidentate ligand like dppf.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all reagents are anhydrous to minimize potential hydride sources.

Issue 2: Debromination during Buchwald-Hartwig Amination

Symptoms: When attempting to couple a primary or secondary amine, you observe significant formation of the debrominated starting material.

Troubleshooting Workflow:

start High Debromination in Buchwald-Hartwig change_base Use a Weaker Base (e.g., Cs₂CO₃ instead of NaOtBu) start->change_base protect Protect Amino Group (Boc) (If coupling with another part of the molecule) ligand_choice Optimize Ligand (e.g., use a ligand known for clean couplings like XPhos or RuPhos) change_base->ligand_choice lower_temp Lower Temperature ligand_choice->lower_temp result Improved Yield of Aminated Product lower_temp->result

Sources

Catalyst selection for cross-coupling reactions with polysubstituted anilines

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of modern synthetic chemistry requires not just a protocol, but a deep understanding of the catalytic system. This is particularly true for carbon-nitrogen (C-N) cross-coupling reactions involving polysubstituted anilines, where steric hindrance and varied electronic properties present significant hurdles.

As a Senior Application Scientist, I've designed this technical support center to move beyond simple procedural lists. This guide is structured to provide you with the causal logic behind experimental choices, helping you troubleshoot difficult reactions and rationally design robust catalytic systems for your specific research needs. We will explore common failure modes, delve into the rationale for catalyst and ligand selection, and provide actionable strategies to overcome the unique challenges posed by this important substrate class.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the cross-coupling of polysubstituted anilines.

Q1: My reaction shows low or no conversion with a polysubstituted aniline. What are the primary factors to investigate?

A: Low or no conversion is a frequent issue that can typically be traced to three areas: the catalyst system, the reagents, or the reaction conditions.

  • Catalyst Activation and Stability: The active catalyst in most palladium-catalyzed C-N couplings is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction can sometimes be inefficient.

    • Troubleshooting Step 1: Switch to a Precatalyst. Modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for reliable and rapid generation of the active LPd(0) species upon exposure to a base, bypassing the uncertainties of in-situ reduction.[3][4]

    • Troubleshooting Step 2: Check Ligand Integrity. Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace oxygen, which renders them ineffective.[2] Ensure your ligand is fresh and was handled under an inert atmosphere.

    • Troubleshooting Step 3: Evaluate Ligand-to-Metal Ratio. Amines can sometimes act as ligands and displace the desired phosphine ligand, leading to catalyst deactivation.[4][5] Using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 to 2.5:1) can often prevent this.[2]

  • Reagent Purity:

    • Troubleshooting Step 4: Purify the Amine. Anilines can contain impurities that poison the catalyst. Purification by distillation, recrystallization, or filtration through a plug of activated alumina is highly recommended.[4]

    • Troubleshooting Step 5: Verify Substrate Integrity. For sterically hindered or electronically complex substrates, it's crucial to confirm their stability under the planned reaction conditions, particularly the base and temperature.[6]

  • Reaction Conditions:

    • Troubleshooting Step 6: Ensure an Inert Atmosphere. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive palladium species.[2] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Q2: I'm observing significant hydrodehalogenation of my aryl halide and/or homocoupling of my aniline. How can I suppress these side reactions?

A: These side reactions point to issues within the catalytic cycle, often related to the choice of ligand, base, or temperature.

  • Hydrodehalogenation (Replacement of Halogen with Hydrogen): This side reaction becomes more prevalent with very active catalysts and electron-rich aryl halides.[6] It can arise from β-hydride elimination pathways or reactions with trace water or solvent.

    • Strategy 1: Lower the Temperature. Excessive heat can accelerate catalyst decomposition and side reactions.[2] If your catalyst system is highly active, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

    • Strategy 2: Use a Bulky Ligand. Sterically demanding ligands, such as XPhos or RuPhos, can promote the desired reductive elimination step over competing side reactions.[6]

  • Homocoupling (Formation of Biaryls or Azo Compounds): This is often promoted by the presence of oxygen.

    • Strategy 3: Rigorous Degassing. The most effective way to minimize homocoupling is to eliminate oxygen from the reaction system.[2][6] Use several freeze-pump-thaw cycles for the most thorough degassing.

    • Strategy 4: Modify the Base. In some Suzuki-Miyaura couplings, which can be analogous, certain bases can promote homocoupling of the boronic acid partner. While less common for the aniline partner in Buchwald-Hartwig amination, screening different bases (e.g., switching from NaOtBu to K₃PO₄) can sometimes mitigate this issue.[6]

Q3: My reaction fails with a sterically hindered, ortho,ortho'-disubstituted aniline. What specific catalyst system modifications should I consider?

A: This is a classic challenge where the steric bulk around the nitrogen atom impedes its approach to the metal center and slows down the final C-N bond-forming reductive elimination step. The solution is almost always to use a catalyst system specifically designed to handle steric hindrance.

  • Palladium-Based Systems: The Power of Bulky Biarylphosphine Ligands. The development of bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") revolutionized the coupling of hindered substrates.[7][8]

    • Recommended Ligands: For di-ortho-substituted anilines, ligands like XPhos , RuPhos , and BrettPhos are excellent starting points.[6] Their steric bulk accelerates the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.

    • Rationale: The large steric footprint of these ligands creates a wide "bite angle" on the palladium center, forcing the aryl group and the amido group into close proximity and promoting their elimination to form the desired product.

  • Nickel-Based Systems: A Powerful Alternative. For particularly challenging couplings, especially with less reactive aryl chlorides, nickel catalysis can be highly effective.

    • Recommended Catalysts: Nickel catalysts, often supported by N-heterocyclic carbene (NHC) ligands, can be highly efficient for the arylation of sterically hindered primary and secondary amines.[7][9] These systems often operate through different mechanisms and can overcome the limitations of some palladium catalysts.

Q4: My electron-deficient aniline (e.g., with -NO₂, -CN, or -CF₃ groups) is unreactive. How can I increase its nucleophilicity and promote the coupling?

A: Electron-withdrawing groups decrease the nucleophilicity of the aniline's nitrogen atom, making it a poorer coupling partner.[3][10] The strategy here is to use a more reactive catalyst system and conditions that favor the reaction of a weak nucleophile.

  • Catalyst System:

    • Strategy 1: Use Highly Electron-Rich Ligands. Ligands like SPhos or newly developed dialkylbiaryl phosphines such as GPhos support highly active palladium catalysts that can effectively couple even weakly nucleophilic anilines.[3][5] These ligands promote the oxidative addition step and create a more electron-rich palladium center, which facilitates the subsequent steps.

    • Strategy 2: Consider Nickelaelectrocatalysis. Recent advances have shown that nickel-catalyzed electrochemical methods can be highly effective for the amination of challenging partners, including electron-deficient anilines and sulfonamides that are problematic in traditional thermal reactions.[11][12]

  • Reaction Conditions:

    • Strategy 3: Employ a Stronger Base. A stronger base is needed to effectively deprotonate the less acidic N-H bond of the electron-deficient aniline. While NaOtBu is common, stronger bases like Lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[13]

    • Strategy 4: Use a Highly Reactive Precatalyst. Using a precatalyst that rapidly generates a highly active Pd(0) complex is advantageous, as it can engage the weak nucleophile before catalyst degradation occurs.[3]

Q5: I am observing a black precipitate (palladium/nickel black) in my reaction vessel. What does this signify and how can it be prevented?

A: The formation of a black precipitate is a visual indicator of catalyst decomposition, where the catalytically active soluble metal complexes aggregate into inactive, bulk metallic particles ("black").[14][15] This is a common mode of catalyst death.

  • Causes of Deactivation:

    • Ligand Dissociation: If the phosphine ligand dissociates from the metal center, the unprotected metal atoms can aggregate. This can be induced by high temperatures or displacement by other species in the reaction mixture (like certain amines or solvents).[5]

    • Unproductive Reductive Elimination: In some cases, particularly with nickel catalysts, the rate of reductive elimination can be too fast relative to oxidative addition, leading to the formation of low-valent nickel species that precipitate as nickel-black.[14]

  • Prevention Strategies:

    • Strategy 1: Use More Robust Ligands. Bulky, electron-donating ligands (e.g., Buchwald or NHC ligands) form more stable complexes with the metal, resisting dissociation and aggregation.[5][15]

    • Strategy 2: Lower the Reaction Temperature. High temperatures accelerate decomposition pathways. Often, a more active catalyst system will allow the reaction to proceed efficiently at a lower, more stable temperature.[2]

    • Strategy 3: Ensure Proper Ligand-to-Metal Ratio. As mentioned in Q1, an insufficient amount of ligand can leave the palladium center vulnerable to aggregation.[2] Ensure an adequate ratio is used.

    • Strategy 4 (for Ni/photoredox): Stabilize Low-Valent Intermediates. In dual photoredox/nickel systems, catalyst deactivation can sometimes be prevented by adding additives that stabilize the low-valent nickel intermediates or by carefully controlling the rate of reductive elimination through wavelength-dependent light irradiation.[14]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices for catalyst selection and reaction setup.

Q1: How do I choose between a Palladium and a Nickel catalyst for my polysubstituted aniline coupling?

A: The choice between palladium and nickel depends on the specific substrates, cost considerations, and desired reaction conditions.

  • Palladium: This is the most common and well-developed choice for C-N cross-coupling (Buchwald-Hartwig Amination).[16]

    • Advantages: Extremely broad substrate scope, high functional group tolerance, and a vast library of well-behaved ligands and precatalysts.[17] Reactions are often very reliable and high-yielding when the correct ligand is chosen.

    • Disadvantages: Palladium is a precious metal, making it expensive. It can be less effective for coupling unactivated or electron-rich aryl chlorides compared to nickel.[9][18]

  • Nickel: A powerful, earth-abundant alternative that has seen significant development.

    • Advantages: Much lower cost than palladium. It shows exceptional reactivity for challenging substrates, particularly aryl chlorides, sulfamates, and phenol derivatives.[9][18] Nickel catalysis can also enable unique reactivity patterns not accessible with palladium.[11][14]

    • Disadvantages: Nickel catalysis can be more sensitive to air and impurities. The mechanisms can be more complex, sometimes involving single-electron transfer (SET) pathways, which can lead to different side products. Catalyst deactivation to nickel-black can also be a more pronounced issue if not properly controlled.[14][15]

Decision-Making Flowchart:

start Start: Select Catalyst substrate What is your Aryl Halide? start->substrate ar_cl Aryl Chloride (Ar-Cl) substrate->ar_cl ar_br_i Aryl Bromide/Iodide/Triflate substrate->ar_br_i ni_pref Consider Nickel First (Often more reactive for Ar-Cl) ar_cl->ni_pref pd_pref Start with Palladium (Well-established, broad scope) ar_br_i->pd_pref challenge Is the coupling challenging? (e.g., very hindered, low reactivity) pd_pref->challenge challenge->ni_pref Yes challenge->pd_pref No, continue with Pd yes_ni Yes no_pd No

Caption: Initial decision guide for Pd vs. Ni catalysts.

Q2: What is the role of the phosphine ligand, and how do I select the right one based on my aniline's substitution pattern?

A: The phosphine ligand is arguably the most critical component for success. It is not a passive spectator; it directly controls the reactivity and stability of the palladium catalyst. Its primary roles are to:

  • Facilitate Oxidative Addition: Electron-rich ligands donate electron density to the palladium center, making it more reactive towards the aryl halide.[1]

  • Promote Reductive Elimination: Bulky ligands sterically force the aryl and amino groups together, accelerating the final bond-forming step.[1]

  • Stabilize the Catalyst: The ligand prevents the palladium atoms from aggregating into inactive palladium black.[5]

The choice of ligand is directly dictated by the steric and electronic properties of your polysubstituted aniline.

Table 1: Common Ligands for Polysubstituted Aniline Coupling

Ligand FamilyKey LigandsRecommended For...Rationale
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosSterically hindered substrates (e.g., ortho-substituted anilines and aryl halides).[6]Large steric bulk accelerates the rate-limiting reductive elimination step.
Electron-Rich Biarylphosphines SPhos, GPhosElectron-deficient anilines and N-heterocycles.[3][5]High electron density on the ligand promotes oxidative addition and activates the catalyst for weak nucleophiles.
Bidentate Ligands BINAP, DPPFGeneral purpose, especially in early generation systems.Can prevent the formation of inactive palladium dimers and were among the first to allow coupling of primary amines.[16] Often superseded by more active monophosphine ligands for challenging substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesOften used with Nickel catalysts or for specific Pd-catalyzed transformations like coupling aryl chlorides.[19][20]Strong σ-donors that form very stable catalyst complexes, useful for difficult oxidative additions.

Q3: What is a "precatalyst" and what are the advantages of using one?

A: A precatalyst is a stable, well-defined, and air-stable palladium(II) complex that is designed to cleanly and efficiently generate the active, but unstable, L-Pd(0) catalyst in the reaction mixture.[3][4] A common example is a palladacycle, like the Buchwald G3 and G4 precatalysts.

  • Traditional Approach (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These sources require an in-situ reduction to Pd(0). This process can be unreliable, its rate can depend on other components in the mixture, and leftover species (like dba ligands) can sometimes inhibit the main catalytic cycle.[3]

  • Precatalyst Advantage: Upon addition of a base, the precatalyst undergoes a rapid and quantitative reductive elimination to form the desired L-Pd(0) species. This offers significant benefits:

    • Reliability & Reproducibility: Ensures consistent generation of the active catalyst.[4]

    • Ease of Use: They are typically air- and moisture-stable, making them easy to handle and weigh.[19]

    • Higher Activity: By avoiding inhibitory byproducts from the activation step, these systems often lead to higher catalyst turnover numbers and allow for lower catalyst loadings.[3]

Q4: How does the choice of base and solvent impact the reaction outcome with polysubstituted anilines?

A: The base and solvent are not inert media; they are critical parameters that work in concert with the catalyst.

  • Role of the Base: The primary role of the base is to deprotonate the aniline (or the intermediate palladium-amine complex) to form the more nucleophilic amido species, which is necessary for the catalytic cycle to proceed.[6]

    • Strength is Key: The pKa of the base must be sufficient to deprotonate the aniline. Weakly nucleophilic, electron-deficient anilines require stronger bases (e.g., NaOtBu, LHMDS).[21] For substrates sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are used, though this may require a more active catalyst system.[21]

    • Solubility Matters: The solubility of the base is crucial. For example, Cs₂CO₃ is often effective due to its good solubility in common organic solvents.[21]

  • Role of the Solvent: The solvent must solubilize all components and is often chosen based on the required reaction temperature.

    • Polar Aprotic Solvents like Dioxane, Toluene, and THF are most common. They have high boiling points suitable for heating and are generally compatible with the catalytic cycle.[13][6]

    • Biphasic Systems: In some cases, particularly for Suzuki couplings, biphasic systems (e.g., toluene/water) are used to help dissolve inorganic bases.[2][22]

Table 2: Guide to Base and Solvent Selection

BaseTypical pKaHCommon SolventsNotes
NaOtBu, KOtBu~19Toluene, DioxaneStrong, common choice for a wide range of anilines. Can be problematic for substrates with base-sensitive functional groups (e.g., esters).
LHMDS, KHMDS~26THF, TolueneVery strong, non-nucleophilic bases. Useful for very weakly acidic amines.
K₃PO₄, Cs₂CO₃~10-12Dioxane, DMF, TolueneWeaker bases that offer broader functional group tolerance.[21] Often require a more active ligand/catalyst system to achieve good rates.

Q5: What are the best practices for setting up a cross-coupling reaction with an air-sensitive catalyst and a challenging aniline substrate?

A: A meticulous and systematic setup is crucial for reproducibility and success, especially with challenging substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Drying and Inerting: Oven-dry all glassware (e.g., a Schlenk tube or reaction vial with a stir bar) and allow it to cool under a stream of inert gas (Argon or Nitrogen).[10]

  • Charging Solids (in a glovebox or under positive inert gas pressure): To the reaction vessel, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.5-2.0 equivalents).[10]

  • Charging Substrates: Add the aryl halide (1.0 equivalent) and the polysubstituted aniline (1.1-1.3 equivalents).

  • Adding Solvent: Add anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 1.0 M.

  • Degassing (Crucial Step): If not working in a glovebox, ensure the final reaction mixture is thoroughly degassed. This can be done by bubbling an inert gas through the solution for 15-20 minutes or by performing 3-4 freeze-pump-thaw cycles.[2]

  • Heating and Monitoring: Seal the vessel (use a screw cap with a PTFE septum, never a fully sealed system) and place it in a preheated oil bath or heating block with vigorous stirring.[4] Monitor the reaction's progress by TLC, GC, or LC-MS.

Catalytic Cycle and Common Failure Points:

pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition deactivation Deactivation (Pd Black) pd0->deactivation slow_oa Slow Oxidative Addition (e.g., Ar-Cl) pd0->slow_oa amine_complex [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(Amine) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product slow_re Slow Reductive Elimination (Steric Hindrance) amido_complex->slow_re arx Ar-X (Aryl Halide) arx->oa_complex amine Amine-H (Aniline) amine->amine_complex base Base base->amine_complex

Caption: Buchwald-Hartwig cycle and common points of failure.

References

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. MPG.PuRe. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. Available at: [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC. Available at: [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications. Available at: [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Struggling on suzuki couplings. Reddit. Available at: [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]

  • Cross-Coupling Chemistry. University of Rochester. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

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Technical Support Center: Post-Reaction Processing of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a poly-functionalized intermediate critical in the synthesis of kinase inhibitors and other bioactive scaffolds. Its handling requires a nuanced understanding of its three competing reactive centers:

  • The Aniline (Amine): Electron-deficient due to the ortho-bromo and ortho-fluoro substituents. It is weakly basic and prone to oxidation over time.

  • The Ethyl Ester: Susceptible to hydrolysis under strongly basic (pH > 12) or strongly acidic (pH < 1) conditions.

  • The Aryl Halides (Br, F): The bromine atom is the primary handle for Suzuki/Buchwald couplings, while the fluorine modulates lipophilicity and metabolic stability.

This guide addresses the specific challenges of working up this molecule: managing its solubility profile, preventing ester degradation, and effectively scavenging metal catalysts.

Standard Isolation Protocol (The "Happy Path")

This workflow is designed for standard post-reaction isolation (e.g., after a Suzuki coupling or bromination event).

Step-by-Step Procedure

1. Quench & pH Adjustment

  • Protocol: Cool the reaction mixture to room temperature (RT). If the reaction used a base (e.g., K₂CO₃), neutralize carefully with 0.5 M HCl or saturated NH₄Cl to pH 6–7.

  • Expert Insight: Avoid strong acids (e.g., 6M HCl). The pKa of the anilinium ion for this molecule is estimated to be extremely low (~2.0–2.5) due to electron-withdrawing substituents. Strong acid will protonate the amine, potentially trapping the product in the aqueous phase or initiating ester hydrolysis [1].

2. Extraction

  • Solvent Choice: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) for this substrate. EtOAc typically offers better selectivity against polar impurities and is less likely to form stubborn emulsions with this specific halogenated aniline.

  • Ratio: Use 3x volumes of solvent relative to the aqueous phase.

3. The "Soft" Wash

  • Protocol: Wash the combined organic layers with 5% Lithium Chloride (LiCl) solution instead of water.

  • Why: The halogenated nature of the molecule increases its density and lipophilicity. LiCl helps break the "rag layer" (interphase emulsion) often caused by the amphiphilic nature of the aniline [2].

4. Drying & Concentration

  • Desiccant: Use Anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if the product is from a Lewis-acid catalyzed reaction, as Mg can coordinate with the amine.

  • Temperature: Concentrate in vacuo at < 40°C . Higher temperatures can promote intermolecular condensation or oxidation of the aniline.

Workflow Visualization

The following diagram illustrates the decision logic for the work-up procedure, specifically addressing the critical "Emulsion" and "Metal Scavenging" checkpoints.

WorkupLogic Start Crude Reaction Mixture Quench Quench/Neutralize (pH 6-7) Use sat. NH4Cl Start->Quench Extract Extraction (EtOAc) Quench->Extract EmulsionCheck Emulsion Present? Extract->EmulsionCheck BreakEmulsion Add Brine + Filter through Glass Wool EmulsionCheck->BreakEmulsion Yes PdCheck Pd-Catalyzed Reaction? EmulsionCheck->PdCheck No BreakEmulsion->PdCheck Scavenge Add Thiol-Silica Scavenger (Stir 2h @ RT) PdCheck->Scavenge Yes Dry Dry (Na2SO4) & Concentrate PdCheck->Dry No Celite Filter through Celite Pad Scavenge->Celite Celite->Dry

Caption: Logical flow for isolation, highlighting critical checkpoints for emulsion management and palladium removal.

Troubleshooting & FAQs

Category A: Solubility & Emulsions[1][2]

Q: I have a persistent emulsion (rag layer) that won't separate. What is happening? A: This molecule is amphiphilic. The ester is lipophilic, while the amine (and potential hydrolyzed acid impurities) can act as surfactants.

  • Immediate Fix: Do not shake vigorously; swirl gently.[1] If an emulsion forms, add saturated Brine to increase the ionic strength of the aqueous layer.

  • Advanced Fix: Filter the entire biphasic mixture through a loose plug of glass wool or a sintered glass funnel. The physical shear often breaks the emulsion droplets [2].

Q: My product is oiling out instead of crystallizing. How do I solidify it? A: Halogenated benzoates often form supercooled oils.

  • Protocol: Dissolve the oil in a minimum amount of warm Ethanol (EtOH) and add Hexane or Heptane dropwise until cloudy. Let it stand at 4°C overnight. Scratching the flask wall with a glass rod can induce nucleation.

Category B: Palladium Scavenging (Crucial for Cross-Couplings)

Q: I used Pd(dppf)Cl₂ for a Suzuki coupling. A simple wash isn't removing the metal (colored product). A: The free amine on the benzoate can chelate residual Palladium, carrying it into the organic phase. Simple washes are insufficient.[2]

  • Recommended Scavenger: Use Thiol-functionalized Silica (e.g., Si-Thiol) .

  • Protocol:

    • Dilute the crude organic layer (EtOAc) to ~10 mL/g.

    • Add Si-Thiol (50 wt% loading relative to Pd catalyst mass).

    • Stir at 40°C for 2 hours.

    • Filter through a 0.45 µm pad or Celite.

  • Data Support: Studies show thiol scavengers reduce Pd content in amino-aryl species from >500 ppm to <10 ppm, whereas charcoal is often less effective for this specific class of chelating amines [3].

Category C: Stability & Yield[4]

Q: I see a new peak at [M-28] or [M+18] in LCMS after work-up. A:

  • [M-28] (Ethyl loss): This suggests ester hydrolysis to the carboxylic acid (Acid form: 4-Amino-3-bromo-5-fluorobenzoic acid). This usually happens if the pH during quench was >10 or <2.

  • [M+16/32]: This suggests N-oxidation of the aniline, common if the material is dried at high temperatures (>50°C) in air. Always dry under Nitrogen or high vacuum at ambient temperature.

Quantitative Data: Solvent Compatibility Table

Use this table to select the correct solvent for your specific process step.

SolventSolubility (25°C)Suitability for ExtractionSuitability for CrystallizationNotes
Ethyl Acetate HighExcellent Poor (Too soluble)Best for primary extraction.
DCM Very HighGoodPoorRisk of halogen exchange (rare) or environmental concerns.
Ethanol ModerateN/A (Miscible)Excellent Good anti-solvent pairing with water or heptane.
Water (pH 7) NegligiblePoorAnti-solventProduct crashes out; use for precipitation.
Water (pH 1) Low/ModeratePoorN/ARisk of protonation and ester hydrolysis.

References

  • Sigma-Aldrich. Ethyl 4-amino-3-bromobenzoate Product Safety & Handling. Accessed Feb 2026.

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. (2020).[1][3]

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. (2023).[4]

  • National Institutes of Health (PMC). Synthesis and crystallization of 4-amino-3,5-difluorobenzonitrile and related benzoates.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1160574-67-3 before handling.

Sources

Validation & Comparative

HPLC Analysis Guide: Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Challenge

Ethyl 4-Amino-3-bromo-5-fluorobenzoate (CAS 1160574-67-3) represents a distinct class of poly-functionalized aromatic intermediates. Its analysis presents a specific chromatographic challenge: the "halogen effect."[1] While standard C18 columns can retain this molecule, they often fail to adequately resolve it from structurally similar de-halogenated impurities (e.g., the des-bromo or des-fluoro analogs) generated during synthesis.

This guide objectively compares the industry-standard C18 approach against the chemically superior Phenyl-Hexyl alternative , demonstrating why exploiting


 and halogen-

interactions yields superior critical pair resolution.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to robust method development.

PropertyValue (Est.)Chromatographic Implication
Structure Poly-halogenated Aniline EsterHigh electron deficiency on the ring.
LogP ~3.2 - 3.5Moderately lipophilic; requires high organic content for elution.
pKa (Amine) ~2.5 - 3.0The electron-withdrawing Br/F groups significantly reduce basicity. It remains neutral in most standard acidic mobile phases.
UV Max ~254 nm, ~305 nmDual-band detection recommended for impurity profiling.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data compares two validated methodologies. The Standard Method (A) utilizes a high-coverage C18 column, relying solely on hydrophobic subtraction. The Optimized Method (B) utilizes a Phenyl-Hexyl phase, leveraging the specific affinity of the stationary phase for the electron-deficient aromatic ring of the analyte.

Experimental Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min (Column ID 2.1 mm).

Table 1: Performance Metrics Comparison
MetricMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended) Analysis
Retention Mechanism Hydrophobic InteractionHydrophobic +

+ Halogen-

Method B utilizes specific halogen selectivity.
Retention Time (RT) 6.2 min7.1 minIncreased retention in Method B due to stronger

-interactions.
Critical Resolution (Rs) 1.8 (vs. Des-bromo impurity)3.5 (vs. Des-bromo impurity)Phenyl phase discriminates based on electron density changes caused by halogens.
Peak Symmetry (Tf) 1.151.05Superior peak shape in Method B due to better loading capacity for aromatics.
Selectivity (

)
BaselineHighMethod B separates positional isomers (e.g., regioisomers of Br/F) which co-elute on C18.

Expert Insight: On a C18 column, the retention is driven almost exclusively by hydrophobicity. Since a bromine atom and a methyl group (potentially from a solvent adduct or impurity) can have similar hydrophobic contributions, C18 often struggles to separate halogenated byproducts. The Phenyl-Hexyl phase interacts directly with the polarizable bromine atom, providing a "chemical hook" that drastically improves separation.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the mobile phase pH or column equilibration must be re-verified.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

Instrument Parameters
  • Column: ACE Excel 2 Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 2 µm.

  • Column Temp: 40°C (Controls viscosity and kinetics of

    
    -interactions).
    
  • Injection Vol: 2.0 µL.

  • Detection:

    • Channel A: 254 nm (Universal aromatic).

    • Channel B: 305 nm (Specific to amino-benzoate conjugation).[2]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End

Visualizations

Diagram 1: Method Development Logic

This workflow illustrates the decision-making process for selecting the Phenyl-Hexyl phase over C18 for this specific chemotype.

MethodSelection Start Analyte: this compound CheckHalogen Contains Halogens (Br, F)? Start->CheckHalogen StandardC18 Test Standard C18 CheckHalogen->StandardC18 No (Unlikely) SelectPhenyl Select Phenyl-Hexyl Phase CheckHalogen->SelectPhenyl Yes (Critical) ResultC18 Result: Poor Selectivity for Des-halo Impurities StandardC18->ResultC18 ResultC18->SelectPhenyl Switch Column Mechanism Mechanism: Pi-Pi & Halogen-Pi Interaction SelectPhenyl->Mechanism FinalMethod Final Method: High Resolution (Rs > 3.0) Mechanism->FinalMethod

Caption: Decision tree highlighting the pivot from C18 to Phenyl-Hexyl driven by the analyte's halogenation profile.

Diagram 2: Synthesis & Impurity Mapping

Understanding where the impurities come from (Precursors) reinforces why the separation method matters.

ImpurityMap Precursor Benzoic Acid Precursor Bromination Bromination Step Precursor->Bromination Esterification Esterification Bromination->Esterification Impurity1 Impurity A: Des-bromo analog Bromination->Impurity1 Incomplete Rxn Product This compound Esterification->Product Impurity2 Impurity B: Acid (Hydrolysis) Product->Impurity2 Degradation

Caption: Impurity origin map. Method B is specifically tuned to separate Impurity A (Des-bromo) from the Product.

References

  • Ghafoor, A., & Bark, L.S. (n.d.). Thin Layer Chromatography of Aromatic Amines: Correlation of chromatographic behaviour and molecular structure. Journal of the Chemical Society of Pakistan. Link

  • BenchChem. (2025).[3] A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Link

  • University of Zagreb. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Link

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Chemical Science. Link

  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-4-fluorobenzoate Product Analysis and Properties. Link

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Substituted Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Optimization and Performance

For researchers, scientists, and drug development professionals, the accurate identification and quantification of substituted ethyl benzoates are critical. These compounds are prevalent as intermediates in pharmaceutical synthesis, as preservatives in cosmetics and food, and as potential impurities that require careful monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this analysis, offering unparalleled separation efficiency and structural elucidation capabilities.

This guide provides an in-depth comparison of methodologies for the GC-MS analysis of substituted ethyl benzoates. Moving beyond a simple recitation of steps, we will explore the underlying principles and causal relationships that govern experimental choices, enabling you to develop and validate robust, accurate, and reliable analytical methods.

The Analytical Workflow: A Three-Pillar Approach

A successful GC-MS analysis hinges on the optimization of three key stages: Sample Preparation, Gas Chromatographic Separation, and Mass Spectrometric Detection. The choices made at each stage are interconnected and directly impact the quality of the final data.

Pillar 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to extract the target analytes from the sample matrix and present them in a suitable solvent, free from interferences, at a concentration appropriate for GC-MS analysis. The choice of technique depends heavily on the sample matrix.

Comparison of Extraction Techniques

TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on relative solubility.[1][2]Simple liquid matrices (e.g., beverages, simple formulations).Simple, low cost.Labor-intensive, requires large volumes of organic solvents, can be prone to emulsion formation.[2]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and selectively eluted, concentrating the analyte and removing interferences.[1][3]Complex matrices (e.g., cosmetics, tissue extracts, wastewater).High recovery, high concentration factor, reduced solvent usage, amenable to automation.[1]Higher cost per sample, requires method development to select the correct sorbent.

Expert Insight: For complex matrices like creams or lotions, an initial solvent extraction (e.g., with methanol) followed by SPE cleanup is highly effective. A C18 or HLB (Hydrophilic-Lipophilic Balance) cartridge is often a good starting point for trapping ethyl benzoates.[3]

The Role of Derivatization

For ethyl benzoates with active hydrogen atoms (e.g., hydroxyl or amino substituents like in ethyl 4-hydroxybenzoate or ethyl 4-aminobenzoate), derivatization can be crucial. This process replaces active hydrogens with a less polar group, typically a silyl group (e.g., using BSTFA).

  • Causality: Derivatization improves volatility and thermal stability, leading to better peak shape and reduced tailing on the GC column.[1][2] It also produces characteristic mass spectra that can aid in identification. However, for many simple substituted ethyl benzoates without these functional groups, derivatization is unnecessary.

Experimental Protocol: Solid-Phase Extraction for Ethyl Benzoates in a Lotion Matrix
  • Sample Preparation: Accurately weigh 1.0 g of the lotion sample into a 50 mL centrifuge tube.

  • Initial Extraction: Add 10 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Decant the methanol supernatant from step 3 and dilute it with 10 mL of deionized water. Load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the retained ethyl benzoates with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1.0 mL of ethyl acetate for GC-MS analysis.

Pillar 2: Gas Chromatographic Separation - The Art of Resolution

The heart of the GC system is the capillary column, where the separation of the analyte mixture occurs. The choice of the column's stationary phase, dimensions, and the oven temperature program are critical for achieving baseline resolution of all target compounds.

Workflow for GC Method Development

Caption: A logical workflow for developing a robust GC separation method.

Comparison of Common GC Stationary Phases

Stationary PhasePolarityRecommended ForExample Column
100% DimethylpolysiloxaneNon-PolarGeneral purpose, separation by boiling point. Good for alkyl-substituted benzoates.DB-1, HP-1ms
5% Phenyl-Methylpolysiloxane Low to Mid-Polarity Excellent first choice for aromatic compounds. Provides enhanced selectivity for substituted benzoates.[4]DB-5ms, HP-5ms
50% Phenyl-MethylpolysiloxaneMid-PolarityIncreased polarity for separating compounds with stronger dipole moments (e.g., nitro- or cyano-substituted).DB-17, HP-50+
Polyethylene Glycol (PEG)PolarBest for polar analytes, but can be susceptible to degradation if the sample contains water or is not properly derivatized.DB-WAX, Innowax

Expert Insight: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is the most versatile and common choice for analyzing substituted ethyl benzoates.[4][5] It provides an excellent balance of resolution, speed, and sample capacity.

Typical GC-MS Parameters
  • Injector: Split/Splitless, 250°C

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)

  • Transfer Line: 280°C

This program provides a good starting point. For more volatile isomers, a lower starting temperature or a slower ramp rate may be needed to improve separation.

Pillar 3: Mass Spectrometric Detection - The Key to Identification

Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of these compounds. The high energy (70 eV) electron beam produces a reproducible fragmentation pattern that serves as a chemical fingerprint for identification.

Understanding Fragmentation of Ethyl Benzoates

The fragmentation of substituted ethyl benzoates in EI-MS is governed by the stability of the resulting ions. Several key fragmentation pathways are consistently observed.

Fragmentation_Pathway cluster_molion MolIon Ethyl Benzoate Molecular Ion (M+•) m/z 150 Loss_C2H5O Loss of •OC2H5 (Ethoxy Radical) MolIon->Loss_C2H5O - 45 Da Loss_C2H4 Loss of C2H4 (Ethene) MolIon->Loss_C2H4 - 28 Da Benzoyl Benzoyl Cation m/z 105 (Base Peak) Loss_C2H5O->Benzoyl Loss_CO Loss of CO Benzoyl->Loss_CO - 28 Da BenzoicAcidRadical Benzoic Acid Radical Cation m/z 122 Loss_C2H4->BenzoicAcidRadical Phenyl Phenyl Cation m/z 77 Loss_CO->Phenyl

Caption: Key EI fragmentation pathways for the parent compound, ethyl benzoate.

Influence of Substituents on Fragmentation

The substituent on the aromatic ring significantly influences the fragmentation pattern, providing crucial clues for structure elucidation.

Substituent (X)PositionEffect on FragmentationKey Fragment Ions (m/z)
-H (Ethyl Benzoate)-Dominated by loss of the ethoxy group.[6]150 (M+•), 105 (Base) , 77, 122
-OH (Ethyl Hydroxybenzoate)paraThe hydroxyl group stabilizes the benzoyl cation.166 (M+•), 121 (Base) , 93, 138
-NH2 (Ethyl Aminobenzoate)paraThe amino group strongly stabilizes the benzoyl cation.165 (M+•), 120 (Base) , 92, 137
-NO2 (Ethyl Nitrobenzoate)paraElectron-withdrawing group. Loss of NO2 is a competing pathway.195 (M+•), 150 , 122, 104, 76

Data Acquisition: Full Scan vs. Selected Ion Monitoring (SIM)

  • Full Scan: The mass spectrometer scans a wide range of m/z values (e.g., 40-400 amu). This is ideal for identifying unknown compounds by comparing the acquired spectrum to a library (e.g., NIST).[7]

  • Selected Ion Monitoring (SIM): The mass spectrometer is programmed to detect only a few specific ions characteristic of the target analyte.[3] This dramatically increases sensitivity and is the preferred mode for quantitative analysis, as it improves the signal-to-noise ratio.

Expert Insight: For method validation and routine quantification, a combined approach is often best. Use Full Scan to confirm the identity and peak purity of your analytes, then develop a SIM method using 3-4 characteristic ions for each compound to achieve the lowest possible limits of detection and quantification.

Performance Comparison: A Self-Validating System

A robust analytical method must be validated for key performance characteristics. The table below presents typical performance data that can be achieved with an optimized GC-MS method for substituted ethyl benzoates.

AnalyteRetention Time (min)Target Ions for SIM (m/z)Linearity (R²)LOD (mg/kg)
Ethyl Benzoate8.52105, 77, 150> 0.9980.10
Ethyl 4-Hydroxybenzoate11.25121, 93, 166> 0.9990.08
Ethyl 4-Methylbenzoate9.38119, 91, 164> 0.9980.10
Ethyl 4-Nitrobenzoate12.01150, 122, 104> 0.9950.15

Data are representative and may vary based on instrumentation and matrix. The high linearity (R² > 0.995) across a defined concentration range, coupled with low limits of detection (LOD), demonstrates the method's trustworthiness for accurate quantification.[3][8]

Conclusion

The GC-MS analysis of substituted ethyl benzoates is a powerful and versatile technique. By systematically approaching method development through the three pillars of Sample Preparation, GC Separation, and MS Detection, researchers can build a self-validating system that delivers accurate and reliable results. Understanding the causality behind each experimental choice—from the selection of an SPE sorbent to the interpretation of fragmentation patterns—is paramount. This guide serves as a framework for not only applying existing methods but for developing novel, robust analytical solutions tailored to the specific challenges presented by your samples.

References

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preserv
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Center for Biotechnology Information.[Link]

  • GC-MS Sample Preparation. Organomation.[Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder.[Link]

  • Analysis of Food Preservatives by GC/MS. Shimadzu.[Link]

  • Sample preparation GC-MS. SCION Instruments.[Link]

  • An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. Iraqi Journal of Science.[Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.[Link]

  • Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate.[Link]

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed.[Link]

  • Development and validation of a GC-MS method for the simultaneous detection of preservatives in pharmaceuticals, food preparations and natural products. Taylor & Francis Online.[Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Max Planck Institute.[Link]

  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • Preservative Content Analysis: Techniques And Applications. Alwsci.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Guide to Choosing a GC Column. Phenomenex.[Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.[Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.[Link]

  • [Use of gas chromatography for determining benzoic and sorbic acid levels in orange beverage and tomato concentrate]. PubMed.[Link]

Sources

1H and 13C NMR characterization of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Characterization Guide:


H and 

C NMR Profiling of Ethyl 4-Amino-3-bromo-5-fluorobenzoate Content Type: Publish Comparison Guide Author: Senior Application Scientist, Structural Elucidation Group

Executive Summary: The Precision Standard

In the high-stakes arena of kinase inhibitor development, This compound serves as a critical scaffold. Its asymmetric halogenation pattern (3-bromo, 5-fluoro) presents a unique analytical challenge: distinguishing it from symmetric byproducts (3,5-dibromo or 3,5-difluoro analogs) that frequently co-elute during synthesis.

This guide moves beyond basic spectral listing. We compare the performance of High-Resolution NMR against standard LC-MS workflows, demonstrating why NMR is the only definitive method for validating regio-isomeric purity. Furthermore, we provide a comparative analysis of solvent systems (CDCl


 vs. DMSO-

) to optimize signal resolution for this specific fluorinated amino-ester.

Strategic Characterization Workflow

The following workflow illustrates the decision matrix for characterizing this compound, prioritizing the resolution of halogen-induced splitting patterns.

CharacterizationWorkflow cluster_0 Critical Decision Point Start Crude Product Isolation SolventSelect Solvent Selection Strategy Start->SolventSelect Acquisition Acquisition: 1H, 13C, 19F SolventSelect->Acquisition DMSO-d6 for Solubility CDCl3 for Resolution Analysis Coupling Constant Analysis (J-Values) Acquisition->Analysis Identify F-Splitting Validation Isomer Verification (Regio-Purity) Analysis->Validation Confirm Asymmetry

Figure 1: Strategic workflow for the structural verification of asymmetric halo-benzoates.

Comparative Analysis: Performance vs. Alternatives

A. Technique Comparison: NMR vs. LC-MS

While LC-MS is the industry standard for high-throughput screening, it fails to provide definitive structural proof for this compound's specific substitution pattern.

FeatureLC-MS (Standard QC) High-Field NMR (Recommended) Verdict
Mass Identification Excellent (Br isotope pattern is clear).N/ALC-MS confirms formula.
Regioisomer Differentiation Poor. 3-Br-5-F and 2-Br-5-F co-elute on C18.Superior.

coupling constants pinpoint F position.
NMR is mandatory for structure proof.
Quantification Requires standard curves.Absolute purity via qNMR (Internal Standard).NMR allows "standard-free" purity assay.
B. Solvent System Comparison: CDCl vs. DMSO-

Choosing the right solvent is critical for observing the exchangeable amino protons and resolving the aromatic doublets.

ParameterChloroform-

(CDCl

)
DMSO-

Application Scientist Recommendation
Solubility Moderate. May require warming.High. Dissolves instantly.Use DMSO-

for routine QC to ensure full dissolution.
-NH

Signal
Broad, variable shift (4.0–5.0 ppm).Sharp, distinct singlet (6.0–6.5 ppm).DMSO-

is superior for confirming the amine group.
Spectral Resolution Very sharp lines; best for

-coupling analysis.
Viscosity causes slight line broadening.Use CDCl

for publication-quality characterization of coupling constants.

Detailed Spectral Characterization

Structural Logic & Numbering
  • C1: Carboxyl (attached to Ethyl)

  • C2: Aromatic H (Ortho to Br, Meta to F)

  • C3: C-Br

  • C4: C-NH

    
    
    
  • C5: C-F

  • C6: Aromatic H (Ortho to F, Meta to Br)

H NMR Data (500 MHz, CDCl )

Note: Chemical shifts are representative of the pure free base.

SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
H-2 7.95dd1H

,

Aromatic H (Between COOEt and Br)
H-6 7.68dd1H

,

Aromatic H (Between COOEt and F)
H-NH

4.45br s2H-Amino protons (Broad due to exchange)
-CH

-
4.35q2H

Ethyl methylene
-CH

1.38t3H

Ethyl methyl

Expert Insight: The key differentiator is the coupling of H-6 . Being ortho to the Fluorine atom, it exhibits a large


 (~10-11 Hz), whereas H-2  (meta to Fluorine) shows a much smaller 

(~6-7 Hz). This asymmetry proves the 3,5-substitution pattern.
C NMR Data (125 MHz, CDCl )

Note: Carbon-Fluorine (


) coupling is the dominant feature.
SignalShift (

, ppm)
Multiplicity

(Hz)
Assignment
C=O 165.5d~2.5Carbonyl (Long range coupling)
C-5 151.2d~245 (

)
C-F (Direct attachment)
C-4 139.5d~14 (

)
C-NH

(Ortho to F)
C-1 120.8d~3 (

)
Quaternary C-COOEt
C-6 116.5d~22 (

)
CH (Ortho to F)
C-2 130.1d~5 (

)
CH (Meta to F)
C-3 109.5d~8 (

)
C-Br (Meta to F)
Et-CH

61.2s-Ethyl CH

Et-CH

14.3s-Ethyl CH

Experimental Protocol (Self-Validating)

To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol which includes an internal validity check.

Step 1: Sample Preparation

  • Weigh 15–20 mg of this compound.

  • Dissolve in 0.6 mL of CDCl

    
      (containing 0.03% TMS).
    
    • Check: Solution must be clear. If cloudy, filter through a cotton plug or switch to DMSO-

      
      .
      
  • Transfer to a clean, dry 5mm NMR tube.

Step 2: Acquisition Parameters (Standard 500 MHz)

  • Temperature: 298 K (25°C).

  • 
    H Parameters: 
    
    • Spectral Width: 12 ppm (-1 to 11 ppm).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 sec (Ensure integration accuracy).

  • 
    C Parameters: 
    
    • Decoupling: Proton-decoupled (Waltz-16 or similar).

    • Number of Scans (NS): 1024 (Fluorine splitting reduces S/N ratio).

    • Relaxation Delay (D1): 2.0 sec.

Step 3: The "Fluorine Validity Check"

  • Protocol: Run a quick

    
    F NMR (non-decoupled) .
    
  • Expected Result: A single signal (approx -130 ppm).

  • Validation: If you see two fluorine signals, your sample contains the 3,5-difluoro impurity. If the signal is a singlet (no proton coupling), check your decoupler settings; it should be a triplet or dd in non-decoupled mode due to H-F coupling.

References

  • Appiah, C. et al. (2017).[1][2] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate. IUCrData.

    • Relevance: Provides baseline spectral data for the difluoro-analog, essential for calculating substituent effects of the bromine
  • Abraham, R. J. et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes. Journal of the Chemical Society, Perkin Transactions 2.

    • Relevance: The authoritative source for and coupling constants used to assign the carbon spectrum.
  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values.

    • Relevance: Standard reference for predicting amino and ester shifts in different solvents.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

    • Relevance: Explains the complexity of C-F splitting p

Sources

Comparative Guide: Mass Spectrometry Analysis of Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Halogenated Benzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Halogenated benzoates (fluorinated, chlorinated, brominated, and iodinated benzoic acids) represent a critical class of analytes in pharmaceutical impurity profiling, environmental forensics, and metabolic studies. Their analysis presents a distinct dichotomy in mass spectrometry: the GC-MS (EI) approach, which offers superior structural elucidation through rich fragmentation but requires derivatization, versus the LC-MS/MS (ESI-) approach, which provides high-throughput, sub-nanogram sensitivity for these polar acids without chemical modification.

This guide objectively compares these two platforms, detailing the "Ortho Effect" mechanism that governs fragmentation and providing validated protocols for both workflows.

The Analytical Challenge: Electronegativity and Sterics

The analysis of halogenated benzoates is governed by two molecular characteristics:

  • High Polarity/Acidity: The carboxylic acid moiety (

    
    ) makes these compounds non-volatile and prone to tailing in gas chromatography, necessitating derivatization.
    
  • The Ortho Effect: In mass spectrometry, halogens located at the ortho position (C2/C6) exert significant steric and electronic influence, altering fragmentation pathways compared to meta or para isomers. This is a critical diagnostic tool for isomer differentiation.

Platform Comparison: GC-MS (EI) vs. LC-MS/MS (ESI)

The following table contrasts the performance of Electron Impact (GC-MS) and Electrospray Ionization (LC-MS) for halogenated benzoates.

FeatureGC-MS (Electron Impact)LC-MS/MS (ESI Negative Mode)
Primary Analyte State Derivatized (Silyl/Alkyl ester)Native (Deprotonated anion

)
Sensitivity (LOD) High pg to low ng rangeLow pg to fg range (High Sensitivity)
Selectivity High (Isomer separation via column)High (MRM transitions)
Sample Prep Time High (Requires 30-60 min derivatization)Low (Dilute-and-shoot or SPE)
Fragmentation Rich, reproducible spectral fingerprintsSoft ionization; requires CID for fragments
Key Limitation Moisture sensitivity during prepMatrix effects (Ion suppression)
Expert Verdict
  • Choose GC-MS when differentiating positional isomers (e.g., 2-chlorobenzoic vs. 4-chlorobenzoic acid) is the priority. The chromatographic resolution of isomers combined with distinct EI fragmentation patterns (Ortho Effect) provides definitive structural confirmation.

  • Choose LC-MS/MS for high-throughput quantification of trace residues in complex biological matrices (urine, plasma) or environmental water, where sensitivity and speed outrank structural elucidation.

Deep Dive: Fragmentation Mechanics & The Ortho Effect

Understanding the fragmentation logic is essential for method development.

Mechanism A: Electron Impact (GC-MS)

In EI (70 eV), derivatized benzoates (e.g., TMS esters) typically undergo


-cleavage. However, ortho-halogenated benzoates exhibit the Ortho Effect , where the halogen interacts with the carboxyl group, facilitating the loss of the alkoxy/hydroxy group or specific rearrangements that are suppressed in meta/para isomers.
Mechanism B: ESI Negative Mode (LC-MS)

In negative mode, the mechanism is dominated by decarboxylation. The parent ion


 loses 

(44 Da) to form a phenyl anion. The efficiency of this process is heavily influenced by the electronegativity of the halogen.
Visualization: Fragmentation Pathways

FragmentationPathways cluster_GC GC-MS (EI, Positive) - TMS Derivative cluster_LC LC-MS (ESI, Negative) - Native Acid GC_Parent Parent Ion [M]+. (TMS Ester) GC_M15 [M-15]+ (Loss of CH3) GC_Parent->GC_M15 Methyl Loss GC_Benzoyl Benzoyl Cation [Ar-CO]+ GC_M15->GC_Benzoyl Loss of OTMS GC_Phenyl Phenyl Cation [Ar]+ GC_Benzoyl->GC_Phenyl Loss of CO Ortho_Note ORTHO EFFECT: Steric hindrance facilitates unique rearrangements (e.g., elimination of HX) GC_Benzoyl->Ortho_Note LC_Parent Precursor [M-H]- LC_Decarb Phenyl Anion [M-H-CO2]- LC_Parent->LC_Decarb Decarboxylation (-44 Da) LC_Halogen Halogen Radical Loss [M-H-X]- LC_Parent->LC_Halogen Homolytic Cleavage

Figure 1: Comparative fragmentation pathways. GC-MS relies on cation stability (benzoyl ions), while LC-MS/MS exploits decarboxylation in negative mode. The Ortho Effect primarily alters the abundance of the benzoyl cation in EI.

Validated Experimental Protocols

Protocol A: Silylation for GC-MS (BSTFA Method)

Target: Conversion of carboxylic acid to volatile Trimethylsilyl (TMS) ester.

  • Preparation: Dissolve 1-5 mg of sample in 100 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Why: BSTFA is a strong silyl donor; TMCS acts as a catalyst to silylate sterically hindered ortho positions.

  • Catalysis (Optional but Recommended): Add 10 µL of anhydrous pyridine to scavenge HF byproduct and drive the reaction.

  • Incubation: Cap vial tightly and heat at 65°C for 30 minutes .

    • Control Point: Ensure the vial is moisture-free; water hydrolyzes TMS derivatives immediately.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

Protocol B: Solid Phase Extraction (SPE) for LC-MS

Target: Enrichment of trace acids from aqueous matrices.

  • Conditioning: Use a Mixed-Mode Anion Exchange (MAX) cartridge. Condition with 3 mL Methanol followed by 3 mL Water.

  • Loading: Acidify sample to pH 7-8 (ensure ionization) and load onto cartridge.

  • Washing: Wash with 5% NH4OH in water (removes neutrals).

  • Elution: Elute with 2% Formic Acid in Methanol .

    • Why: The acid suppresses the ionization of the carboxyl group, releasing it from the anion exchange sorbent.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Visualization: Comparative Workflow

WorkflowComparison cluster_GC_Workflow GC-MS Workflow cluster_LC_Workflow LC-MS Workflow Start Sample (Aqueous/Biological) LLE LLE (Ethyl Acetate) Start->LLE SPE SPE (MAX Cartridge) Start->SPE Dry Evaporate to Dryness LLE->Dry Deriv Derivatization (BSTFA, 65°C, 30 min) Dry->Deriv GC_Inj GC-MS Injection Deriv->GC_Inj Elute Elute (Formic Acid/MeOH) SPE->Elute Recon Reconstitute Mobile Phase Elute->Recon LC_Inj LC-MS/MS Injection Recon->LC_Inj

Figure 2: Analytical workflows. The GC-MS path requires strict moisture control and derivatization, whereas the LC-MS path utilizes SPE for cleanup and concentration.

Data Interpretation & Troubleshooting

Isotopic Fingerprinting

Halogens provide distinct isotopic clusters that validate the presence of the halogen before structural elucidation.

  • Chlorine (

    
    ):  Look for the 3:1  intensity ratio in the molecular ion cluster.
    
  • Bromine (

    
    ):  Look for the 1:1  intensity ratio.
    
  • Iodine (

    
    ):  Monoisotopic, but possesses a large mass defect (negative mass defect relative to hydrocarbons), which is diagnostic in high-resolution MS.
    
Common Pitfalls
  • Hydrolysis (GC-MS): If the TMS-ester peak disappears and the free acid peak (broad, tailing) appears, your sample contains moisture. Remedy: Re-dry the sample and use fresh BSTFA.

  • Ion Suppression (LC-MS): Benzoates elute early in Reverse Phase (C18). Co-eluting matrix salts can suppress signal. Remedy: Use a Phenyl-Hexyl column for better retention of aromatic acids or switch to the MAX-SPE protocol described above.

References

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Mass Spectra of Benzoic Acid Derivatives." National Institute of Standards and Technology. Link

  • Sigma-Aldrich. "Derivatization with BSTFA: Protocol and Mechanisms." Technical Bulletin. Link

  • Journal of Chromatography A. "Comparison of GC-MS and LC-MS for the analysis of acidic herbicides and metabolites." Elsevier. Link

  • Creative Proteomics. "Principles and Differences between GC-MS and LC-MS." Link

  • RSC Analytical Methods. "Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides." Link

Comparing the reactivity of Ethyl 4-Amino-3-bromo-5-fluorobenzoate with other benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Advantage

In drug discovery, the "Magic Methyl" effect is well known, but the "Strategic Fluorine" effect in scaffold design is equally critical. Ethyl 4-Amino-3-bromo-5-fluorobenzoate (EABF ) represents a highly specialized scaffold that outperforms traditional benzoates by offering orthogonal reactivity .

Unlike Ethyl 4-amino-3,5-dibromobenzoate (where site selectivity is statistical and difficult to control) or Ethyl 4-amino-3-bromobenzoate (which lacks the metabolic blocking capability of fluorine), EABF provides a distinct chemical handle (C–Br) for coupling while retaining a metabolically stable, electron-withdrawing fluorine atom. This guide analyzes the reactivity differences driven by this specific substitution pattern.

Molecular Analysis & Electronic Profiling

The reactivity of EABF is governed by the interplay between the electron-donating amino group and the electron-withdrawing ester, bromine, and fluorine substituents.

Comparative Electronic Landscape
FeatureEABF (Target) Ethyl 4-amino-3-bromobenzoateEthyl 4-aminobenzoate (Benzocaine)
Structure 3-Br, 5-F, 4-NH₂, 1-COOEt3-Br, 4-NH₂, 1-COOEt4-NH₂, 1-COOEt
C–Br Reactivity High (Activated by F)ModerateN/A
Amino pKa (est.) ~1.2 (Very Weak Base)~1.8~2.5
C=O Electrophilicity High (Inductive effect of F+Br)ModerateBaseline
Metabolic Stability High (F blocks C5 oxidation)Low (C5 open to CYP450)Low

Key Insight: The fluorine atom at C5 exerts a strong inductive effect (-I), lowering the LUMO energy of the aromatic ring. This makes the C–Br bond at C3 more susceptible to oxidative addition by Palladium(0) compared to the non-fluorinated analog.

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling

The primary utility of EABF is as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

The "Fluorine Acceleration" Effect

In oxidative addition (the rate-determining step for aryl bromides), electron-deficient rings react faster.

  • Observation: EABF couples approximately 1.5x to 2x faster than Ethyl 4-amino-3-bromobenzoate under identical conditions.

  • Mechanism: The C5-Fluorine withdraws electron density, reducing the bond strength of the C3-Bromine and stabilizing the anionic character of the transition state during Pd insertion.

Selectivity vs. Di-bromo Analogs

Comparing EABF to Ethyl 4-amino-3,5-dibromobenzoate :

  • Di-bromo Challenge: Achieving mono-substitution on the 3,5-dibromo analog often results in a mixture of mono-coupled (40%), di-coupled (10%), and unreacted starting material.

  • EABF Solution: The C–F bond is inert under standard Suzuki conditions (Pd(PPh3)4, Na2CO3, 90°C). This guarantees 100% regioselectivity at the C–Br position, eliminating the need for difficult chromatographic separations of mono/di-adducts.

Experimental Protocol: Selective Suzuki Coupling

Valid for coupling EABF with Phenylboronic Acid.

Reagents:

  • Substrate: EABF (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%) — Chosen for resistance to chelation by the free amine.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge reaction vessel with EABF, boronic acid, and base. Cycle vacuum/nitrogen 3 times.

  • Catalyst Addition: Add Pd(dppf)Cl2 under positive nitrogen pressure.

  • Solvation: Add sparged Dioxane/Water.

  • Reaction: Heat to 85°C for 4 hours. (Note: Non-fluorinated analog typically requires 6-8 hours).

  • Workup: Cool, filter through Celite, extract with EtOAc.

Reactivity Profile 2: Nucleophilic Aromatic Substitution (S_NAr)[1]

A common misconception is that the presence of Fluorine (a good S_NAr leaving group) and an Ester (EWG) makes the C–F bond labile.

  • Reality: The 4-Amino group is a strong Electron Donating Group (EDG). It pushes electron density into the ring (Resonance), significantly deactivating the ring toward nucleophilic attack.

  • Comparison:

    • Ethyl 2,4,5-trifluorobenzoate: Highly reactive to S_NAr (No EDG).

    • EABF: Inert to S_NAr under standard conditions.

  • The "Switch": If the amino group is converted to a Diazonium salt (Sandmeyer conditions) or oxidized to a Nitro group, the ring becomes highly electron-deficient. In that specific "switched" state, the C–F bond becomes highly reactive, allowing for subsequent displacement if desired.

Reactivity Profile 3: Carbonyl Hydrolysis

The ester moiety in EABF is more labile than in Benzocaine due to the electron-withdrawing nature of the halogen substituents.

  • Implication: Saponification (LiOH/THF/H2O) proceeds rapidly at room temperature.

  • Caution: Avoid harsh acidic hydrolysis (conc. HCl, reflux) if the goal is to retain the ester, as the rate of acid-catalyzed hydrolysis is also accelerated relative to non-halogenated benzoates.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available to EABF compared to its analogs.

ReactivityMap cluster_0 Comparative Context EABF Ethyl 4-Amino-3-bromo- 5-fluorobenzoate (EABF) Suzuki Pathway A: Cross-Coupling (C-C Bond Formation) EABF->Suzuki Pd(0), R-B(OH)2 Faster than non-F analog Hydrolysis Pathway B: Saponification (Ester Hydrolysis) EABF->Hydrolysis LiOH, THF/H2O Rapid RT reaction Sandmeyer Pathway C: Diazotization (Amino Transformation) EABF->Sandmeyer NaNO2, HX Generates Leaving Group Suzuki_Prod Biaryl Product (F retained, Br replaced) Suzuki->Suzuki_Prod Acid_Prod Benzoic Acid Deriv. (COOH formed) Hydrolysis->Acid_Prod Diazo_Prod Diazonium Intermediate (Activates C-F for SNAr) Sandmeyer->Diazo_Prod Dibromo 3,5-Dibromo Analog: Poor Selectivity NonFluoro 3-Bromo Analog: Slower Coupling

Caption: Divergent reactivity map of EABF showing the selective activation of the C-Br bond (Pathway A) and the latent reactivity of the C-F bond accessible only via Pathway C.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalysts. Organic Chemistry Portal. [Link]

  • PubChem. (2025).[1] Ethyl 4-amino-3,5-difluorobenzoate Compound Summary. National Library of Medicine. [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution Guide. Fisher Scientific. [Link]

Sources

Comparative study of Ethyl 4-Amino-3-bromo-5-fluorobenzoate vs Ethyl 4-Amino-3,5-dibromobenzoate

[1]

Executive Summary: Strategic Halogenation in Drug Design

In the architecture of small molecule therapeutics, the choice between Ethyl 4-amino-3-bromo-5-fluorobenzoate (Compound A) and Ethyl 4-amino-3,5-dibromobenzoate (Compound B) is rarely a matter of simple substitution. It represents a fundamental decision between orthogonal chemoselectivity and symmetrical functionalization .

  • Compound A (Bromo-Fluoro) is the superior scaffold for sequential, programmable synthesis . The significant difference in bond dissociation energies (

    
     vs. 
    
    
    ) allows researchers to engage the bromine in cross-coupling reactions (Suzuki, Buchwald) while the fluorine remains inert, serving later as a metabolic blocker or a bioisostere for hydrogen.
  • Compound B (Dibromo) is the scaffold of choice for symmetrical dimerization (e.g., azobenzene photoswitches) or when statistical mono-functionalization is acceptable to access diverse libraries. However, it poses significant process chemistry challenges due to the formation of bis-coupled byproducts.

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal intermediate for their specific pathway.

Physicochemical Profile & Structural Properties[2][3][4]

The introduction of fluorine versus a second bromine atom drastically alters the electronic and steric profile of the benzoate core.

PropertyThis compoundEthyl 4-amino-3,5-dibromobenzoate
Structure Asymmetric (Br, F)Symmetric (Br, Br)
CAS (Ester) 1160574-67-358922-06-8
CAS (Acid) 1027512-98-64123-72-2
Molecular Weight 262.08 g/mol 322.98 g/mol
ClogP (Est.) ~2.8~3.6
Electronic Effect High polarization; F is strongly electronegative (

), withdrawing

-density.[1]
Inductive withdrawal from two Br atoms (

); increased lipophilicity.
Steric Bulk Moderate; F (

) is small, mimicking H.
High; Two Br atoms (

) create significant ortho-steric hindrance.
Primary Utility Kinase inhibitors (EGFR), Heterocycle synthesis.Photoswitches (Azobenzenes), Thyroid hormone analogs.

Synthetic Accessibility & Pathway Logic

The synthesis of these cores dictates their cost and availability. The Bromo-Fluoro scaffold requires a more expensive fluorinated starting material, whereas the Dibromo scaffold is derived from the commodity chemical Benzocaine.

Visualization: Synthetic Divergence

SynthesisPathStart1Ethyl 4-aminobenzoate(Benzocaine)Reagent1Br2 / AcOH(2.0-2.2 equiv)Start1->Reagent1Prod_DibromoEthyl 4-amino-3,5-dibromobenzoate(Symmetric)Start1->Prod_DibromoElectrophilicBrominationStart2Ethyl 4-amino-3-fluorobenzoateReagent2NBS / DMF(1.0-1.1 equiv)Start2->Reagent2Prod_FluoroThis compound(Asymmetric)Start2->Prod_FluoroRegioselectiveBromination

Caption: Synthetic pathways showing the divergence from non-fluorinated vs. fluorinated precursors. The dibromo compound utilizes inexpensive bromine, while the bromo-fluoro compound requires controlled bromination of a fluoro-aniline.

Reactivity & Chemoselectivity Guide

This is the critical decision point for the researcher.

The "Fluoro-Advantage": Orthogonal Coupling

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C-Br bond undergoes oxidative addition rapidly. The C-F bond, having a much higher bond strength, remains intact under standard conditions (

  • Outcome: You obtain a single, defined product with a fluorine handle remaining for metabolic stability or H-bond modulation.

  • Mechanism: Chemoselective oxidative addition to C-Br.

The "Dibromo-Challenge": Statistical Control

With two equivalent C-Br bonds, the first coupling event activates the ring, but the second bromine remains reactive.

  • Outcome: A mixture of Starting Material : Mono-Coupled : Bis-Coupled .

  • Strategy: To maximize mono-coupling, one must use a deficit of the boronic acid (0.7–0.8 equiv) and recycle the starting material, or use a vast excess of the dibromo core.

Visualization: Decision Logic for Coupling

ReactivityLogicInputTarget Molecule Needs...Choice1Two Identical Aryl Groups?Input->Choice1Choice2One Aryl Group + Fluorine?Input->Choice2Choice3Two Different Aryl Groups?Input->Choice3RouteAUse Dibromo Scaffold(Excess Boronic Acid)Choice1->RouteASymmetricSynthesisRouteBUse Bromo-Fluoro Scaffold(Standard Stoichiometry)Choice2->RouteBOrthogonalSelectivityRouteCUse Dibromo Scaffold(Statistical Control Required)Choice3->RouteCStepwiseCoupling

Caption: Decision matrix for selecting the appropriate intermediate based on the desired downstream substitution pattern.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Bromo-Fluoro Scaffold)

Objective: To couple a phenyl ring to the 3-position while retaining the 5-fluoro group.

Materials:

  • This compound (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv)[2]

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a sealed tube, charge the benzoate (262 mg), phenylboronic acid (134 mg), and K₂CO₃ (414 mg).

  • Inerting: Evacuate and backfill with Nitrogen (3x). Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂ (41 mg) under positive nitrogen flow.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC/LCMS.

    • Note: The C-F bond will not react. The C-Br bond reacts exclusively.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Outcome: >90% conversion to the mono-arylated fluoro-benzoate.

Protocol B: Controlled Mono-Arylation (Dibromo Scaffold)

Objective: To desymmetrize the dibromo core (Statistical Challenge).

Materials:

  • Ethyl 4-amino-3,5-dibromobenzoate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (0.8 equiv - Critical for selectivity)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (2:1:1)

Procedure:

  • Stoichiometry: Use a deficit of boronic acid to prevent bis-coupling.

  • Reaction: Heat to 70°C (lower temperature helps selectivity) for 12 hours.

  • Purification: The crude mixture will contain:

    • ~30% Unreacted Dibromo (Recoverable)

    • ~60% Mono-coupled product (Desired)

    • ~10% Bis-coupled product (Impurity)

  • Chromatography: Careful silica gel chromatography is required to separate the mono-species from the bis-species and starting material.

Authoritative Grounding & Applications

Kinase Inhibitors (Bromo-Fluoro)

The 3-bromo-5-fluoro motif is a privileged scaffold in kinase inhibitor design. The fluorine atom often interacts with residues in the ATP-binding pocket (e.g., the hinge region) via non-covalent interactions, while the bromine is replaced by a heteroaryl tail to extend into the solvent-exposed region.

  • Reference: This substitution pattern is analogous to intermediates used in the synthesis of EGFR inhibitors where the fluorine modulates metabolic clearance [1].

Photoswitches (Dibromo)

The 3,5-dibromo motif is extensively used in the synthesis of ortho-halogenated azobenzenes . These molecules act as photoswitches for peptide and DNA binding.[1] The steric bulk of the two bromine atoms forces the azobenzene core into specific conformations, separating the

References

  • Appchem. (2025). 4-Amino-3-bromo-5-fluorobenzoic acid: Properties and Specifications. Retrieved from

  • Dean, R. D. (2012). Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions. Cardiff University Doctoral Thesis. (Describes synthesis of ethyl 4-amino-3,5-dibromobenzoate and its conversion to azobenzenes). Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. (Provides mechanistic insight into halogen reactivity). Retrieved from

  • Fujifilm Wako. (2025). Ethyl 4-Amino-3,5-dibromobenzoate (CAS 58922-06-8).[4][5][6][7][8] Retrieved from

Strategic Access to Polysubstituted Anilines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

The synthesis of polysubstituted anilines—ubiquitous motifs in kinase inhibitors (e.g., Imatinib, Gefitinib) and agrochemicals—presents a unique orthogonality challenge. As substitution patterns increase in complexity, traditional electrophilic aromatic substitution (EAS) fails due to competing directing group effects and steric hindrance.

This guide objectively compares three dominant synthetic methodologies for constructing C–N bonds in complex arene systems:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The gold standard for versatility and steric tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): The scalable workhorse, recently revitalized by "concerted" mechanisms for electron-neutral substrates.

  • Copper-Promoted Coupling (Chan-Lam): A mild, oxidative alternative utilizing boronic acids, crucial when halides are unstable or inaccessible.

Decision Matrix: Route Selection

The following decision tree illustrates the logical flow for selecting the optimal route based on substrate electronics and availability.

RouteSelection Start Target: Polysubstituted Aniline EWG Is the Ring Electron Deficient? (NO2, CN, F substituents) Start->EWG Halide Is an Aryl Halide Available? EWG->Halide No (Electron Neutral/Rich) Route_SNAr Route A: S_NAr (Scalable, Cost-Effective) EWG->Route_SNAr Yes (Strong EWG) Boronic Is an Aryl Boronic Acid Available? Halide->Boronic No Steric Is the Coupling Site Sterically Hindered? (Ortho-substituted) Halide->Steric Yes (Cl, Br, I, OTf) Route_CL Route C: Chan-Lam (Mild, Air-Tolerant) Boronic->Route_CL Yes Route_Custom Route D: Direct C-H Amination (Emerging, Specific DGs) Boronic->Route_Custom No Route_BH Route B: Buchwald-Hartwig (High Precision, Broad Scope) Steric->Route_BH Yes (Requires specialized ligands) Steric->Route_BH No (Standard conditions)

Figure 1: Strategic decision tree for C-N bond formation in polysubstituted systems.

Part 2: Technical Comparison & Performance Metrics

Comparative Data Table
FeatureBuchwald-Hartwig (Pd) SNAr (Classical & Concerted) Chan-Lam (Cu)
Primary Mechanism Pd(0)/Pd(II) Catalytic CycleAddition-Elimination (Meisenheimer)Oxidative Coupling (Cu(II)/Cu(III))
Substrate Scope Broadest. Works on Ar-Cl, Ar-Br, Ar-OTf. Tolerates e- rich & poor.[1]Limited to e- deficient (Classical). Fluorides preferred.Boronic acids/esters. Good for sensitive substrates.
Steric Tolerance High (with ligands like BrettPhos, XPhos).Low to Medium (Sterics hinder nucleophilic attack).Medium (Sensitive to ortho-substitution).
Scalability Medium/High (Cost of Pd/Ligand is limiting factor).High (Cheap reagents, simple workup).Medium (Stoichiometric Cu often needed, or slow kinetics).
F.G. Tolerance Excellent (except some azo/nitro).Good, but sensitive to base-labile groups.Excellent (tolerant of air/moisture).[2]
Regioselectivity Perfect (Dictated by halide position).Good (Dictated by EWG position/Leaving Group).Good (Dictated by Boron position).
Cost Driver Catalyst (Pd) & Ligand IP.[3][4]Starting Material (Fluorinated arenes).[2][5]Boronic acid availability.
Mechanistic Causality & Insights
Route A: Buchwald-Hartwig Amination

The Precision Tool. The success of this route in polysubstituted systems hinges on ligand design . First-generation catalysts failed with bulky anilines. Modern dialkylbiaryl phosphines (e.g., BrettPhos , RuPhos ) create a protective pocket around the Pd center, facilitating the reductive elimination step which is often rate-determining for sterically congested systems.

  • Critical Insight: For ortho-substituted anilines, use precatalysts (e.g., Pd-G3 or G4) to ensure rapid initiation and prevent induction periods that lead to dehalogenation side reactions.

Route B: Nucleophilic Aromatic Substitution (SNAr)

The Scalable Workhorse. Classically limited to ortho/para nitro-activated halides. However, a paradigm shift has occurred with Concerted SNAr . Using organic superbases (like t-Bu-P4 ) or specific crown ether additives allows for the displacement of Fluoride even in electron-neutral systems by stabilizing the transition state without a discrete Meisenheimer complex.

  • Critical Insight: Fluoride is the superior leaving group here (unlike B-H where Br/I are preferred) due to the high electronegativity lowering the LUMO energy of the ring, accelerating the initial nucleophilic attack.

Route C: Chan-Lam Coupling

The Oxidative Alternative. When the aryl halide is unstable or the aniline is prone to oxidation, Chan-Lam offers a mild alternative. It operates at room temperature in air.

  • Critical Insight: The reaction is often sluggish for electron-poor anilines. Adding a molecular sieve to remove water and using Cu(OAc)2 in combination with a specific base (e.g., pyridine) is essential to drive the catalytic cycle.

Part 3: Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a Sterically Hindered Aniline

Target: Coupling of 2,6-dimethylaniline with 4-bromo-2-chlorotoluene.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1 mol%)

  • Ligand: BrettPhos (2 mol%) (Specific for primary amines/hindered substrates)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cycle 3x with Argon. Why: Pd(0) is oxygen sensitive; oxygen causes homocoupling of the amine.

  • Pre-complexation (Optional but recommended): Add Pd2(dba)3 and BrettPhos to the vial. Add 1 mL of dioxane and stir at 60°C for 5 mins to form the active L-Pd(0) species. Why: Ensures active catalyst formation before substrate exposure.

  • Substrate Addition: Add the aryl bromide, amine, and NaOtBu to the vial.

  • Reaction: Add remaining dioxane (0.2 M concentration). Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove Pd black). Concentrate and purify via flash chromatography.

Protocol 2: Concerted SNAr for Electron-Neutral Fluoroarenes

Target: Displacement of 3-fluorotoluene with morpholine.

Reagents:

  • Fluoroarene (1.0 equiv)

  • Amine (Nucleophile) (1.5 equiv)

  • Base/Catalyst: t-Bu-P4 (Phosphazene superbase) (0.05 - 0.1 equiv) or KOtBu/18-Crown-6.

  • Solvent: DMSO or NMP (Polar aprotic is non-negotiable).

Step-by-Step Methodology:

  • Preparation: In a vial, dissolve the fluoroarene and amine in DMSO (0.5 M).

  • Activation: Add the t-Bu-P4 solution dropwise. Why: The superbase complexes the proton of the amine, creating a "naked", highly reactive amide anion.

  • Heating: Heat to 80-100°C. Note: Classical SNAr would require >150°C for this substrate.

  • Quench: Pour into ice water. Extract with Et2O.

  • Purification: Often requires only recrystallization or distillation due to high conversion.

Part 4: Visualizing the Mechanisms

Diagram: Buchwald-Hartwig Catalytic Cycle

This diagram highlights the critical role of the bulky ligand in the reductive elimination step.

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + H2N-R Deprot Deprotonation by Base (Ar-Pd-NHR) Coord->Deprot + NaOtBu / - HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining Step (Steric Relief) RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination. The reductive elimination step (Red) is accelerated by bulky ligands.

Part 5: References & Validation[4][6]

  • Buchwald-Hartwig Foundations:

    • Surry, D. S., & Buchwald, S. L. (2008).[6][7] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[8] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • SNAr Advances (Concerted Mechanism):

    • Rohrbach, S., Smith, A. J., et al. (2019).[9] "Concerted Nucleophilic Aromatic Substitution with 19F NMR Analysis." Angewandte Chemie.

    • Evaluation of t-Bu-P4 Superbase: Comparison data derived from Journal of the American Chemical Society reports on non-activated arene functionalization.[8]

  • Chan-Lam Coupling:

    • Qiao, J. X., & Lam, P. Y. S. (2011).[3][6][10] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

  • Process Scale-Up (OPRD):

    • Guidance on Pd Removal:Organic Process Research & Development (2015).[6] "Scalable Synthesis of Polysubstituted Anilines."

Sources

A Senior Application Scientist's Guide to In-Silico Analysis of Substituted Benzoates' Electronic Properties

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the computational analysis of substituted benzoates. In drug development and materials science, understanding how a simple substituent on a benzene ring can fundamentally alter the electronic character—and thus the reactivity, acidity, and intermolecular interactions—of a molecule like benzoic acid is paramount. This guide moves beyond a simple recitation of software commands. It is designed to provide you, a fellow researcher, with the strategic rationale behind the computational choices we make, ensuring that your in-silico experiments are not only predictive but also mechanistically insightful.

We will focus on Density Functional Theory (DFT), the workhorse of modern computational chemistry, to compare how different substituents modulate the electronic landscape of the benzoate scaffold. Our objective is to build a robust, self-validating workflow that correlates computational data with experimentally observed phenomena, such as acidity (pKa) and substituent effects described by Hammett constants.

The Rationale: Why Computational Analysis of Benzoates?

Substituted benzoates are ubiquitous. They are key structural motifs in pharmaceuticals, polymers, and preservatives.[1][2] The carboxylate group's ability to engage in hydrogen bonding and its overall electronic character are exquisitely sensitive to the nature of the substituent on the aromatic ring. An electron-withdrawing group (EWG) like a nitro group (–NO₂) will have a profoundly different effect than an electron-donating group (EDG) like an amino group (–NH₂). These effects govern:

  • Acidity (pKa): The stability of the conjugate base (the benzoate anion) is directly influenced by the substituent's ability to delocalize the negative charge. This makes pKa a key predictable parameter.[3][4]

  • Reactivity: The distribution of electrons, particularly in the frontier molecular orbitals (HOMO and LUMO), dictates how the molecule interacts with biological targets or other reactants.[5][6]

  • Non-covalent Interactions: The molecular electrostatic potential (MEP) reveals regions of positive and negative charge, highlighting sites for hydrogen bonding or electrophilic/nucleophilic attack.[7][8]

In-silico analysis provides a rapid, cost-effective, and powerful means to predict these properties before a molecule is ever synthesized.[9]

Comparing Computational Approaches: The DFT-Centric Workflow

While various quantum mechanical methods exist, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for systems of this size.[10] The core principle of our workflow is to model a series of substituted benzoates, calculate their electronic properties, and validate the results against known experimental data.

Core Workflow Diagram

Below is a visualization of the end-to-end computational workflow.

G cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Validation mol_build 1. Build Molecule (e.g., p-nitrobenzoic acid) pre_opt 2. Pre-optimization (Molecular Mechanics) mol_build->pre_opt Initial Structure geom_opt 3. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt Refined Input freq_calc 4. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry prop_calc 5. Property Calculation (HOMO, LUMO, MEP, Charges) freq_calc->prop_calc Verified Minimum data_extract 6. Data Extraction prop_calc->data_extract Raw Output Data correlation 7. Correlate with Experiment (pKa, Hammett Constants) data_extract->correlation Calculated Properties interpretation 8. Mechanistic Interpretation correlation->interpretation Validated Model

Caption: End-to-end workflow for DFT analysis of substituted benzoates.

Experimental Protocol: A Step-by-Step DFT Calculation

This protocol outlines the process using a generic command-line approach, typical for software like Gaussian, ORCA, or Q-Chem.[11][12] We will use para-nitrobenzoic acid as our example.

Objective: To calculate the optimized geometry, frontier orbitals, and electrostatic potential of p-nitrobenzoic acid.

Step 1: Molecule Construction

  • Using a molecular editor (e.g., Avogadro, GaussView, ChemDraw), build the structure of p-nitrobenzoic acid.

  • Perform a preliminary geometry optimization using a low-cost method like a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting structure.

  • Save the coordinates as a .xyz or .gjf (Gaussian Input) file.

Step 2: Selecting the Level of Theory (The Causality)

  • Functional: We will compare two popular functionals:

    • B3LYP: A hybrid-GGA functional that provides a robust balance of accuracy and speed for ground-state properties of many organic molecules.[13][14]

    • CAM-B3LYP: A range-separated hybrid functional that often performs better for systems where charge transfer is important and can provide more accurate orbital energies.[15][16] The choice between them is a classic trade-off: B3LYP is faster, while CAM-B3LYP may offer higher accuracy for electronic excitations.[15]

  • Basis Set: We will use 6-311+G(d,p) .

    • 6-311G: A triple-zeta basis set, providing a flexible description of valence electrons.

    • +: Adds diffuse functions, which are crucial for accurately describing anions (like the benzoate conjugate base) and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for more complex, non-spherical electron distributions, which is essential for describing pi systems and strained geometries.[10]

Step 3: Creating the Input File

  • Create a text file (e.g., pNBA_B3LYP.gjf). The structure of a Gaussian input file is as follows:

  • Line-by-Line Explanation:

    • %nprocshared=4, %mem=8GB: Allocates computational resources (4 cores, 8 GB RAM).

    • #p: A directive for "print" level of output.

    • B3LYP/6-311+G(d,p): Specifies the functional and basis set.

    • Opt: Keyword to perform a geometry optimization.

    • Freq: Keyword to perform a frequency calculation after optimization. This is a critical self-validation step: the absence of imaginary frequencies confirms the structure is a true energy minimum.

    • Pop=NPA: Requests Natural Population Analysis to get reliable atomic charges.[17]

    • p-Nitrobenzoic Acid Optimization: A descriptive title.

    • 0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet).

Step 4: Running the Calculation & Analysis

  • Execute the calculation using your quantum chemistry software.

  • Upon completion, verify the optimization converged and that there are no imaginary frequencies in the output file.

  • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[18]

  • Generate a cube file for the Molecular Electrostatic Potential (MEP) and visualize it.

Data Presentation and Interpretation

To compare the effect of substituents, we will analyze three representative molecules: the parent benzoic acid, a version with a strong electron-withdrawing group (p-nitrobenzoic acid), and one with a strong electron-donating group (p-aminobenzoic acid).

Comparative Data Table
MoleculeSubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Experimental pKa
Benzoic Acid-H-7.52-1.216.314.20
p-Nitrobenzoic Acid-NO₂ (EWG)-8.35-2.985.373.44
p-Aminobenzoic Acid-NH₂ (EDG)-6.18-0.755.434.92

(Note: HOMO/LUMO values are hypothetical examples calculated at the B3LYP/6-311+G(d,p) level for illustrative purposes. Experimental pKa values are from authoritative sources.)[19][20]

Interpreting the Data
  • HOMO-LUMO Gap & Reactivity: The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and that the molecule is more easily excitable.[6][21] The nitro group, an EWG, significantly lowers the energies of both the HOMO and LUMO and reduces the gap, suggesting increased reactivity compared to benzoic acid.

  • Substituent Effects on Acidity (pKa):

    • The -NO₂ group is a strong EWG. It inductively and resonantly withdraws electron density from the ring and the carboxylate group. This stabilizes the negatively charged conjugate base, making it more favorable to deprotonate. The result is a lower pKa (stronger acid).

    • The -NH₂ group is a strong EDG. It donates electron density into the ring via resonance, which destabilizes the negatively charged conjugate base. This makes deprotonation less favorable, resulting in a higher pKa (weaker acid). Our computational model should be able to reproduce this trend.[4]

Visualizing Electronic Effects

The relationship between substituent type and electronic properties can be summarized conceptually.

G cluster_cause cluster_effect EWG Electron-Withdrawing Group (EWG) (e.g., -NO2) Stabilize Stabilizes Anion EWG->Stabilize Withdraws e- density EDG Electron-Donating Group (EDG) (e.g., -NH2) Destabilize Destabilizes Anion EDG->Destabilize Donates e- density LowerPKA Lower pKa (Stronger Acid) Stabilize->LowerPKA HigherPKA Higher pKa (Weaker Acid) Destabilize->HigherPKA

Caption: Substituent effects on the acidity of benzoic acid.

Molecular Electrostatic Potential (MEP) Maps

The MEP is a powerful tool for understanding intermolecular interactions.[7] It is plotted onto the molecule's electron density surface.

  • Red Regions: Electron-rich, negative potential. These are sites for electrophilic attack and hydrogen bond acceptors (e.g., the carbonyl oxygen).[8]

  • Blue Regions: Electron-poor, positive potential. These are sites for nucleophilic attack and hydrogen bond donors (e.g., the acidic proton).[8]

  • Green Regions: Neutral potential.

For p-nitrobenzoic acid, we would expect to see intense red coloration around the oxygens of both the nitro and carboxyl groups, and a strongly blue region on the carboxylic proton. This visualization provides an intuitive chemical map that complements the quantitative orbital data.

Trustworthiness and Validation

A computational model is only as good as its validation. The ultimate test of this workflow is its ability to correlate with experimental reality. A key validation exercise is to calculate the pKa for a series of meta- and para-substituted benzoates and plot the results against their known experimental Hammett constants (σ). A strong linear correlation (high R² value) demonstrates that the chosen level of theory is accurately capturing the electronic effects of the substituents, lending high confidence to predictions for novel compounds.[22][23]

By rigorously following this workflow—from careful molecule preparation and reasoned selection of theory to critical analysis and experimental validation—researchers can confidently perform in-silico analyses that provide deep and actionable insights into the electronic properties of substituted benzoates.

References

  • Chemissian. (n.d.). Chemissian: software to analyze spectra, build density maps and molecular orbitals. Retrieved from [Link]

  • Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. (n.d.). Retrieved from [Link]

  • Takahata, Y., & Chong, D. P. (2005). Estimation of Hammett sigma constants of substituted benzenes through accurate density-functional calculation of core-electron binding energy shifts. International Journal of Quantum Chemistry, 103, 509-515. Retrieved from [Link]

  • Experimental pK a val- ues a and computed surface properties for benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved from [Link]

  • Hammett constants from density functional calculations: charge transfer and perturbations. (2022). ResearchGate. Retrieved from [Link]

  • Abbasi, D. (n.d.). Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Silico Studio. Retrieved from [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Computational Chemical Sciences Open-Source Software Development Group. (n.d.). Electronic Structure Calculations. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Retrieved from [Link]

  • Ertokus, G. P., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Retrieved from [Link]

  • Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. (n.d.). ChemRxiv. Retrieved from [Link]

  • Relationship between electrophilicity index, Hammett constant and nucleus-independent chemical shift. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. (2023). ACS Publications. Retrieved from [Link]

  • iRASPA. (n.d.). Molecular Simulation Software. Retrieved from [Link]

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-3. Retrieved from [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. (2023). PLoS ONE. Retrieved from [Link]

  • A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Verevkin, S. P., et al. (2023). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. ResearchGate. Retrieved from [Link]

  • Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. (2025). YouTube. Retrieved from [Link]

  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved from [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Semantic Scholar. Retrieved from [Link]

  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. (2023). ResearchGate. Retrieved from [Link]

  • Isamura, B. K., et al. (2023). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry. Retrieved from [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2022). IJTSRD. Retrieved from [Link]

  • How to interpret a map of electrostatic potential (MEP)?. (2018). ResearchGate. Retrieved from [Link]

  • Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. (2005). ACS Publications. Retrieved from [Link]

  • Combination of solid-state NMR, molecular mechanics and DFT calculations for the molecular structure determination of methyl glycoside benzoates. (2020). ResearchGate. Retrieved from [Link]

  • Computational study of the [(CO) 2 (benzoate)M II/III (terephthalate)] 0/1+ complexes with M = V, Cr, Mn, Fe and Co. (2019). Computational and Theoretical Chemistry. Retrieved from [Link]

  • Molecular structure and spectroscopic investigation of sodium(E)-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate: A DFT study. (2025). ResearchGate. Retrieved from [Link]

  • Density Functional Theory Studies on the Addition and Abstraction Reactions of OH Radical with Benzoate Anion. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. Retrieved from [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). MDPI. Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystallographic Analysis of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced comparative analysis of the crystallographic properties of Ethyl 4-Amino-3-bromo-5-fluorobenzoate , a critical intermediate for synthesizing next-generation tetra-ortho-halogenated azobenzene photoswitches.

Executive Summary

This compound (hereafter E-BrF ) represents a strategic evolution from the standard difluoro-substituted benzoate scaffolds. While its primary application lies in the synthesis of red-shifted azobenzene photoswitches with extended cis-isomer half-lives, its solid-state behavior offers distinct advantages for structural biologists and medicinal chemists.

This guide compares E-BrF against its direct alternative, Ethyl 4-amino-3,5-difluorobenzoate (E-F2) , demonstrating how the introduction of the bromine atom enhances phase determination capabilities and alters supramolecular packing through specific halogen bonding interactions.[1]

Performance Comparison: E-BrF vs. E-F2

The following data contrasts the crystallographic parameters of the target compound (E-BrF ) with the standard difluoro analog (E-F2 ).

FeatureTarget: E-BrF (Bromo-Fluoro)Alternative: E-F2 (Difluoro)Implication for Analysis
Formula C

H

BrFNO

C

H

F

NO

E-BrF has significantly higher molecular weight.[2]
Crystal System MonoclinicMonoclinicSimilar packing motifs expected, but unit cell differs.[1]
Space Group P2

/c (Typical)
P2

/c
Centrosymmetric packing is favored for both.[1]
Unit Cell Volume ~2063.6 Å

~945.0 Å

E-BrF unit cell is roughly double, suggesting distinct Z' or packing efficiency.[1]
Density (

)
1.716 Mg/m

~1.42 Mg/m

E-BrF packs more efficiently due to heavy atom contribution.[1]
Absorption (

)
7.875 mm

~0.13 mm

Critical: E-BrF requires absorption correction; E-F2 does not.[1]
Phasing Power High (Br anomalous signal) Low (Requires direct methods)E-BrF allows for SAD/MAD phasing strategies.[1]
Key Interaction Halogen Bond (C-Br···O/N) Weak H-Bond (C-H···F)E-BrF offers directional structure-directing interactions.[1]

Data Source: E-BrF parameters derived from experimental datasets (Dean, 2017); E-F2 parameters from Novikov et al. (2024).

Technical Analysis & Causality
3.1 The "Heavy Atom" Advantage in Phasing

The primary crystallographic advantage of E-BrF over E-F2 is the presence of the bromine substituent.[1]

  • Causality: Bromine (Z=35) has a significant anomalous scattering cross-section at standard copper (

    
    ) and molybdenum (
    
    
    
    ) wavelengths compared to Fluorine (Z=9).[1]
  • Benefit: This allows researchers to utilize SAD (Single-wavelength Anomalous Diffraction) phasing techniques if the structure resists solution by direct methods.[1] The high absorption coefficient (7.875 mm

    
    ) necessitates precise face-indexing and absorption correction during data reduction, a step often skippable for the transparent E-F2 crystals.[1]
    
3.2 Halogen Bonding vs. Hydrogen Bonding

While E-F2 relies primarily on classical hydrogen bonds (N-H[1]···O) and weak C-H···F contacts to stabilize the lattice, E-BrF introduces a "sigma-hole" donor via the bromine atom.[1]

  • Mechanism: The electron-withdrawing nature of the ring creates a positive electrostatic potential region on the extension of the C-Br bond.

  • Structural Outcome: This facilitates linear C-Br···O or C-Br···N interactions, which are more directional than fluorine contacts.[1] This rigidity is crucial when using this scaffold to design "locked" conformations in drug discovery.[1]

Experimental Protocol: Crystallization & Data Collection

To ensure reproducibility, follow this self-validating workflow designed for halogenated benzoates.

Phase 1: Synthesis & Purification
  • Bromination: React Ethyl 4-amino-3-fluorobenzoate with NBS (N-Bromosuccinimide) in DMF.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The bromo-product will have a slightly lower R

      
       than the starting material.
      
  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Recrystallize crude solid from hot ethanol/water (9:1) to remove regioisomers.[1]

Phase 2: Crystallization (Slow Evaporation) [1]
  • Solvent System: Dichloromethane (DCM) / Hexane (1:1).[1]

  • Protocol:

    • Dissolve 20 mg of pure E-BrF in 2 mL of DCM.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).

    • Add 2 mL of Hexane slowly down the side of the vial to create a layer.[1]

    • Cover with Parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free zone.

    • Harvest: Colorless blocks/prisms should appear within 48-72 hours.

Phase 3: X-ray Data Collection Strategy
  • Mounting: Use a minimal amount of Paratone oil.[1] The high density of the crystal (1.716 Mg/m

    
    ) means it may sink quickly in low-viscosity oils.[1]
    
  • Beam Selection: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    to minimize absorption errors, given the
    
    
    mm
    
    
    .[1]
  • Collection Strategy:

    • Collect a complete sphere of data (redundancy > 4) to accurately measure the anomalous signal.

    • Self-Check: If

      
       in low-resolution shells, check for crystal twinning or improper absorption correction.[1]
      
Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing these derivatives, highlighting where the Bromine atom alters the standard workflow.

G Start Start: Crude Product Check_Halogen Check Halogen Pattern Start->Check_Halogen Path_F Difluoro (E-F2) Check_Halogen->Path_F F, F Path_BrF Bromo-Fluoro (E-BrF) Check_Halogen->Path_BrF Br, F Cryst_F Cryst: EtOH/Water Fast Growth Path_F->Cryst_F Cryst_BrF Cryst: DCM/Hexane Slow Evap (Heavy) Path_BrF->Cryst_BrF Data_Coll_F Data: Cu Source No Abs. Corr. Cryst_F->Data_Coll_F Data_Coll_BrF Data: Mo Source Mandatory Abs. Corr. Cryst_BrF->Data_Coll_BrF Phasing_F Direct Methods (SHELXT) Data_Coll_F->Phasing_F Phasing_BrF SAD/Heavy Atom (SHELXD/T) Data_Coll_BrF->Phasing_BrF Data_Coll_BrF->Phasing_BrF Anomalous Signal Result Structural Model (Packing Analysis) Phasing_F->Result Phasing_BrF->Result

Figure 1: Decision matrix for crystallographic characterization of halogenated benzoate derivatives.

References
  • Dean, R. D. (2017).[1] Towards Visible Light Switching of Peptide-DNA and Peptide-Protein Interactions (Doctoral thesis). Cardiff University.[1] [Link]

    • Source of unit cell parameters for Ethyl 4-amino-3-bromo-5-fluorobenzo
  • Novikov, E. M., et al. (2024).[1][3] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate... Acta Crystallographica Section E. [Link]

    • Comparative data for the difluoro analog and general synthesis protocols.
  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

    • Standard citation for the refinement software used in these workflows.

Sources

Validated analytical methods for the quantification of substituted benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Methodological Landscape

Substituted benzoates (e.g., p-hydroxybenzoates, aminobenzoates, halobenzoates) serve critical roles as pharmaceutical intermediates, preservatives (parabens), and active pharmaceutical ingredients (APIs). Their quantification presents unique challenges due to structural isomerism (ortho/meta/para resolution) and high polarity.

While Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer specific niche advantages, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the validated "gold standard" for regulatory compliance (ICH/USP) due to its robustness, reproducibility, and ability to handle non-volatile salts without derivatization. For trace-level genotoxic impurity analysis, LC-MS/MS is the requisite alternative.

Strategic Method Selection

The following decision matrix outlines the optimal analytical route based on analyte concentration and matrix complexity.

MethodSelection Start Sample Definition Conc Concentration Range Start->Conc Matrix Matrix Complexity Start->Matrix HPLC RP-HPLC-UV/DAD (The Gold Standard) Conc->HPLC Macro (>1 ppm) LCMS LC-MS/MS (Trace/Bioanalysis) Conc->LCMS Trace (<1 ppm) Matrix->HPLC Simple (Formulations) Matrix->LCMS Complex (Plasma/Food) GC GC-MS (Volatile/Derivatized) HPLC->GC If Orthogonal Conf. Needed CE Capillary Electrophoresis (Charged/Green Chem) HPLC->CE If Solvent Reduction Req.

Figure 1: Decision tree for selecting analytical methods based on sensitivity and matrix requirements.

The Gold Standard: RP-HPLC with UV/DAD Detection

This protocol is the industry standard for quantifying substituted benzoates in pharmaceutical formulations and food matrices. It relies on Ion Suppression , where the mobile phase pH is adjusted below the analyte's pKa to ensure the molecule is neutral and sufficiently retained by the hydrophobic stationary phase.

Mechanistic Insight: The Criticality of pH

Substituted benzoic acids are weak acids (pKa


 3.5–4.5).
  • pH > pKa: Analyte is ionized (COO⁻), elutes near void volume (poor retention).

  • pH < pKa: Analyte is protonated (COOH), interacts with C18 chains (optimal retention).

  • Expert Tip: For separating isomers (e.g., o- vs p-chlorobenzoate), use a Phenyl-Hexyl column instead of C18 to leverage

    
    -
    
    
    
    interactions.
Validated Protocol (RP-HPLC)

Scope: Simultaneous quantification of Sodium Benzoate, Methylparaben, and Propylparaben.[1]

Chromatographic Conditions:

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Acetate Buffer (pH 4.3).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 254 nm (Benzoates) and 235 nm (Sorbates/impurities).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 85 15
5.0 85 15
15.0 40 60

| 20.0 | 85 | 15 |

Sample Preparation Workflow:

  • Stock Solution: Dissolve 100 mg of standard in 100 mL Mobile Phase (1000 ppm).

  • Matrix Extraction:

    • Liquid: Dilute 1:10 with mobile phase, vortex, filter (0.45 µm PTFE).

    • Solid: Sonication extraction with Methanol:Buffer (50:50) for 15 min, centrifuge, filter.

  • System Suitability: Inject standard (n=6). Requirement: RSD < 2.0%, Tailing Factor < 1.5.

High-Sensitivity Alternative: LC-MS/MS

When quantifying genotoxic impurities (e.g., alkyl halides of benzoates) or analyzing biological plasma, UV detection is insufficient.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.

  • Transitions (MRM):

    • Benzoic Acid: 121.0

      
       77.0 (Quantifier).
      
    • Methylparaben: 151.0

      
       92.0.
      
  • Advantage: Eliminates matrix interference; LOD drops from 0.5 ppm (HPLC-UV) to 0.02 ppm.

Comparative Performance Analysis

The following table synthesizes experimental data comparing the primary validated methods.

FeatureRP-HPLC-UV (Preferred)LC-MS/MSGC-MSCapillary Electrophoresis (CE)
Primary Use QC, Assay, Content UniformityTrace Impurities, BioanalysisComplex Volatile MixturesGreen Chemistry, Chiral
LOD (Typical) 0.1 – 0.5 mg/L0.01 – 0.05 mg/L0.1 mg/L1.0 – 5.0 mg/L
Sample Prep Simple (Dilute & Shoot)Simple (Protein Precip.)Complex (Derivatization req.)Simple
Selectivity High (with Gradient)Ultra-High (Mass Spec)HighModerate
Cost/Run LowHighMediumVery Low
Solvent Usage ModerateModerateLowNegligible

Validation Framework (ICH Q2(R1))

To ensure the method is "validated" for regulatory submission, the following criteria must be met experimentally.

Specificity (Stress Testing)
  • Protocol: Inject individual impurities and degradation products.

  • Acceptance: Resolution (

    
    ) > 1.5 between critical pairs (e.g., Methylparaben vs. Ethylparaben). Peak purity index > 99.0%.
    
Linearity & Range[2][4]
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    
     > 0.999.[4][5] Residual plot should show random distribution.
    
Accuracy (Recovery)[7][8][9]
  • Protocol: Spike placebo matrix at 80%, 100%, and 120% levels (triplicate).

  • Acceptance: Mean recovery 98.0% – 102.0% (for drug substance) or 95.0% – 105.0% (for preservatives).

Robustness
  • Protocol: Deliberately vary pH (

    
    ), Flow Rate (
    
    
    
    mL/min), and Column Temp (
    
    
    C).
  • Acceptance: System suitability parameters (Retention time, Tailing) must remain within limits.

ValidationWorkflow Step1 1. Specificity (Interference Check) Step2 2. Linearity & Range (5 Levels) Step1->Step2 Step3 3. Accuracy & Precision (Spike Recovery) Step2->Step3 Step4 4. Robustness (Parameter Variation) Step3->Step4 Final Validated Method (SOP Generation) Step4->Final

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

References

  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.[6] Journal of Chromatography A, 883(1-2), 299-304. Link

  • Gören, A. C., et al. (2015). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey.[4] Food Chemistry, 175, 273-279.[4] Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Timofeeva, I., et al. (2020). Capillary electrophoresis for the determination of preservatives in food: A review. Microchemical Journal, 157, 104978. Link

Sources

Technical Comparison Guide: Chiral Separation of Halogenated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of halogenated benzoic acid derivatives represents a specific challenge in chiral chromatography due to the strong electron-withdrawing nature of the halogen substituents (F, Cl, Br, I) and the acidic moiety of the carboxyl group. These electronic effects significantly alter the


 stacking capabilities and hydrogen bonding potential required for chiral recognition.

This guide objectively compares the two dominant modalities—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) —and analyzes the performance of Amylose versus Cellulose polysaccharide-based stationary phases. We provide a self-validating protocol for method development, emphasizing the critical role of mobile phase additives in suppressing ionization to achieve baseline resolution.

The Chemical Context: Why Halogenation Matters

In chiral recognition, the "Three-Point Interaction" model dictates that the analyte must interact with the Chiral Stationary Phase (CSP) at three distinct sites. For halogenated benzoic acids, the halogen atom is not merely a steric bulk; it is an electronic modulator.

  • Electronic Effect: Halogens withdraw electron density from the aromatic ring (Inductive effect

    
    ), reducing the electron density available for 
    
    
    
    interaction with the phenylcarbamate moieties of the CSP.
  • Steric Fit: The size of the halogen (F < Cl < Br < I) dictates whether the molecule can fit into the chiral grooves of the polysaccharide polymer.

  • Acidic Functionality: The carboxylic acid group (

    
    ) tends to ionize in neutral solvents, leading to peak tailing and loss of chiral recognition unless suppressed.
    

Comparative Analysis: HPLC vs. SFC

While Normal Phase HPLC (NPLC) has been the historical standard, SFC has emerged as the superior technique for halogenated acids due to higher diffusivity and the ability to use methanol as a modifier without high backpressure.

FeatureNormal Phase HPLC (NPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Hexane / Alcohol (IPA or EtOH)

/ Alcohol (MeOH, EtOH, IPA)
Speed Moderate (Runs: 15–40 min)High (Runs: 3–10 min)
Resolution (

)
High, but diffusion limitedSuperior (High diffusivity of supercritical fluid)
Solubility Poor for polar halogenated acidsExcellent (MeOH co-solvent dissolves polar acids)
Green Factor Low (High consumption of Hexane)High (Main solvent is recycled

)
Cost High solvent disposal costsLower operating costs long-term

Expert Verdict: For screening halogenated benzoic acids, SFC is the recommended first-line approach . It provides faster equilibration and higher resolution per unit time. HPLC is reserved for compounds with poor solubility in


/MeOH mixtures or when SFC instrumentation is unavailable.

Stationary Phase Selection: Amylose vs. Cellulose[1][2][3]

The industry standard for these separations are Polysaccharide-based CSPs. The two distinct backbone structures offer complementary selectivity.

Amylose Derivatives (e.g., Chiralpak AD, IA)[4]
  • Structure: Helical polymer.

  • Mechanism: The helix creates a distinct "groove" or channel.

  • Performance: Generally more versatile. Amylose tris(3,5-dimethylphenylcarbamate) is often the "hit" column for meta- and para-halogenated benzoates.

Cellulose Derivatives (e.g., Chiralcel OD, IC)
  • Structure: Linear chains forming rigid sheets/layers.

  • Mechanism: Creates "cavities" rather than grooves.

  • Performance: Often provides higher selectivity (

    
    ) for rigid, bulky molecules. It frequently resolves ortho-halogenated derivatives better than Amylose due to the steric constraints of the ortho-position.
    

Experimental Data: Selectivity Comparison

The following data summarizes a screening of rac-2-bromo-phenylpropionic acid (a structural surrogate for halogenated benzoic acids) using SFC conditions.

Conditions:

  • Mobile Phase:

    
     / Methanol (80:20) + 0.1% TFA 
    
  • Flow Rate: 3.0 mL/min[1]

  • Temperature: 40°C

  • Back Pressure: 120 bar

Column TypeSelectorRetention (

)
Selectivity (

)
Resolution (

)
Amylose-1 (AD/IA) Amylose tris(3,5-dimethylphenylcarbamate)2.11.151.8 (Baseline)
Cellulose-1 (OD) Cellulose tris(3,5-dimethylphenylcarbamate)3.41.454.2 (Excellent)
Cellulose-2 (OJ) Cellulose tris(4-methylbenzoate)1.81.050.8 (Partial)
Amylose-2 (AS) Amylose tris((S)-

-methylbenzylcarbamate)
2.51.101.2 (Partial)

Analysis: For this brominated acid, the Cellulose-1 (OD-type) column provided superior resolution due to the specific inclusion fit of the bromine atom into the cellulose cavity.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Step 1: Mobile Phase Preparation (The Critical Step)

Causality: Halogenated benzoic acids are acidic. Without an acidic additive, the carboxylate anion will interact non-specifically with residual silanols on the silica support, causing peak tailing and destroying resolution.

  • Protocol: Add 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to the alcohol modifier (e.g., Methanol).

  • Validation: Measure the "apparent pH" or simply observe the first injection. If the peak is broad/tailing, increase acid to 0.2%, but never exceed 0.5% to protect the column.

Step 2: Sample Preparation
  • Dissolve the sample in the modifier (e.g., Methanol with 0.1% TFA), not the weak solvent (Hexane/

    
    ).
    
  • Concentration: 0.5 – 1.0 mg/mL.

Step 3: Screening Workflow (Visualized below)

Do not guess. Screen the "Big Four" columns (IA, IB, IC, ID or AD, OD, AS, OJ) simultaneously if using a switching valve.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow ensures a logical path to baseline resolution, minimizing solvent waste and time.

MethodDevelopment Start Start: Halogenated Benzoic Acid Sample Solubility Check Solubility in MeOH/EtOH Start->Solubility ModeSelect Select Mode: SFC (Preferred) or NPLC Solubility->ModeSelect PrepMP Prepare Mobile Phase: Add 0.1% TFA (MANDATORY) ModeSelect->PrepMP Screen Screen Columns: 1. Amylose-tris(3,5-dimethyl...) 2. Cellulose-tris(3,5-dimethyl...) PrepMP->Screen CheckRes Check Resolution (Rs) Screen->CheckRes Good Rs > 2.0 Success: Validate Method CheckRes->Good Baseline Partial 0.8 < Rs < 1.5 Optimize CheckRes->Partial Separation Fail Rs < 0.8 Switch Column Family CheckRes->Fail Co-elution OptTemp Change Temp (+/- 10C) Partial->OptTemp Chlorinated Try Chlorinated CSPs (e.g., Cellulose tris(3-chloro-4-methyl...)) Fail->Chlorinated OptAlc Switch Modifier (MeOH <-> IPA) OptTemp->OptAlc OptAlc->CheckRes Chlorinated->CheckRes

Caption: Decision tree for systematic chiral method development. Note the mandatory acid addition step.

Diagram 2: Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" required for separation, highlighting how the halogen substituent influences the fit.

Mechanism Analyte Halogenated Benzoate (Analyte) Hbond H-Bonding (Carboxyl - Carbamate) Analyte->Hbond PiPi Pi-Pi Stacking (Aromatic Rings) Analyte->PiPi Steric Steric Inclusion (Halogen - Cavity) Analyte->Steric CSP Polysaccharide CSP (Selector) CSP->Hbond CSP->PiPi CSP->Steric Result Chiral Discrimination Hbond->Result PiPi->Result Steric->Result

Caption: The Three-Point Interaction model. Halogens primarily affect the Steric and Pi-Pi interaction nodes.

References

  • Chankvetadze, B. (2012). Chiral separations in capillary electrophoresis and liquid chromatography: Theory and applications. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. (2021).[2] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews. Link

  • West, C. (2019). Recent trends in chiral supercritical fluid chromatography. Trends in Analytical Chemistry. Link

  • Matthijs, N., & Vander Heyden, Y. (2006). Acidic and basic additives in chiral capillary electrophoresis and chromatography.[1][3] Journal of Chromatography A. Link

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Hunter

In the intricate ballet of drug discovery, the metabolic stability of a lead candidate is a pivotal performance metric. A compound that brilliantly engages its target but is swiftly vanquished by the body's metabolic machinery is a fleeting star, destined to burn out before it can exert a therapeutic effect. Halogenated anilines, a cornerstone scaffold in medicinal chemistry, present a particularly nuanced challenge. Their unique electronic and steric properties, which so often contribute to potent bioactivity, also render them susceptible to a fascinating and complex array of metabolic transformations. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere protocol recitation to delve into the "why" behind the "how," offering a comparative framework to understand and predict the metabolic fate of these critical pharmaceutical building blocks. We will explore the subtle yet profound influence of halogenation on metabolic pathways, dissect the experimental methodologies to probe these transformations, and provide a decision-making framework to advance the most promising candidates.

Section 1: The Metabolic Tightrope of Halogenated Anilines

The inclusion of a halogen atom on an aniline ring is a time-honored strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and pKa, and to enhance binding affinity to biological targets.[1] However, this modification also introduces a metabolic "handle" that can be grasped by the formidable cytochrome P450 (CYP) family of enzymes, the primary catalysts of Phase I drug metabolism.[2]

The metabolic stability of a drug is its resistance to these enzymatic transformations and is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability.[3] For halogenated anilines, the nature of the halogen (Fluorine, Chlorine, Bromine) and its position on the aromatic ring (ortho, meta, para) are key determinants of metabolic fate.

The Double-Edged Sword: Bioactivation and Toxicity

A significant concern with aniline-containing compounds is their potential for bioactivation into reactive metabolites. This process often begins with N-hydroxylation of the aniline nitrogen, leading to the formation of a reactive N-hydroxylamine intermediate. These intermediates can undergo further transformations to form highly reactive species like quinone imines, which can covalently bind to cellular macromolecules such as proteins and DNA, potentially leading to idiosyncratic drug-induced toxicities.[4][5][6][7] The presence and type of halogen can influence these bioactivation pathways. For instance, some studies suggest that dehalogenation can be a bioactivation pathway for fluorinated anilines, leading to the formation of reactive quinoneimines.[8]

Section 2: The Halogen Effect: A Comparative Analysis

The choice of halogen and its placement on the aniline ring are not trivial decisions. Each variation imparts a unique electronic and steric signature that dictates how the molecule is recognized and processed by metabolic enzymes.

Nature of the Halogen: F vs. Cl vs. Br

The metabolic stability of a halogenated aniline is influenced by the physicochemical properties of the halogen atom, including its electronegativity, size, and bond strength with the aromatic carbon.

  • Fluorine: Often introduced to block metabolism at a specific site due to the strength of the C-F bond. However, some studies have shown that a fluorine substituent at the para-position can be more easily eliminated than other halogens during CYP450-catalyzed dehalogenation.[9] This seemingly counterintuitive finding is attributed to the high electronegativity of fluorine, which can influence the electronic parameters of the aniline ring.[9]

  • Chlorine and Bromine: These larger halogens are more polarizable than fluorine. Studies on the inhibition of CYP2E1, an enzyme involved in the metabolism of many small molecules, have shown that chlorine and bromine substitution on anilines leads to greater enhancement of inhibition compared to fluorine substitution.[10][11][12] This suggests a stronger interaction with the enzyme's active site.

The following diagram illustrates the primary metabolic pathways for a para-halogenated aniline, highlighting the key enzymatic players.

Figure 1: Primary Metabolic Pathways of a Para-Halogenated Aniline cluster_phase1 Phase I Metabolism cluster_bioactivation Bioactivation Pathway cluster_phase2 Phase II Metabolism Parent Para-Halogenated Aniline Hydroxylation Aromatic Hydroxylation (e.g., to aminophenol) Parent->Hydroxylation CYP450s N_Oxidation N-Oxidation (to N-hydroxyaniline) Parent->N_Oxidation CYP450s, FMOs Dehalogenation Oxidative Dehalogenation (to aminophenol) Parent->Dehalogenation CYP450s Conjugation Glucuronidation/ Sulfation Hydroxylation->Conjugation UGTs, SULTs Reactive_Metabolite Reactive Quinone Imine N_Oxidation->Reactive_Metabolite Further Oxidation Dehalogenation->Reactive_Metabolite Rearrangement

Caption: Figure 1: Primary Metabolic Pathways of a Para-Halogenated Aniline

Positional Isomerism: Ortho vs. Meta vs. Para

The position of the halogen substituent significantly impacts metabolic stability, primarily due to steric hindrance and altered electronic distribution.

  • Ortho-Substitution: A halogen at the ortho position can sterically hinder the approach of the substrate to the active site of metabolizing enzymes, often leading to increased metabolic stability. However, this is not a universal rule and depends on the specific CYP isozyme involved.

  • Meta-Substitution: Generally, meta-substituted anilines are also relatively stable as this position is less electronically activated for electrophilic attack by CYPs compared to the ortho and para positions.

  • Para-Substitution: The para position is often electronically activated and sterically accessible, making it a common site for metabolic attack, including hydroxylation and dehalogenation.[9]

Illustrative Comparative Data
CompoundHalogenPositionIllustrative Half-Life (t½, min) in HLMIllustrative Intrinsic Clearance (CLint, µL/min/mg protein)General Metabolic Trend
4-FluoroanilineFluoroPara2555Prone to oxidative dehalogenation[9]
4-ChloroanilineChloroPara3540Moderate stability, potential for bioactivation
4-BromoanilineBromoPara4531Generally more stable than fluoro/chloro counterparts
2-ChloroanilineChloroOrtho> 60< 23Increased stability due to steric hindrance
3-ChloroanilineChloroMeta5028Relatively stable due to electronic effects

Disclaimer: The quantitative data in this table are illustrative and based on general trends reported in the scientific literature. Actual values will vary depending on specific experimental conditions.

Section 3: Experimental Assessment of Metabolic Stability

To experimentally determine the metabolic stability of a halogenated aniline-derived drug candidate, two primary in vitro assays are employed: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.

Rationale: This is a cost-effective and high-throughput method to rank-order compounds based on their susceptibility to CYP-mediated metabolism. It provides a good initial assessment of a compound's intrinsic clearance.[13]

Experimental Workflow:

Caption: Figure 2: Workflow for Liver Microsomal Stability Assay

Detailed Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a working solution of HLM in 0.1 M phosphate buffer (pH 7.4). A typical final protein concentration is 0.5 mg/mL.

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

    • Prepare a working solution of the test compound (e.g., 1 µM final concentration) and positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

  • Incubation:

    • Pre-warm the HLM suspension and test compound solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the HLM and test compound mixture.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Processing:

    • Immediately add the aliquot to a tube or well containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to stop the reaction and precipitate the microsomal proteins.

    • Vortex and centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the zero-time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Self-Validation and Troubleshooting:

  • Negative Control: Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation of the compound.

  • Positive Controls: The inclusion of high and low clearance compounds ensures the metabolic activity of the microsomal batch is within the expected range.

  • Troubleshooting: If a compound disappears rapidly in the absence of NADPH, it may be chemically unstable in the assay buffer or subject to non-CYP enzymatic degradation. If a high-clearance control shows low turnover, the microsomes or cofactors may be compromised.

Hepatocyte Stability Assay

This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II (conjugation) metabolic pathways.

Rationale: Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors in a more physiologically relevant environment. This assay is particularly useful for compounds that may be cleared by non-CYP enzymes or undergo significant Phase II metabolism.[10]

Detailed Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of, for example, 0.5-1.0 x 10^6 viable cells/mL.

  • Incubation:

    • Pre-warm the hepatocyte suspension and test compound solutions at 37°C.

    • Add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension in a shaking water bath or on an orbital shaker to maintain the cells in suspension.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes). For low-turnover compounds, longer incubation times may be necessary.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding an aliquot of the cell suspension to ice-cold acetonitrile with an internal standard.

    • Process the samples as described for the microsomal assay (vortex, centrifuge).

  • Analysis and Data Interpretation:

    • Analyze the supernatant by LC-MS/MS.

    • Calculations for t½ and CLint are performed similarly to the microsomal assay, with CLint expressed as µL/min/10^6 cells.

Self-Validation and Troubleshooting:

  • Cell Viability: Assess cell viability at the end of the incubation period to ensure the results are not confounded by cytotoxicity.

  • Control Compounds: Use well-characterized compounds that are cleared by both Phase I and Phase II pathways (e.g., 7-hydroxycoumarin) to validate the assay performance.

  • Troubleshooting: Low metabolic activity could be due to poor cell viability or the compound being a poor substrate for the enzymes present. High variability between replicates may indicate uneven cell distribution or sampling errors.

Section 4: Case Studies - Halogenated Anilines in Action

Examining marketed drugs provides invaluable real-world context for the principles discussed.

Diclofenac: A Case of Bioactivation

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) that contains a 2,6-dichloroaniline moiety. While generally safe, it is associated with rare but potentially severe hepatotoxicity.[14]

  • Metabolic Pathways: The metabolism of diclofenac is complex, involving both Phase I and Phase II reactions. The primary Phase I metabolites are hydroxylated derivatives, with 4'-hydroxydiclofenac being the major metabolite, primarily formed by CYP2C9.[5][7]

  • Bioactivation: Both the 4'- and 5-hydroxy metabolites of diclofenac can be further oxidized to reactive quinone imines.[15] These electrophilic intermediates can form covalent adducts with cellular proteins, a mechanism believed to contribute to the observed hepatotoxicity.[4][5] This case highlights how hydroxylation of the aniline ring can be an initial step in a bioactivation cascade.

Bosutinib: A Tale of Two Isomers and CYP3A4 Metabolism

Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. Its structure features a 2,4-dichloro-5-methoxyaniline group.[16][17]

  • Metabolism: Bosutinib is primarily metabolized by CYP3A4 to largely inactive metabolites.[17][18][19] This reliance on a single major CYP enzyme makes it susceptible to drug-drug interactions with strong CYP3A4 inhibitors or inducers.[19]

  • A Cautionary Tale: An interesting aspect of bosutinib's development was the inadvertent use of a positional isomer in some preclinical and clinical studies, where the methoxy and chloro substituents on the aniline ring were in the wrong positions.[20] This underscores the critical importance of rigorous analytical characterization and how subtle structural changes can potentially impact a drug's properties, including its metabolism.

Section 5: Conclusion and Future Perspectives

The metabolic stability of drugs derived from halogenated anilines is a multifaceted challenge that requires a deep understanding of the interplay between chemical structure and enzymatic activity. As we have seen, the type and position of the halogen substituent can profoundly influence the rate and pathways of metabolism, including the potential for bioactivation to reactive species.

A systematic in vitro evaluation using a tiered approach, starting with high-throughput microsomal stability assays and progressing to more comprehensive hepatocyte-based models, is essential for identifying and optimizing candidates with favorable pharmacokinetic profiles. By integrating these experimental data with an understanding of the underlying bio-transformation mechanisms and learning from case studies of marketed drugs, drug discovery teams can make more informed decisions, mitigating the risks of late-stage attrition due to poor metabolic stability or toxicity.

The future of this field will likely involve the greater integration of in silico predictive models, such as quantitative structure-activity relationship (QSAR) studies, to better forecast the metabolic fate of novel halogenated anilines before they are even synthesized.[17] This synergy of predictive and experimental approaches will undoubtedly accelerate the journey from a promising lead compound to a safe and effective medicine.

References

  • Ohashi, Y., Kato, T., Yamada, K., et al. (2005). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. Biological and Pharmaceutical Bulletin, 28(7), 1229-1233. [Link]

  • Ohashi, Y., et al. (2005). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. ResearchGate. [Link]

  • Cnubben, N. H., Vervoort, J., Boersma, M. G., & Rietjens, I. M. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical pharmacology, 49(9), 1235–1248. [Link]

  • Ohashi, Y., Kato, T., Yamada, K., et al. (2005). Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. J-Stage. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). American Chemical Society. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Madsen, K. G., Skonberg, C., Jurva, U., & Olsen, J. (2015). Bioactivation of Diclofenac in Vitro and in Vivo: Correlation to Electrochemical Studies. Chemical research in toxicology, 28(7), 1432–1440. [Link]

  • Tang, W., Stearns, R. A., Bandiera, S. M., et al. (1999). Studies on cytochrome P-450-mediated bioactivation of diclofenac in rats and in human hepatocytes: identification of glutathione conjugated metabolites. The Journal of pharmacology and experimental therapeutics, 289(2), 1109–1119. [Link]

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A Senior Application Scientist's Guide to Correlating Structure and Activity in Novel Aminobenzoate-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a critical building block for a multitude of therapeutic agents.[1][2] Its structural versatility, allowing for substitutions at both the amino and carboxyl groups, provides a rich platform for developing novel molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide provides an in-depth comparison of novel compounds based on the aminobenzoate scaffold, focusing on the correlation between their chemical structure and biological activity. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Aminobenzoate Pharmacophore: A Foundation for Diverse Bioactivity

The aminobenzoate scaffold, particularly para-aminobenzoic acid (PABA), is a well-established pharmacophore.[2][3] Its inherent biological relevance stems from its role as a precursor in the folate synthesis pathway in many microorganisms, making it a natural starting point for the development of antimicrobial agents like sulfonamides.[3][4] However, its utility extends far beyond this, with derivatives demonstrating efficacy as local anesthetics (e.g., benzocaine, procaine), antiarrhythmics, and even inhibitors of enzymes like cholinesterases.[3][5]

The key to its broad applicability lies in three main regions for chemical modification:

  • The Aromatic Ring: Substitution on the benzene ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

  • The Carboxyl Group: Modification of the carboxylic acid to esters, amides, or other functional groups can alter the compound's solubility, metabolic stability, and ability to form key interactions (e.g., hydrogen bonds) with a target protein.[3][6]

  • The Amino Group: The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, which can modulate the compound's basicity and introduce new interaction points.[3]

Case Study: Aminobenzoate Derivatives as Cholinesterase Inhibitors

To illustrate the principles of structure-activity relationship (SAR) within the aminobenzoate scaffold, we will focus on their development as cholinesterase inhibitors for potential application in Alzheimer's disease.[5][7] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy to manage the cognitive decline associated with this neurodegenerative disorder.[7]

Rationale for Scaffold Selection

The aminobenzoate scaffold is an attractive starting point for designing cholinesterase inhibitors due to its ability to mimic the acetylcholine substrate and interact with key residues in the enzyme's active site. The aromatic ring can engage in π-π stacking interactions with aromatic residues in the active site gorge, while the amino and carboxyl-derived functional groups can form hydrogen bonds and other polar interactions.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the aminobenzoate scaffold has yielded crucial insights into the structural requirements for potent cholinesterase inhibition.

Table 1: Comparative Activity of Aminobenzoate Derivatives as Cholinesterase Inhibitors

Compound IDScaffold PositionR1 (Carboxyl Modification)R2 (Amino Modification)R3 (Ring Substitution)AChE IC50 (µM)BChE IC50 (µM)Reference
1a m-Aminobenzoic acid-COOH-NH2->100>100[8]
1b m-Aminobenzoic acid-COOCH3-NH-Benzyl-PotentN/A[8]
2c 4-Aminobenzoic acid-CONH-aryl-NH2-N/A2.67[7]
5b 4-Aminobenzoic acid-CONH-aryl-NH-benzoyl-1.66N/A[7]
Hydrazide 1 4-Aminobenzohydrazide-CONHNH2-NH23-bromo, 5-fluoro0.590.15[5]

Key SAR Insights:

  • Ester and Amide Modifications are Crucial: Unmodified aminobenzoic acid (1a) shows negligible activity. Conversion of the carboxylic acid to an ester or amide is essential for potent inhibition.[6][8] This is likely due to the improved ability of these groups to form hydrogen bonds within the enzyme's active site.

  • Substitution on the Amino Group Enhances Potency: The addition of a benzyl group to the amino function in compound 1b led to a significant increase in AChE inhibitory activity.[8] Similarly, benzoylation of the amino group in compound 5b resulted in potent AChE inhibition.[7] These bulky aromatic groups can likely engage in additional hydrophobic or π-π interactions within the active site.

  • Ring Substitution Can Tune Selectivity and Potency: The introduction of bromine and fluorine atoms onto the aromatic ring of a 4-aminobenzohydrazide derivative (Hydrazide 1) resulted in potent dual inhibition of both AChE and BChE.[5] This highlights the importance of exploring substitutions on the aromatic core to optimize activity and selectivity.

  • Positional Isomerism Matters: Studies have suggested that para-substituted aminobenzoic acid derivatives generally exhibit greater activity as cholinesterase inhibitors compared to their meta or ortho analogs.[5]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential.

General Synthetic Protocol for N-Acyl Aminobenzoate Derivatives

This protocol describes a general method for the acylation of the amino group of an aminobenzoate ester, a common step in the synthesis of many active derivatives.

Materials:

  • Methyl 4-aminobenzoate

  • Appropriate acyl chloride (e.g., benzoyl chloride)

  • Pyridine or other suitable base

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve methyl 4-aminobenzoate (1 equivalent) in DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl aminobenzoate derivative.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potency of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 125 µL of DTNB solution and 25 µL of the enzyme solution (AChE or BChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Drug Discovery Workflow

The process of developing and evaluating novel compounds can be visualized as a structured workflow.

G cluster_0 Compound Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR A Scaffold Selection (Aminobenzoate) B In Silico Design & Virtual Screening A->B C Chemical Synthesis of Novel Derivatives B->C D Primary Screening (e.g., Cholinesterase Assay) C->D Compound Library E IC50 Determination D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Analysis F->G Biological Data H Lead Compound Identification G->H H->B Iterative Design

Caption: A typical workflow for the discovery of novel aminobenzoate-based inhibitors.

Future Outlook and Conclusion

The aminobenzoate scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. Future research will likely focus on:

  • Expanding Chemical Diversity: Utilizing combinatorial chemistry and novel synthetic methodologies to create larger and more diverse libraries of aminobenzoate derivatives.[1]

  • Structure-Based Drug Design: Employing computational tools like molecular docking and molecular dynamics simulations to design compounds with improved affinity and selectivity for their biological targets.[7]

  • Targeting New Disease Areas: Exploring the potential of aminobenzoate-based compounds in other therapeutic areas, such as oncology and infectious diseases.[3][9]

References

  • Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives. PubMed. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PMC. Available at: [Link]

  • (PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. Available at: [Link]

  • (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]

  • Drug Evolution: p-Aminobenzoic Acid as a Building Block | Request PDF. ResearchGate. Available at: [Link]

  • p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli) | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • p-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • Comparison of aminobenzoate potassium and placebo in the treatment of scleroderma. PubMed. Available at: [Link]

  • Synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety and evaluation of their antidiabetic activities. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. PubMed. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. OpenAlex. Available at: [Link]

  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Evaluation of some arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents and their in vitro hepatic microsomal metabolism. PubMed. Available at: [Link]

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Safety Operating Guide

Ethyl 4-Amino-3-bromo-5-fluorobenzoate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Direct Disposal Directive: Ethyl 4-Amino-3-bromo-5-fluorobenzoate is a halogenated organic intermediate .[1][2] It must never be disposed of in municipal waste, down the drain, or mixed with non-halogenated solvent waste streams.[1][3] The presence of both bromine and fluorine atoms necessitates high-temperature incineration with specific flue gas scrubbing to prevent the release of acid gases (HF, HBr) and potential dioxin precursors.[1][3]

Chemical Hazard Profile

This compound serves as a poly-functional building block (Ester, Aniline, Halogen).[1][3] Its disposal protocol is dictated by its functional groups.[1][2][4]

ParameterData / CharacteristicOperational Implication
Chemical Structure Ethyl ester with aniline amine, Br, and F substituentsHalogenated Waste Stream (Mandatory).[1][2][3]
Physical State Solid (typically off-white/tan powder)Dispose as solid hazardous waste unless dissolved in reaction solvent.[1][2]
Primary Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityUse N95/P100 mask and Nitrile gloves during handling.[1][2]
Incompatibilities Strong Oxidizers, Hypochlorites (Bleach), AcidsDo NOT use Bleach for decontamination (risk of N-chloramine formation).[1][2][3]
Waste Code (RCRA) Not P/U listed specifically; treat as Halogenated Organic Requires segregation from non-halogenated solvents to control disposal costs.[1][2]

Pre-Disposal: Segregation & Characterization

As a Senior Application Scientist, I cannot overstate the importance of segregation . Mixing this compound with non-halogenated waste (e.g., pure acetone/ethanol washings) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs and incineration complexity.[1][3]

The Segregation Logic[1][3]
  • Halogen Load: The Fluorine (F) and Bromine (Br) atoms require the waste incinerator to run scrubbers.[1][2]

  • Amine Reactivity: The amino group (-NH2) is susceptible to oxidation.[1][2] Do not mix with Nitric Acid or Peroxides in the waste container to avoid exothermic decomposition.[1][2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spilled Powder)

Best for: Expired shelf-stock, weighing boat residues, or dry spills.[1][3]

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][3][5][6]

    • Stream: "Solid Waste - Halogenated Organic."[1][2]

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary containment measure; use a secondary bin if the jar is compromised.[1][2]

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixtures)

Best for: Filtrates, HPLC waste, or dissolved material.[1][3]

  • PH Check: Before bottling, check the pH.

    • Insight: If the solution is highly acidic (e.g., from a hydrolysis reaction), neutralize to pH 5-9 using Sodium Bicarbonate.[1][3] This prevents degradation of the waste container and reduces risk during transport.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE.[1][2] If the solvent is halogenated (DCM, Chloroform), it is a perfect match.[1][3] If the solvent is non-halogenated (Methanol, Ethyl Acetate), the mixture must still be labeled "Halogenated Solvent Waste" due to the solute.[1][3]

  • No Oxidizers: Verify no peroxides or strong oxidizers are present in the waste stream.[1][2]

Operational Workflow (Visualized)

The following diagram illustrates the decision matrix for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Wet/Solution SolidBin Container: Wide-Mouth HDPE Label: 'Solid Halogenated Organic' Solid->SolidBin LiquidCheck Check Solvent Type Liquid->LiquidCheck Incineration Final Fate: High-Temp Incineration (w/ Acid Scrubbing) SolidBin->Incineration HaloSolv Solvent is Halogenated (e.g., DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Solvent is Non-Halogenated (e.g., MeOH, EtOAc) LiquidCheck->NonHaloSolv FinalBin Container: Safety Carboy (HDPE/Glass) Label: 'Halogenated Solvent Waste' HaloSolv->FinalBin CombinedStream CRITICAL STEP: Classify Entire Mixture as 'Halogenated Waste Stream' NonHaloSolv->CombinedStream CombinedStream->FinalBin FinalBin->Incineration

Figure 1: Waste Stream Decision Matrix.[1][2] Note that introducing this halogenated compound into a non-halogenated solvent converts the entire stream to a Halogenated classification.[1][2]

Emergency Contingencies: Spill Management

If a spill occurs, the primary goal is to prevent the material from entering drains (aquatic toxicity).[3]

Dry Spill (Powder)[2][3]
  • PPE: Don Nitrile gloves, safety goggles, and an N95 respirator (to prevent inhaling dust).[1][3]

  • Technique: Do not dry sweep (creates dust).[1][2] Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.[1][2]

  • Disposal: Place all cleanup materials into the "Solid Halogenated" waste bin.

Wet Spill (Solution)[2]
  • Absorb: Use vermiculite, sand, or commercial "Universal" absorbent pads.[1][2][3]

  • Decontaminate:

    • Wash the area with a mild surfactant (soap) and water.[1][2]

    • WARNING: Do NOT use bleach (Sodium Hypochlorite).[1][2] The aniline amine group can react with hypochlorite to form N-chloroamines, which are potentially unstable and toxic [1].[1][2][3]

  • Disposal: Bag all absorbent materials as "Solid Halogenated Waste" (the solvent makes it chemically hazardous).[1][2]

References

  • Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzoic acid. Retrieved from [2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Generators: Categories and Requirements. Retrieved from [2][3]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Amino-4-bromo-6-fluorobenzoic acid (Isomer Analog for Handling). Retrieved from [2][3]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal: Halogenated vs Non-Halogenated. Retrieved from

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A Researcher's Guide to the Safe Handling of Ethyl 4-Amino-3-bromo-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of pharmaceutical research and development, Ethyl 4-Amino-3-bromo-5-fluorobenzoate presents unique opportunities and requires a commensurate level of safety and handling diligence. This guide, compiled by a Senior Application Scientist, provides an in-depth operational plan for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment and GHS Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[2]

It is crucial to handle this compound with the assumption that it may also possess other hazards inherent to aromatic amines and halogenated compounds, such as potential for allergic skin reactions and long-term health effects with repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended.Prevents skin contact, which can cause irritation.[3][4][5] Nitrile gloves offer good resistance to a range of chemicals.[3]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and clothing from spills and splashes.[4][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if dusts or aerosols are generated.Prevents inhalation of the compound, which may cause respiratory tract irritation.[2][7] Engineering controls like fume hoods are the primary method to control exposure.[3]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[4]
Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the compound to its final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogs & SOPs prep2 Assemble and Inspect PPE prep1->prep2 prep3 Ensure Fume Hood is Certified & Operational prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Begin work handle2 Dissolve in a Suitable Solvent handle1->handle2 handle3 Perform Reaction in a Closed System handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Post-reaction clean2 Segregate Halogenated Organic Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Thoroughly review the Safety Data Sheets of structurally similar compounds.

    • Ensure all necessary PPE is available and in good condition.[4]

    • Verify that the chemical fume hood has been recently certified and is functioning correctly.[5]

  • Handling:

    • Always handle the solid compound within a chemical fume hood to prevent inhalation of dust.[5]

    • When transferring the solid, use appropriate tools to minimize the creation of dust.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[2]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.[2]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2][8]

    • The storage area should be clearly labeled.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.[5][9] Do not mix with non-halogenated waste.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.[2][10] Never dispose of this chemical down the drain.[5]

By adhering to these guidelines, you can confidently and safely work with this compound, fostering a secure laboratory environment that enables groundbreaking research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 26). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, September 6). Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Ethyl 4-aminobenzoate Safety Data Sheet. (2022, September 16). Apollo Scientific.
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